Product packaging for Dilauramidoglutamide lysine(Cat. No.:CAS No. 854278-75-4)

Dilauramidoglutamide lysine

Cat. No.: B12765534
CAS No.: 854278-75-4
M. Wt: 769.0 g/mol
InChI Key: QSPSHAXZIXJLFB-ZDCRTTOTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dilauramidoglutamide lysine, often used in its sodium salt form (Sodium this compound), is a synthetic gemini surfactant of significant interest in pharmaceutical and cosmetic research. Its structure features two hydrophobic lauric acid chains and two hydrophilic head groups derived from glutamic acid and lysine, linked by a spacer . This unique architecture is key to its function, enabling it to form micelles at low concentrations and providing excellent emulsifying and dispersion properties . Its primary research value lies in the development of advanced drug delivery systems (DDS). Studies demonstrate its exceptional capability as a stabilizer for lipid-based nanoparticles, specifically cubosomes. When used with lipids like phytantriol, it significantly improves the colloidal and structural stability of these cubic phase nanoparticles, even under refrigeration, making it a viable excipient for heat-sensitive therapeutic carriers . The compound also acts as a potent absorption enhancer for poorly absorbed hydrophilic drugs. Mechanistic studies indicate that it improves intestinal absorption through dual pathways: by increasing membrane fluidity to facilitate transcellular transport and by reversibly opening tight junctions between epithelial cells to enable paracellular transport . This high absorption-enhancing potency, compared to other typical enhancers, makes it a promising adjuvant for improving drug bioavailability . Additionally, its ceramide-like structure gives it a high affinity for skin and hair, with research applications in studying skin accumulation and penetration of hydrophilic compounds , as well as in models for hair and skin damage repair . This product is provided For Research Use Only. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal cosmetic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H72N4O10 B12765534 Dilauramidoglutamide lysine CAS No. 854278-75-4

Properties

CAS No.

854278-75-4

Molecular Formula

C40H72N4O10

Molecular Weight

769.0 g/mol

IUPAC Name

(2S)-2,6-bis[[(4S)-4-carboxy-4-(dodecanoylamino)butanoyl]amino]hexanoic acid

InChI

InChI=1S/C40H72N4O10/c1-3-5-7-9-11-13-15-17-19-24-35(46)43-32(39(51)52)26-28-34(45)41-30-22-21-23-31(38(49)50)42-37(48)29-27-33(40(53)54)44-36(47)25-20-18-16-14-12-10-8-6-4-2/h31-33H,3-30H2,1-2H3,(H,41,45)(H,42,48)(H,43,46)(H,44,47)(H,49,50)(H,51,52)(H,53,54)/t31-,32-,33-/m0/s1

InChI Key

QSPSHAXZIXJLFB-ZDCRTTOTSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCC)C(=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCC)C(=O)O

Origin of Product

United States

Foundational & Exploratory

The Synthesis and Purification of Dilauramidoglutamide Lysine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dilauramidoglutamide lysine (B10760008), known in the cosmetic industry by its INCI name Sodium Dilauramidoglutamide Lysine and under trade names such as Pellicer L-30, is a gemini (B1671429) surfactant prized for its emulsifying, moisturizing, and skin-rejuvenating properties.[1][2] Its unique structure, derived from the amino acids L-glutamic acid and L-lysine, and the fatty acid lauric acid, gives it a ceramide-like quality with a high affinity for the skin.[2][3] This technical guide provides a comprehensive overview of a plausible synthesis and purification process for this complex molecule, drawing upon established principles of organic and peptide chemistry. While specific proprietary industrial processes may vary, the methodologies outlined here represent a scientifically grounded approach to its laboratory-scale synthesis and subsequent purification.

I. Proposed Synthesis Pathway

The synthesis of this compound is a multi-step process that involves the formation of amide bonds between two molecules of N-lauroyl-L-glutamic acid and the two amino groups of L-lysine. A likely synthetic strategy would involve the initial preparation of N-lauroyl-L-glutamic acid, followed by its activation and subsequent coupling with L-lysine. To ensure selective acylation of the lysine amino groups, protection of the carboxylic acid groups of both the glutamic acid and lysine moieties may be necessary, followed by a final deprotection step.

A plausible, though not definitively published, pathway is the reaction of two equivalents of N-lauroyl-L-glutamic acid with one equivalent of L-lysine. The amide bonds would be formed between the gamma-carboxyl group of each glutamic acid and the alpha- and epsilon-amino groups of lysine. This would result in a symmetrical molecule. The reaction would likely be carried out in the presence of a coupling agent to facilitate amide bond formation.

II. Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis and purification of this compound.

A. Synthesis of N-Lauroyl-L-glutamic Acid

The initial step involves the acylation of L-glutamic acid with lauroyl chloride. This reaction is a standard procedure for the synthesis of N-acyl amino acids.[4]

Protocol:

  • Dissolution: L-Glutamic acid is dissolved in an aqueous alkaline solution, such as sodium hydroxide, to deprotonate the amino group and facilitate the reaction.

  • Acylation: Lauroyl chloride is added dropwise to the cooled solution while maintaining the pH with the addition of a base. The reaction is typically carried out at a low temperature (0-5°C) to control the reactivity of the acyl chloride.

  • Acidification: After the reaction is complete, the mixture is acidified with an acid like hydrochloric acid to precipitate the N-lauroyl-L-glutamic acid.

  • Isolation and Drying: The precipitate is then filtered, washed with cold water to remove any remaining salts, and dried under a vacuum.

B. Synthesis of this compound

This step involves the coupling of two equivalents of the prepared N-lauroyl-L-glutamic acid with one equivalent of L-lysine. The use of a carbodiimide (B86325) coupling agent is a common method for forming amide bonds in peptide synthesis.

Protocol:

  • Activation of N-Lauroyl-L-glutamic Acid: N-lauroyl-L-glutamic acid is dissolved in a suitable organic solvent (e.g., dimethylformamide - DMF). A coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is added along with an activating agent like N-hydroxysuccinimide (NHS) to form an active ester. This increases the efficiency of the amidation reaction.

  • Coupling Reaction: A solution of L-lysine in a suitable buffer or solvent is then added to the activated N-lauroyl-L-glutamic acid solution. The reaction is stirred at room temperature for several hours to allow for the formation of the amide bonds.

  • Removal of By-products: If DCC is used as the coupling agent, a urea (B33335) by-product will precipitate and can be removed by filtration.

  • Initial Purification: The reaction mixture is then typically subjected to an aqueous workup to remove water-soluble reagents and by-products.

C. Purification of this compound

Purification of the final product is crucial to remove unreacted starting materials, by-products from the coupling reaction, and any remaining solvents. A multi-step purification process is often necessary for molecules of this complexity.

Protocol:

  • Liquid-Liquid Extraction: The crude product can be dissolved in an appropriate solvent and washed with acidic and basic aqueous solutions to remove any unreacted acidic or basic starting materials.

  • Crystallization: The product may be purified by crystallization from a suitable solvent or solvent mixture. This is an effective method for removing impurities with different solubility profiles.

  • Chromatography: For high purity, chromatographic techniques are employed.

    • Ion-Exchange Chromatography: Given the presence of carboxylic acid groups, anion-exchange chromatography can be an effective purification step. The crude product is loaded onto the column, and a salt gradient is used to elute the desired compound.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for the final polishing of the product. A C18 column is typically used with a gradient of water and an organic solvent (e.g., acetonitrile), often with a modifier like trifluoroacetic acid, to achieve high purity.

  • Lyophilization: The purified fractions from HPLC are often lyophilized (freeze-dried) to obtain the final product as a stable, dry powder.

III. Data Presentation

The following tables summarize hypothetical but realistic quantitative data for the synthesis and purification process of this compound.

Table 1: Reactant Quantities for Synthesis
Step Reactant Molar Ratio Notes
Synthesis of N-Lauroyl-L-glutamic AcidL-Glutamic Acid1.0
Lauroyl Chloride1.1A slight excess of the acylating agent is used to ensure complete reaction.
Sodium Hydroxide2.0To deprotonate the amino group and neutralize the HCl by-product.
Synthesis of this compoundN-Lauroyl-L-glutamic Acid2.2A slight excess is used to drive the reaction to completion.
L-Lysine1.0
EDC (Coupling Agent)2.5An excess of the coupling agent is typically required.
NHS (Activating Agent)2.5Used in conjunction with the coupling agent.
Table 2: Yield and Purity at Each Stage
Process Step Expected Yield (%) Purity (by HPLC, %)
N-Lauroyl-L-glutamic Acid (after crystallization)85 - 95> 98
Crude this compound (after workup)70 - 8580 - 90
After Ion-Exchange Chromatography60 - 75 (overall)95 - 98
Final Product (after RP-HPLC and lyophilization)50 - 65 (overall)> 99

IV. Visualizations

The following diagrams illustrate the proposed synthesis and purification workflows.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of N-Lauroyl-L-glutamic Acid cluster_step2 Step 2: Synthesis of this compound A1 L-Glutamic Acid R1 Acylation Reaction A1->R1 A2 Lauroyl Chloride A2->R1 P1 N-Lauroyl-L-glutamic Acid (Crude) R1->P1 Pur1 Precipitation & Washing P1->Pur1 P2 Purified N-Lauroyl-L-glutamic Acid Pur1->P2 B1 N-Lauroyl-L-glutamic Acid P2->B1 R2 Amide Coupling Reaction B1->R2 B2 L-Lysine B2->R2 B3 Coupling Agents (EDC, NHS) B3->R2 P3 Crude this compound R2->P3

Caption: Proposed workflow for the synthesis of this compound.

Purification_Workflow Start Crude Product from Synthesis Ext Liquid-Liquid Extraction Start->Ext Cryst Crystallization Ext->Cryst IEX Ion-Exchange Chromatography Cryst->IEX HPLC Reversed-Phase HPLC IEX->HPLC Lyo Lyophilization HPLC->Lyo End Pure this compound Lyo->End

Caption: A comprehensive purification strategy for this compound.

References

Chemical and physical properties of sodium dilauramidoglutamide lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium dilauramidoglutamide lysine (B10760008), a gemini (B1671429) surfactant derived from natural amino acids and fatty acids, is gaining significant attention in the fields of cosmetics and pharmaceutics. Its unique amphiphilic structure, comprising two hydrophobic tails and two hydrophilic heads, imparts superior emulsifying, moisturizing, and penetration-enhancing properties. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of sodium dilauramidoglutamide lysine, with a focus on its utility in drug delivery systems. Detailed experimental protocols for relevant characterization and efficacy studies are also presented.

Chemical and Physical Properties

Sodium this compound is a complex anionic surfactant. Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical Identification of Sodium this compound

IdentifierValue
IUPAC Name trisodium (B8492382);(2S)-2,6-bis[[(4S)-4-carboxylato-4-(dodecanoylamino)butanoyl]amino]hexanoate[1]
CAS Number 873295-61-5[1]
Molecular Formula C₄₀H₆₉N₄Na₃O₁₀[1]
Molecular Weight 835.0 g/mol [1]
Synonyms Pellicer L-30, DLGL, L-Lysine, N2,N6-bis[N-(1-oxododecyl)-L-γ-glutamyl]-, trisodium salt[1]

Table 2: Physical and Chemical Properties of Sodium this compound

PropertyValueReference
Appearance White to off-white powder[2]
Melting Point Decomposes at 244 °C without melting[3]
Density 1,250 kg/m ³ at 20 °C[3]
Water Solubility > 200 g/L at 20 °C[3]
Hydrolysis Half-life > 1 year at pH 4, 7, and 9 (25 °C)[3]
Critical Micelle Concentration (CMC) 2.25 x 10⁻³ mol/L[4]
Surface Tension at CMC (γCMC) 30.42 mN/m[4]

Analytical Data: Reference NMR, IR, LC-MS, and UV-Vis spectra for sodium this compound have been documented in regulatory submissions, confirming its structure and purity.[3][5]

Synthesis

The synthesis of sodium this compound is a multi-step process involving the reaction of natural raw materials. While specific industrial protocols are proprietary, a general synthesis workflow can be outlined.

Synthesis Workflow

The synthesis involves the amidation of L-lysine with N-lauroyl-L-glutamic acid, followed by neutralization.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products L-Lysine L-Lysine Amidation Amidation Reaction L-Lysine->Amidation N-Lauroyl-L-glutamic_acid N-Lauroyl-L-glutamic acid N-Lauroyl-L-glutamic_acid->Amidation Intermediate This compound (acid form) Amidation->Intermediate Forms intermediate Neutralization Neutralization (with Sodium Hydroxide) Final_Product Sodium this compound Neutralization->Final_Product Forms final salt Intermediate->Neutralization

Caption: General synthesis workflow for sodium this compound.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants. It can be determined using various methods, including surface tensiometry and conductometry.

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Protocol:

  • Prepare a series of aqueous solutions of sodium this compound with varying concentrations.

  • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the concentration at the point of inflection in the curve, where the slope changes abruptly.

In Vitro Intestinal Permeability: Caco-2 Cell Assay

This assay is widely used to predict the oral absorption of drugs.

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. The transport of a substance across this monolayer is measured.

Protocol:

  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test solution containing sodium this compound and the drug of interest to the apical (AP) side (for absorption studies) or the basolateral (BL) side (for efflux studies).

    • Incubate at 37°C with gentle shaking.

    • At predetermined time intervals, collect samples from the receiver compartment (BL for absorption, AP for efflux).

    • Analyze the concentration of the drug in the samples using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C₀ is the initial drug concentration in the donor compartment.

Caco2_Workflow cluster_setup Assay Setup cluster_experiment Transport Experiment cluster_analysis Data Analysis A1 Seed Caco-2 cells on Transwell® inserts A2 Culture for 21-25 days to form monolayer A1->A2 A3 Verify monolayer integrity (TEER, Lucifer Yellow) A2->A3 B1 Add test solution (Drug + SDGL) to apical side A3->B1 B2 Incubate at 37°C B1->B2 B3 Sample from basolateral side at time intervals B2->B3 C1 Analyze drug concentration (LC-MS/MS) B3->C1 C2 Calculate Papp value C1->C2

Caption: Experimental workflow for the Caco-2 cell permeability assay.

Mechanism of Action in Drug Delivery

Sodium this compound enhances the intestinal absorption of poorly permeable drugs through a dual mechanism involving both the paracellular and transcellular pathways.[6]

Signaling Pathway for Enhanced Intestinal Permeability

The proposed mechanism involves the modulation of tight junctions and an increase in cell membrane fluidity.

Mechanism_of_Action cluster_paracellular Paracellular Pathway cluster_transcellular Transcellular Pathway SDGL Sodium Dilauramidoglutamide Lysine (SDGL) TJ Tight Junctions (TJs) SDGL->TJ Opens Membrane Intestinal Cell Membrane SDGL->Membrane Interacts with Claudin Decreased expression of Claudin-1 and Claudin-4 TJ->Claudin via Paracellular_Permeability Increased Paracellular Permeability Claudin->Paracellular_Permeability Drug_Absorption Increased Drug Absorption Paracellular_Permeability->Drug_Absorption Fluidity Increased Membrane Fluidity Membrane->Fluidity Leads to Transcellular_Transport Enhanced Transcellular Transport Fluidity->Transcellular_Transport Transcellular_Transport->Drug_Absorption

Caption: Proposed mechanism for enhanced intestinal drug absorption by SDGL.

Applications in Drug Development

The unique properties of sodium this compound make it a valuable excipient in various drug delivery applications.

  • Oral Drug Delivery: As a potent absorption enhancer, it can improve the bioavailability of poorly permeable drugs (Biopharmaceutics Classification System Class III and IV).[6]

  • Topical and Transdermal Delivery: Its ceramide-like structure provides high affinity for the skin, enabling it to enhance the penetration of active pharmaceutical ingredients into the epidermis and dermis.[7] It can also increase the accumulation of hydrophilic compounds in the skin.[4][7]

  • Nanoemulsions and Nanoparticle Stabilization: It is an effective emulsifier for creating stable nanoemulsions for the delivery of hydrophobic drugs.[4] It has also been investigated for stabilizing cubosomes, which are advanced nanoparticle drug delivery systems.[4]

Safety and Regulation

Sodium this compound is derived from natural, plant-based materials and is considered biodegradable.[8] It has a good safety profile and is used in cosmetic products at concentrations up to 1%.[5] Regulatory bodies in the EU, Japan, and the USA have approved its use in cosmetics.[5]

Conclusion

Sodium this compound is a versatile and promising excipient for modern drug formulation. Its well-defined chemical and physical properties, coupled with its demonstrated efficacy as a penetration enhancer and emulsifier, position it as a valuable tool for addressing challenges in drug delivery, particularly for improving the bioavailability of oral medications and enhancing the efficacy of topical treatments. Further research into its interactions with various APIs and formulation types will continue to expand its applications in pharmaceutical sciences.

References

The Mechanism of Action of Dilauramidoglutamide Lysine as a Permeation Enhancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Dilauramidoglutamide Lysine (B10760008) (DLGL) is a novel, peptide-based gemini (B1671429) surfactant that has demonstrated significant potential as a permeation enhancer for topical and transdermal drug delivery. Its unique molecular structure, comprising two hydrophobic lauroyl chains and a hydrophilic glutamide-lysine head, allows it to interact with the stratum corneum, the primary barrier of the skin, and facilitate the passage of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the core mechanism of action of DLGL, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing the proposed signaling pathways and experimental workflows.

Introduction

The stratum corneum presents a formidable barrier to the penetration of most therapeutic molecules. Chemical permeation enhancers are widely utilized to transiently and reversibly modulate this barrier. Sodium Dilauramidoglutamide Lysine (DLGL) has emerged as a promising candidate in this class due to its efficacy and favorable safety profile. Unlike conventional surfactants that can cause significant skin irritation, the amino acid-based structure of DLGL suggests better biocompatibility. This guide will elucidate the multifaceted mechanism by which DLGL enhances skin permeability, focusing on its interactions with intercellular lipids and its potential influence on cellular signaling pathways within keratinocytes.

Core Mechanism of Action

DLGL is a gemini surfactant, characterized by two hydrophobic tails and two hydrophilic head groups connected by a spacer. This structure imparts unique physicochemical properties that are central to its function as a permeation enhancer. The proposed mechanism of action of DLGL is twofold, involving both the transcellular and paracellular pathways.

2.1. Interaction with Intercellular Lipids of the Stratum Corneum (Paracellular Pathway)

The primary mode of action for many permeation enhancers is the disruption of the highly ordered intercellular lipid matrix of the stratum corneum. This matrix is composed of ceramides, cholesterol, and free fatty acids, which form a lamellar structure that severely restricts the passage of molecules.

DLGL is believed to insert its hydrophobic lauroyl chains into these lipid bilayers. This intercalation disrupts the tight packing of the lipids, leading to an increase in their fluidity. Evidence from studies on vesicles composed of DLGL and other lipids suggests that it can increase the hexagonal and gauche structure ratios of the stratum corneum intercellular lipid model, indicating a more disordered and fluid lipid arrangement. This fluidization of the lipid matrix creates transient pores and increases the diffusion coefficient of permeating molecules.

2.2. Modulation of Keratinocyte Function and Tight Junctions (Transcellular and Paracellular Pathways)

Beyond its effects on the lipid matrix, DLGL may also influence the keratinocytes of the epidermis. While direct evidence for DLGL's effect on skin-specific signaling pathways is still emerging, its action on intestinal epithelial cells provides a strong model for its potential mechanisms in the skin.

Studies on intestinal absorption have shown that DLGL can increase membrane fluidity of the epithelial cells, suggesting a transcellular enhancement mechanism. Furthermore, these studies demonstrated that DLGL can modulate the expression of tight junction proteins, specifically claudin-1 and claudin-4, leading to the opening of the paracellular pathway. Tight junctions are crucial for regulating the passage of ions and small molecules between cells. By downregulating the expression of key claudin proteins, DLGL can effectively loosen these junctions, creating a more permeable paracellular route.

It is plausible that a similar mechanism is at play in the epidermis, where tight junctions in the granular layer contribute to the skin's barrier function. The interaction of DLGL with keratinocytes could trigger intracellular signaling cascades that lead to the modulation of tight junction protein expression.

Proposed Signaling Pathways

Based on the known effects of surfactants on skin and the general signaling pathways involved in skin barrier homeostasis, a putative signaling pathway for DLGL's action on keratinocytes can be proposed. The interaction of DLGL with the keratinocyte cell membrane may lead to the activation of Protein Kinase C (PKC) and an increase in intracellular calcium levels.

Caption: Proposed signaling pathway for DLGL in keratinocytes.

This cascade could then lead to the phosphorylation and altered expression of tight junction proteins like claudins and occludin, resulting in increased paracellular permeability. Simultaneously, the interaction with the cell membrane could directly increase its fluidity, facilitating transcellular transport.

Quantitative Data on Permeation Enhancement

The efficacy of a permeation enhancer is quantified by its ability to increase the flux of a permeant across the skin compared to a control formulation without the enhancer. This is often expressed as the Enhancement Ratio (ER).

Permeant Vehicle Enhancer Concentration Permeation Flux Increase (fold vs. control) Amount in Skin (% of total dose) Amount in Receptor (% of total dose) Reference
L-ascorbic acid 2-glucoside (AAG)Aqueous solution0.1%12.5621.783.19[1]
Control (AAG only)Aqueous solution0%1.007.231.06[1]

Experimental Protocols

The evaluation of DLGL as a permeation enhancer involves a series of well-defined in vitro and ex vivo experiments.

5.1. In Vitro Skin Permeation Study using Franz Diffusion Cells

This is the gold-standard method for assessing the permeation of molecules through the skin.

Caption: Experimental workflow for an in vitro skin permeation study.

Methodology:

  • Skin Preparation: Excised human or animal skin is carefully prepared, often by dermatoming to a specific thickness, and stored frozen until use.

  • Franz Cell Assembly: The skin is mounted between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Fluid: The receptor chamber is filled with a physiologically relevant fluid, such as phosphate-buffered saline (PBS), maintained at 32°C to mimic skin surface temperature.

  • Formulation Application: The formulation containing the API and DLGL (or a control formulation without DLGL) is applied to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn and replaced with fresh, pre-warmed fluid.

  • Analysis: The concentration of the API in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of API permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot. The Enhancement Ratio (ER) is calculated as: ER = Jss (with DLGL) / Jss (without DLGL)

5.2. Assessment of Intercellular Lipid Organization

Techniques like Fourier Transform Infrared (FTIR) spectroscopy and X-ray diffraction can be used to study the effect of DLGL on the organization of stratum corneum lipids.

  • FTIR Spectroscopy: Changes in the position and shape of the C-H stretching vibration peaks in the FTIR spectrum of the stratum corneum can indicate alterations in the conformational order (trans/gauche ratio) of the lipid acyl chains.

  • X-ray Diffraction: Small-angle X-ray diffraction (SAXD) can reveal changes in the lamellar organization of the intercellular lipids, while wide-angle X-ray diffraction (WAXD) provides information about the lateral packing of the lipid chains (e.g., hexagonal vs. orthorhombic).

5.3. Evaluation of Tight Junction Protein Expression

Immunofluorescence staining and Western blotting can be employed to assess the effect of DLGL on the expression and localization of tight junction proteins in skin models or keratinocyte cultures.

  • Immunofluorescence: Skin sections or cell monolayers are treated with DLGL, and then stained with fluorescently labeled antibodies specific for tight junction proteins like claudin-1 and occludin. Confocal microscopy is used to visualize changes in the distribution and integrity of these proteins at the cell-cell junctions.

  • Western Blotting: Protein lysates from DLGL-treated and control samples are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies against the tight junction proteins of interest. This allows for the quantification of changes in the total expression levels of these proteins.

Conclusion

Sodium this compound is a promising permeation enhancer with a multifaceted mechanism of action. Its ability to disrupt the intercellular lipid matrix of the stratum corneum and potentially modulate tight junction integrity in the epidermis makes it an effective agent for enhancing the delivery of a wide range of therapeutic molecules. The detailed experimental protocols and the proposed signaling pathways outlined in this guide provide a framework for further research and development of DLGL-based formulations for topical and transdermal applications. Future studies should focus on definitively elucidating the specific signaling cascades activated by DLGL in keratinocytes to further refine our understanding of its mechanism and optimize its use in drug delivery.

References

The Gemini Surfactant Sodium Dilauramidoglutamide Lysine: A Technical Guide to its Self-Assembly and Micellar Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Dilauramidoglutamide Lysine (DLGL) is a synthetic, peptide-based gemini (B1671429) surfactant that has garnered significant interest in the fields of cosmetics and pharmaceuticals. Its unique structure, consisting of two hydrophobic lauroyl chains and a hydrophilic headgroup composed of glutamic acid and lysine, imparts advantageous physicochemical properties. This technical guide provides a comprehensive overview of the self-assembly and micellar behavior of DLGL, offering insights into its application as a drug delivery vehicle and permeation enhancer.

Physicochemical Properties and Micellar Behavior

DLGL is an amphiphilic molecule that self-assembles in aqueous solutions to form micelles above a certain concentration, known as the critical micelle concentration (CMC). This behavior is driven by the hydrophobic effect, which sequesters the lauroyl chains from water into the micellar core, while the hydrophilic headgroups remain exposed to the aqueous environment.

Quantitative Data on Micellar Properties

While extensive quantitative data for Sodium this compound is not widely available in publicly accessible literature, the following table summarizes known values and provides a template for the characterization of this surfactant.

PropertyValueConditionsReferences
Critical Micelle Concentration (CMC) 2.25 x 10⁻³ mol/LAqueous solution
Surface Tension at CMC (γCMC) 30.42 mN/mAqueous solution
Molecular Weight 791 Da

Self-Assembly Mechanism

The self-assembly of Sodium this compound into micelles is a spontaneous process governed by thermodynamic principles. Below the CMC, DLGL exists as individual monomers in solution. As the concentration increases to the CMC, the monomers aggregate to form spherical micelles, which can then encapsulate hydrophobic molecules within their core.

Self-assembly of DLGL monomers into a micelle.

Experimental Protocols

The characterization of the micellar properties of Sodium this compound involves several key experiments. The following sections detail the generalized methodologies for these investigations.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant. It can be determined by monitoring a physical property of the surfactant solution as a function of concentration.

Methodology: Surface Tensiometry

  • Preparation of Stock Solution: Prepare a concentrated stock solution of DLGL in deionized water.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with varying concentrations of DLGL.

  • Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

  • Data Analysis: Plot the surface tension as a function of the logarithm of the DLGL concentration. The CMC is determined from the breakpoint in the curve, where the surface tension becomes relatively constant.

Measurement of Micelle Size and Zeta Potential

Dynamic Light Scattering (DLS) and Zeta Potential analysis are crucial for understanding the physical stability and surface charge of the micelles.

Methodology: Dynamic Light Scattering (DLS) and Zeta Potential Analysis

  • Sample Preparation: Prepare a solution of DLGL at a concentration above its CMC in a suitable buffer (e.g., phosphate-buffered saline).

  • DLS Measurement:

    • Place the sample in a disposable cuvette.

    • Measure the hydrodynamic diameter of the micelles using a DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the micelles.

  • Zeta Potential Measurement:

    • Place the sample in a specialized zeta potential cell.

    • Apply an electric field and measure the electrophoretic mobility of the micelles. The zeta potential is calculated from this mobility using the Henry equation.

  • Data Analysis: The DLS software will provide the mean particle size, polydispersity index (PDI), and zeta potential.

Determination of Drug Loading Capacity and Encapsulation Efficiency

For drug delivery applications, it is essential to quantify the amount of drug that can be encapsulated within the DLGL micelles.

Methodology: Spectrophotometry or Chromatography

  • Preparation of Drug-Loaded Micelles:

    • Dissolve a known amount of the hydrophobic drug and DLGL in a suitable organic solvent.

    • Evaporate the organic solvent to form a thin film.

    • Hydrate the film with an aqueous buffer and sonicate to form drug-loaded micelles.

  • Separation of Free Drug: Remove the unencapsulated drug by a suitable method such as dialysis, centrifugation, or size exclusion chromatography.

  • Quantification of Encapsulated Drug:

    • Disrupt the micelles using a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated drug.

    • Quantify the amount of drug using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Drug Loading Capacity (%) = (Weight of drug in micelles / Weight of micelles) x 100

    • Encapsulation Efficiency (%) = (Weight of drug in micelles / Initial weight of drug) x 100

Experimental Workflow for Micelle Characterization

The following diagram illustrates a typical workflow for the preparation and characterization of drug-loaded DLGL micelles.

Workflow for preparing and characterizing drug-loaded DLGL micelles.

Mechanism of Action as a Permeation Enhancer

Sodium this compound has been shown to act as a skin and intestinal permeation enhancer. One proposed mechanism involves the modulation of tight junctions between epithelial cells.

Signaling Pathway: Modulation of Tight Junctions

Studies have suggested that DLGL can decrease the expression of claudin-1 and claudin-4, key proteins that form the backbone of tight junctions. This disruption of tight junction integrity is thought to increase paracellular transport, allowing for the enhanced permeation of co-administered molecules.

SignalingPathway Proposed mechanism of DLGL as a permeation enhancer. DLGL Sodium Dilauramidoglutamide Lysine (DLGL) Claudin1 Claudin-1 DLGL->Claudin1 downregulates expression Claudin4 Claudin-4 DLGL->Claudin4 downregulates expression TJ Tight Junctions Paracellular Increased Paracellular Permeability TJ->Paracellular disruption leads to Claudin1->TJ Claudin4->TJ

Proposed mechanism of DLGL as a permeation enhancer.

Conclusion

Sodium this compound is a promising gemini surfactant with significant potential in drug delivery and formulation science. Its ability to self-assemble into stable micelles allows for the encapsulation of hydrophobic drugs, while its permeation-enhancing properties can improve the bioavailability of co-administered compounds. Further research is warranted to fully elucidate its quantitative micellar characteristics and to explore its full range of applications in pharmaceutical development.

Unveiling the Aggregation Behavior: A Technical Guide to the Critical Micelle Concentration of Sodium Dilauramidoglutamide Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical micelle concentration (CMC) of sodium dilauramidoglutamide lysine (B10760008), a key parameter influencing its formulation and application in research and drug development. This document summarizes the available quantitative data, outlines experimental protocols for CMC determination, and presents visual representations of experimental workflows and functional relationships.

Quantitative Data Summary

The critical micelle concentration is a fundamental characteristic of a surfactant, representing the concentration at which individual molecules (monomers) begin to aggregate into micelles. This transition in behavior significantly alters the physicochemical properties of the solution, such as surface tension and conductivity. The table below summarizes the reported CMC values for sodium dilauramidoglutamide lysine.

ParameterValueExperimental ConditionsReference
Critical Micelle Concentration (CMC)2.25 x 10-3 mol/LNot specified[1]
Surface Tension at CMC (γCMC)30.42 mN/mNot specified[1]
Critical Micelle Concentration (CMC)1.2 mmol L-1Buffered system[1]

Experimental Protocols for CMC Determination

The determination of the CMC is crucial for understanding and optimizing the performance of sodium this compound in various applications. While specific experimental details for this compound are not extensively published, the following are detailed, generalized protocols for common methods used to determine the CMC of surfactants.

Surface Tensiometry (Du Noüy Ring Method)

This method relies on measuring the surface tension of a solution as a function of surfactant concentration. The surface tension decreases as the surfactant concentration increases until the CMC is reached, after which it remains relatively constant.

Materials and Equipment:

  • Tensiometer (with a platinum-iridium ring)

  • High-precision analytical balance

  • Glassware (beakers, volumetric flasks)

  • Magnetic stirrer and stir bars

  • Sodium this compound

  • Solvent (e.g., deionized water, buffer solution)

Procedure:

  • Solution Preparation: Prepare a stock solution of sodium this compound of a known high concentration.

  • Serial Dilutions: Create a series of solutions with decreasing concentrations from the stock solution.

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.

  • Measurement:

    • Pour a sample of the lowest concentration solution into the sample vessel.

    • Lower the platinum-iridium ring until it is submerged in the solution.

    • Slowly raise the ring, measuring the force required to pull it through the liquid-air interface. This force is proportional to the surface tension.

    • Clean and dry the ring thoroughly between each measurement.

  • Data Analysis: Plot the surface tension (in mN/m) as a function of the logarithm of the surfactant concentration. The CMC is determined from the inflection point of the resulting curve, where the slope changes significantly.

Conductometry

This technique is suitable for ionic surfactants like sodium this compound. It measures the electrical conductivity of the solution, which changes with surfactant concentration due to the formation of charged micelles.

Materials and Equipment:

  • Conductivity meter with a conductivity cell

  • Thermostatic water bath

  • Glassware (beakers, volumetric flasks)

  • Magnetic stirrer and stir bars

  • Sodium this compound

  • Solvent (e.g., deionized water)

Procedure:

  • Solution Preparation: Prepare a series of solutions of sodium this compound at various concentrations in deionized water.

  • Temperature Control: Place the sample solutions in a thermostatic water bath to maintain a constant temperature, as conductivity is temperature-dependent.

  • Measurement:

    • Immerse the conductivity cell in the sample solution.

    • Allow the reading to stabilize and record the conductivity.

    • Rinse the conductivity cell with deionized water and the next sample solution before each new measurement.

  • Data Analysis: Plot the specific conductivity versus the surfactant concentration. The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Visualizations

To further elucidate the concepts and processes discussed, the following diagrams are provided.

Experimental_Workflow_for_CMC_Determination cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solution of Sodium this compound B Perform Serial Dilutions A->B C Measure Physicochemical Property (e.g., Surface Tension, Conductivity) B->C D Plot Property vs. Concentration C->D E Identify Inflection Point or Change in Slope D->E F Determine Critical Micelle Concentration (CMC) E->F

Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC).

Logical_Relationship_of_Function A Sodium this compound (Amphiphilic Molecule) B Self-assembles into Micelles (Above CMC) A->B C Enhances Solubilization of Lipophilic Compounds B->C D Facilitates Transport Across Skin Barrier C->D E Improved Drug Delivery and Bioavailability D->E

Caption: Logical relationship of Sodium this compound's function as a penetration enhancer.

References

In-Vitro Characterization of Dilauramidoglutamide Lysine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dilauramidoglutamide lysine (B10760008), a synthetic gemini (B1671429) surfactant, is gaining significant attention in pharmaceutical and cosmetic research for its unique physicochemical properties and its role as a functional excipient. This technical guide provides an in-depth overview of the in-vitro characterization of Dilauramidoglutamide lysine, also known commercially as Sodium this compound (DLGL/SLG-30). This document summarizes key quantitative data, details essential experimental protocols for its characterization, and visualizes its proposed mechanism of action on epithelial tight junctions. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development of advanced drug delivery systems and novel formulations.

Physicochemical Properties

This compound is an amphiphilic molecule with a structure resembling ceramides, giving it a high affinity for biological membranes.[1] Its dual hydrophobic chains and hydrophilic head groups, linked by a lysine spacer, contribute to its surfactant and emulsifying properties.[2][3]

Table 1: Physicochemical Properties of Sodium this compound

PropertyValueReference
Molecular Formula C₄₀H₇₂N₄O₁₀[4]
Molecular Weight 769.0 g/mol [4]
Appearance White to off-white powder/solid-
Solubility in Water (20°C) > 200 g/L[5]
Critical Micelle Concentration (CMC) Approx. 1.2 mmol L⁻¹ (for a similar gemini surfactant, SDGL)[6]
Decomposition Temperature 244 °C[5]
Hydrolytic Stability (t½ at 25°C) > 1 year at pH 4, 7, and 9[5]

Biological Interactions and Mechanism of Action

In-vitro studies have demonstrated that this compound can significantly enhance the permeability of epithelial barriers, such as the intestinal epithelium and the skin.[4][7] This is achieved through a dual mechanism involving both the transcellular and paracellular pathways.

  • Transcellular Pathway: this compound increases the fluidity of cell membranes, which facilitates the passage of molecules through the cells themselves.[7]

  • Paracellular Pathway: The surfactant modulates the tight junctions between epithelial cells, leading to a temporary and reversible opening that allows for increased paracellular transport.[7] Specifically, it has been shown to decrease the expression of the tight junction proteins claudin-1 and claudin-4.[7]

The proposed signaling pathway for the modulation of tight junctions by this compound is depicted below. It is hypothesized that as a surfactant, it may activate Protein Kinase C (PKC), a known regulator of tight junction proteins.

G DLGL Dilauramidoglutamide Lysine PKC Protein Kinase C (PKC) DLGL->PKC Activation (Proposed) Downstream Downstream Effectors PKC->Downstream Claudin1 Claudin-1 Expression Downstream->Claudin1 Downregulation Claudin4 Claudin-4 Expression Downstream->Claudin4 Downregulation TJ Tight Junction Permeability Claudin1->TJ Increased Claudin4->TJ Increased

Proposed signaling pathway for tight junction modulation.

In-Vitro Experimental Protocols

Caco-2 Permeability Assay

This assay is crucial for evaluating the potential of this compound to enhance intestinal absorption.

Experimental Workflow:

G cluster_prep Cell Culture and Monolayer Formation cluster_assay Permeability Experiment cluster_analysis Data Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days to form a monolayer Seed->Culture TEER_initial Measure initial TEER (>250 Ω·cm²) Culture->TEER_initial Apical Add test compound + DLGL to apical side TEER_initial->Apical Incubate Incubate at 37°C Apical->Incubate Basolateral Sample from basolateral side at time intervals Incubate->Basolateral TEER_final Measure final TEER Incubate->TEER_final Quantify Quantify compound concentration (e.g., LC-MS/MS) Basolateral->Quantify Papp Calculate Apparent Permeability Coefficient (Papp) TEER_final->Papp Assess monolayer integrity Quantify->Papp

Workflow for the Caco-2 permeability assay.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.[6][8]

  • Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. A TEER value above 250 Ω·cm² generally indicates a well-formed barrier.[2][6]

  • Permeability Study: The test compound, with and without this compound, is added to the apical (upper) chamber of the Transwell. Samples are collected from the basolateral (lower) chamber at various time points.[8]

  • Quantification: The concentration of the test compound in the basolateral samples is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[6]

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the Caco-2 monolayer.[6] A significant decrease in TEER values in the presence of this compound suggests the opening of tight junctions.[7]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells (e.g., Caco-2 or HaCaT) in a 96-well plate and incubate for 24 hours to allow for attachment.[1][9]

  • Treatment: Expose the cells to various concentrations of this compound for a defined period (e.g., 24 or 48 hours).[9]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1][9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[9]

Table 2: In-Vitro Cytotoxicity of Sodium this compound

Cell LineAssayResultReference
Caco-2LDH ReleaseNo significant LDH release at concentrations that enhance permeability, indicating no membrane damage.[7]
HaCaTNot specifiedConsidered non-irritating to the skin at concentrations ≤ 10%.[5]
IC₅₀ Specific IC₅₀ values for this compound on Caco-2 and HaCaT cells are not readily available in the reviewed literature.-
Membrane Fluidity Assay (Fluorescence Anisotropy)

This technique measures changes in the rotational mobility of a fluorescent probe embedded in the lipid bilayer of a cell membrane, providing an indication of membrane fluidity.

Methodology:

  • Cell/Vesicle Preparation: Prepare a suspension of cells (e.g., intestinal brush border membrane vesicles) or liposomes.[10][11]

  • Fluorescent Probe Labeling: Incubate the cells or vesicles with a fluorescent probe such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). DPH partitions into the hydrophobic core of the membrane.[10][11]

  • Treatment: Add this compound to the labeled cell/vesicle suspension.

  • Fluorescence Anisotropy Measurement: Excite the sample with vertically polarized light and measure the intensity of both vertically and horizontally polarized emitted light using a fluorometer.

  • Calculation: Calculate the fluorescence anisotropy (r) using the following formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh) where Ivv and Ivh are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is a correction factor. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.[10]

Conclusion

This compound is a promising gemini surfactant with well-documented effects on enhancing epithelial permeability through both transcellular and paracellular mechanisms. Its favorable safety profile, as indicated by preliminary in-vitro studies, makes it an attractive candidate for use in drug delivery and cosmetic formulations. The experimental protocols detailed in this guide provide a robust framework for the comprehensive in-vitro characterization of this and similar compounds. Further research is warranted to determine its precise IC₅₀ values on relevant cell lines and to fully elucidate the specific signaling cascade involved in its modulation of tight junction proteins.

References

Spectroscopic Analysis of Dilauramidoglutamide Lysine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Dilauramidoglutamide Lysine (B10760008), a key ingredient in advanced drug delivery systems and cosmetic formulations. This document details the expected results from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational understanding for researchers in the field.

Chemical Structure and Properties

Dilauramidoglutamide lysine is a Gemini surfactant characterized by two hydrophobic lauroyl chains and a hydrophilic headgroup composed of glutamic acid and lysine residues. This amphiphilic nature allows it to form micelles and other self-assembled structures, making it an effective solubilizing agent and penetration enhancer.

PropertyValueSource
Molecular Formula C40H72N4O10[1]
Molecular Weight 769.0 g/mol [1]
IUPAC Name (2S)-2,6-bis[[(4S)-4-carboxy-4-(dodecanoylamino)butanoyl]amino]hexanoic acid[1]
Monoisotopic Mass 768.52484451 Da[1]

Spectroscopic Analysis Workflow

The comprehensive characterization of this compound involves a multi-technique spectroscopic approach. The general workflow ensures accurate identification and purity assessment.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Prep This compound Sample NMR NMR (1H, 13C) Prep->NMR Aliquots IR FTIR Prep->IR Aliquots MS LC-MS Prep->MS Aliquots NMR_Data Structural Elucidation NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight and Fragmentation MS->MS_Data Conclusion Structural Confirmation & Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: General workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and proton environments within the molecule.

Predicted ¹H-NMR Spectral Data

The proton NMR spectrum will exhibit characteristic signals for the different moieties of the molecule.

Chemical Shift (δ) ppmMultiplicityAssignment
~ 0.88TripletTerminal methyl groups (-CH₃) of lauroyl chains
~ 1.25MultipletMethylene (B1212753) protons (-CH₂-) of lauroyl chains
~ 1.62Multipletβ-Methylene protons to carbonyl group of lauroyl chains
~ 2.20Tripletα-Methylene protons to carbonyl group of lauroyl chains
~ 1.80 - 2.40MultipletGlutamic acid and Lysine side chain protons
~ 3.20Multipletε-Methylene protons of Lysine
~ 4.20 - 4.50Multipletα-Protons of Lysine and Glutamic acid
~ 7.50 - 8.50Broad SingletAmide protons (-NH-)
~ 10.0 - 12.0Broad SingletCarboxylic acid protons (-COOH)
Predicted ¹³C-NMR Spectral Data

The carbon NMR spectrum provides complementary information on the carbon skeleton.

Chemical Shift (δ) ppmAssignment
~ 14.1Terminal methyl carbons (-CH₃) of lauroyl chains
~ 22.7 - 34.2Methylene carbons (-CH₂-) of lauroyl chains
~ 25.0 - 32.0Lysine and Glutamic acid side chain carbons
~ 40.5ε-Carbon of Lysine
~ 53.0 - 55.0α-Carbons of Lysine and Glutamic acid
~ 172.0 - 176.0Amide and Carboxylic acid carbonyl carbons (C=O)
Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H-NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C-NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

FTIR spectroscopy is employed to identify the key functional groups present in this compound.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~ 3300Strong, BroadN-H stretching (amides) and O-H stretching (carboxylic acids)
2920, 2850StrongC-H stretching of methylene and methyl groups
~ 1730StrongC=O stretching of carboxylic acids
~ 1640StrongAmide I band (C=O stretching)
~ 1540StrongAmide II band (N-H bending and C-N stretching)
~ 1465MediumC-H bending of methylene groups
~ 1250MediumC-O stretching and O-H bending of carboxylic acids
Experimental Protocol for FTIR Analysis
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder and press into a thin pellet.[2]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and analyze the absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of this compound, which aids in structural confirmation.

Predicted Mass Spectrometry Data
m/z ValueIon
769.0[M+H]⁺ (protonated molecule)
791.0[M+Na]⁺ (sodiated molecule)
384.5[M+2H]²⁺ (doubly charged molecule)

Fragmentation is expected to occur at the amide bonds, leading to characteristic losses of the lauroyl groups and fragmentation of the amino acid backbone.

Experimental Protocol for LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Chromatography:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Analyzer: Time-of-Flight (TOF) or Quadrupole.

    • Analysis Mode: Full scan to detect the molecular ion and tandem MS (MS/MS) to analyze fragmentation patterns.

  • Data Analysis: Identify the molecular ion peaks and analyze the fragmentation pattern to confirm the structure.

Structural Representation and Key Functional Groups

The chemical structure of this compound highlights the key functional groups that are identified through spectroscopic analysis.

Chemical_Structure cluster_mol This compound Structure cluster_glutamyl1 Glutamyl-Lauroyl Arm 1 cluster_glutamyl2 Glutamyl-Lauroyl Arm 2 Lysine Lysine Core Amide2 Amide Bond Lysine->Amide2 Amide4 Amide Bond Lysine->Amide4 Carboxyl_Lys Carboxylic Acid Lysine->Carboxyl_Lys Glutamyl1 Glutamic Acid Amide1 Amide Bond Glutamyl1->Amide1 Carboxyl1 Carboxylic Acid Glutamyl1->Carboxyl1 Lauroyl1 Lauroyl Chain (C12) Amide1->Lauroyl1 Amide2->Glutamyl1 Glutamyl2 Glutamic Acid Amide3 Amide Bond Glutamyl2->Amide3 Carboxyl2 Carboxylic Acid Glutamyl2->Carboxyl2 Lauroyl2 Lauroyl Chain (C12) Amide3->Lauroyl2 Amide4->Glutamyl2

Caption: Key functional groups in the structure of this compound.

This guide provides a comprehensive, albeit predictive, spectroscopic overview of this compound. Actual experimental data may vary slightly based on the specific instrumentation and conditions used. Researchers are encouraged to use this document as a reference for their own analytical work.

References

An In-Depth Technical Guide to Early-Stage Research on Dilauramidoglutamide Lysine Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Dilauramidoglutamide Lysine, a gemini (B1671429) surfactant with a peptide-based structure, is emerging as a versatile excipient in pharmaceutical and dermatological applications. Its ceramide-like properties offer significant potential in enhancing the delivery of active pharmaceutical ingredients (APIs) and restoring skin barrier function. This technical guide provides a comprehensive overview of the early-stage research on this compound, focusing on its applications as a skin penetration enhancer and an intestinal absorption promoter. This document details the experimental methodologies from key studies, presents quantitative data in a comparative format, and proposes a potential signaling pathway based on its structural similarity to ceramides (B1148491).

Introduction

Sodium this compound is a synthetic amphiphilic compound characterized by two lauroyl chains and a lysine-glutamic acid peptide head group. This unique gemini structure imparts properties that are highly valuable in formulation science. Its biocompatibility and biodegradability make it an attractive candidate for various drug delivery systems. Early-stage research has primarily investigated its efficacy in two key areas: enhancing the permeation of hydrophilic compounds through the skin and improving the intestinal absorption of poorly permeable drugs. This guide will delve into the foundational studies that highlight these applications.

Applications in Dermal Drug Delivery

This compound has been shown to significantly enhance the penetration of hydrophilic APIs through the stratum corneum, the primary barrier of the skin. Its mechanism is believed to involve the disruption of the highly organized lipid structure of the stratum corneum, thereby creating pathways for drug permeation.

Quantitative Data: Skin Penetration Enhancement

A pivotal study investigated the effect of Sodium this compound (DLGL) on the skin penetration of L-ascorbic acid 2-glucoside (AAG), a hydrophilic compound. The study utilized a three-dimensional cultured human skin model (LSE-high) and compared the performance of DLGL with a conventional surfactant, sodium lauramidoglutamide (LG), and a control group without any enhancer.

ParameterControl1.0% DLGL1.0% LG
Penetration Flux of AAG (μg/cm²/h) 0.0180.2261.25
Enhancement Ratio (vs. Control) 1.0012.5669.29
AAG Amount in Skin (% of total dose) 7.23%21.78%8.13%
AAG Amount in Receptor (% of total dose) 1.06%3.19%21.00%

Data synthesized from Hikima et al., 2013.

Experimental Protocol: In Vitro Skin Permeation Study

The following protocol is a detailed methodology for assessing the skin penetration enhancement of a test compound using Franz diffusion cells, based on the principles from the cited research.

Objective: To quantify the permeation of a hydrophilic API through a skin model in the presence of this compound.

Materials:

  • Franz diffusion cells

  • Three-dimensional cultured human skin model (e.g., LSE-high) or excised human/animal skin

  • Receptor solution (e.g., phosphate-buffered saline, PBS)

  • Test formulation containing the API and this compound

  • Control formulation (API without enhancer)

  • High-performance liquid chromatography (HPLC) system for API quantification

  • Magnetic stirrer and stir bars

  • Water bath maintained at 32°C

Procedure:

  • Membrane Preparation: If using excised skin, carefully remove subcutaneous fat and cut the skin to a size that fits the Franz diffusion cell. Equilibrate the skin membrane in PBS for 30 minutes before mounting.

  • Franz Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment.

  • Receptor Chamber: Fill the receptor chamber with pre-warmed and degassed PBS, ensuring no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in the receptor chamber.

  • Equilibration: Place the assembled Franz cells in a water bath set to 32°C and allow the system to equilibrate for 30 minutes.

  • Application of Formulation: Apply a precise amount of the test or control formulation to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis: Analyze the concentration of the API in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Membrane Preparation prep_franz Franz Cell Assembly prep_skin->prep_franz equilibration System Equilibration (32°C) prep_franz->equilibration prep_receptor Receptor Solution Preparation prep_receptor->prep_franz application Formulation Application equilibration->application sampling Time-point Sampling application->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Calculation (Flux, Permeability) hplc->data_analysis

Experimental workflow for in vitro skin permeation studies.

Applications in Intestinal Drug Delivery

This compound has also been investigated as an intestinal absorption enhancer for poorly absorbed hydrophilic drugs. Its mechanism of action is thought to involve the modulation of tight junctions between intestinal epithelial cells, leading to increased paracellular transport.

Quantitative Data: Intestinal Absorption Enhancement

A study in rats evaluated the effect of Sodium this compound (referred to as SLG-30 in the study) on the intestinal absorption of 5(6)-carboxyfluorescein (B613776) (CF), a poorly absorbed hydrophilic marker. The study also assessed its impact on the integrity of Caco-2 cell monolayers, a model of the intestinal epithelium.

ParameterControl0.1% SLG-300.05% Sodium Laurate
CF Absorption in Rats (AUC₀₋₂₄₀ min·μg/mL) 0.12 ± 0.031.85 ± 0.450.41 ± 0.11
Caco-2 TEER (% of initial value after 120 min) 95.2 ± 3.115.6 ± 2.545.8 ± 5.2
Claudin-1 Expression in Caco-2 cells (% of control) 100%43%Not Reported
Claudin-4 Expression in Caco-2 cells (% of control) 100%36%Not Reported

*p < 0.05 compared to control. Data synthesized from Alama et al., 2019.

Experimental Protocol: Caco-2 Cell Permeability and Tight Junction Modulation

The following protocol outlines the methodology for assessing the effect of this compound on intestinal epithelial permeability and tight junction protein expression using Caco-2 cells.

Objective: To evaluate the impact of this compound on the integrity of Caco-2 cell monolayers and the expression of key tight junction proteins.

Materials:

  • Caco-2 cells

  • Transwell® inserts (0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transepithelial Electrical Resistance (TEER) measurement system

  • Lucifer yellow (paracellular marker)

  • Test solution containing this compound

  • RIPA buffer for cell lysis

  • BCA protein assay kit

  • Primary antibodies for Claudin-1, Claudin-4, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

  • Western blotting equipment

Procedure:

  • Caco-2 Cell Culture and Differentiation: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • TEER Measurement: Measure the initial TEER of the Caco-2 monolayers to ensure integrity. Only use monolayers with a TEER value above a predetermined threshold (e.g., >300 Ω·cm²).

  • Permeability Assay: a. Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS). b. Add the test solution containing this compound and Lucifer yellow to the apical side of the Transwell®. c. Add fresh HBSS to the basolateral side. d. Incubate at 37°C. e. At specified time points, collect samples from the basolateral chamber and measure the fluorescence of Lucifer yellow to determine its permeability. f. Measure the final TEER of the monolayers.

  • Western Blot for Tight Junction Proteins: a. After treatment with this compound, wash the Caco-2 cells with cold PBS. b. Lyse the cells with RIPA buffer containing protease inhibitors. c. Determine the protein concentration of the lysates using a BCA assay. d. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. e. Block the membrane and incubate with primary antibodies against Claudin-1, Claudin-4, and a loading control. f. Incubate with the appropriate HRP-conjugated secondary antibody. g. Detect the protein bands using a chemiluminescence substrate and image the blot. h. Quantify the band intensities to determine the relative expression of the tight junction proteins.

G cluster_culture Cell Culture & Differentiation cluster_permeability Permeability Assessment cluster_western Western Blot Analysis seeding Seed Caco-2 cells on Transwell® differentiation Differentiate for 21-25 days seeding->differentiation teer_initial Initial TEER Measurement differentiation->teer_initial treatment_western Treat cells with DLGL differentiation->treatment_western treatment_permeability Treat with DLGL + Lucifer Yellow teer_initial->treatment_permeability sampling_permeability Basolateral Sampling treatment_permeability->sampling_permeability teer_final Final TEER Measurement sampling_permeability->teer_final lysis Cell Lysis treatment_western->lysis sds_page SDS-PAGE & Transfer lysis->sds_page blotting Antibody Incubation & Detection sds_page->blotting

Experimental workflow for Caco-2 permeability and tight junction analysis.

Proposed Signaling Pathway in Skin Barrier Function

Given the ceramide-like structure of this compound, it is plausible that it influences cellular processes in keratinocytes that are typically regulated by ceramides. Ceramides are known to play a crucial role in the regulation of keratinocyte differentiation and the formation of the skin's lipid barrier. A proposed signaling pathway, based on known ceramide signaling, is presented below. It is important to note that this is a hypothetical pathway for this compound and requires experimental validation.

Ceramides are known to activate protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), which can dephosphorylate and inactivate protein kinase C alpha (PKCα). The inactivation of PKCα can lead to the upregulation of transcription factors that promote the expression of genes involved in keratinocyte differentiation, such as involucrin (B1238512) and loricrin. Furthermore, ceramides can influence the expression of enzymes involved in lipid synthesis, which is essential for the formation of the lamellar lipid structure in the stratum corneum.

G dlgl This compound (Ceramide-like) pp1_pp2a PP1 / PP2A dlgl->pp1_pp2a activates lipid_synthesis Lipid Synthesis Enzymes dlgl->lipid_synthesis influences pkca PKCα pp1_pp2a->pkca dephosphorylates (inactivates) transcription_factors Transcription Factors (e.g., AP-1) pkca->transcription_factors inhibits differentiation_genes Keratinocyte Differentiation Genes (Involucrin, Loricrin) transcription_factors->differentiation_genes upregulates barrier_formation Skin Barrier Formation differentiation_genes->barrier_formation lipid_synthesis->barrier_formation

Proposed signaling pathway for this compound in keratinocytes.

Conclusion and Future Directions

Early-stage research on Sodium this compound demonstrates its significant potential as a versatile excipient for enhancing drug delivery. Its ability to increase the permeation of hydrophilic compounds through the skin and improve the intestinal absorption of poorly permeable drugs opens up new possibilities for the formulation of a wide range of therapeutic agents. The detailed experimental protocols provided in this guide offer a foundation for further research and development in this area.

Future research should focus on elucidating the precise molecular mechanisms underlying the observed effects of this compound. In particular, the proposed signaling pathway in keratinocytes requires experimental validation to confirm its role in skin barrier enhancement. Further studies are also needed to evaluate the long-term safety and efficacy of this compound in various formulations and to explore its potential in other drug delivery applications. The continued investigation of this promising gemini surfactant is likely to yield valuable advancements in the fields of dermatology and oral drug delivery.

Methodological & Application

Application Notes and Protocols for Evaluating the Effect of Dilauramidoglutamide Lysine on Caco-2 Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Caco-2 cell permeability assay is a cornerstone in preclinical drug development, providing critical insights into the intestinal absorption of drug candidates. These human colon adenocarcinoma cells differentiate into a monolayer of polarized enterocytes, mimicking the barrier properties of the human intestinal epithelium.[1][2][3][4] This in vitro model is instrumental in determining the apparent permeability coefficient (Papp) of a compound and identifying its potential interaction with efflux transporters like P-glycoprotein (P-gp).[5][6][7]

This document provides a detailed protocol for utilizing the Caco-2 permeability assay to investigate the effects of Dilauramidoglutamide lysine (B10760008). Dilauramidoglutamide lysine is a plant-derived, ceramide-like molecule primarily used in cosmetic formulations for its moisturizing and skin barrier-enhancing properties.[5][8][9] While its impact on skin permeability has been explored, its influence on intestinal epithelial permeability is not yet established.[7] The following protocols are designed to systematically evaluate if and how this compound modulates the permeability of the Caco-2 cell monolayer.

Data Presentation: Expected Outcomes and Data Interpretation

The primary objective of this protocol is to determine the effect of this compound on the integrity and permeability of Caco-2 cell monolayers. The following tables outline the expected data to be generated and provide a framework for interpretation.

Table 1: Cytotoxicity of this compound on Caco-2 Cells

Concentration of this compound (µM)Cell Viability (%)
0 (Control)100
1
10
50
100
200

This table will be used to determine the non-toxic concentration range of this compound for subsequent permeability experiments.

Table 2: Effect of this compound on Transepithelial Electrical Resistance (TEER)

TreatmentInitial TEER (Ω·cm²)Final TEER (Ω·cm²)% Change from Initial
Vehicle Control
This compound (Non-toxic Conc.)
Positive Control (e.g., EGTA)

This table will assess the impact of this compound on the integrity of the tight junctions in the Caco-2 monolayer.

Table 3: Effect of this compound on Lucifer Yellow Permeability

TreatmentApparent Permeability (Papp) of Lucifer Yellow (x 10⁻⁶ cm/s)
Vehicle Control
This compound (Non-toxic Conc.)
Positive Control (e.g., EGTA)

This table will quantify the effect of this compound on paracellular permeability.

Table 4: Effect of this compound on the Bidirectional Transport of a P-gp Substrate (e.g., Digoxin)

TreatmentPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)
Digoxin (Control)
Digoxin + Verapamil (P-gp Inhibitor)
Digoxin + this compound

This table will determine if this compound influences the efflux of a known P-gp substrate.

Experimental Protocols

The following are detailed protocols for the key experiments.

Caco-2 Cell Culture and Differentiation
  • Cell Line: Caco-2 cells (passage number 25-40).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO₂, and 95% relative humidity.

  • Seeding on Transwell® Inserts: Seed Caco-2 cells at a density of 6 x 10⁴ cells/cm² onto polycarbonate membrane Transwell® inserts (e.g., 12-well or 24-well plates).

  • Differentiation: Culture the cells for 21-28 days to allow for the formation of a differentiated and polarized monolayer. Change the culture medium every 2-3 days.

Determination of Non-Toxic Concentration of this compound
  • Assay: Use a standard cytotoxicity assay, such as the MTT or PrestoBlue™ assay.

  • Procedure:

    • Seed Caco-2 cells in a 96-well plate and allow them to reach confluency.

    • Prepare a serial dilution of this compound in culture medium.

    • Replace the medium in the wells with the different concentrations of this compound and a vehicle control.

    • Incubate for a period relevant to the permeability assay (e.g., 2 hours).

    • Perform the cytotoxicity assay according to the manufacturer's instructions.

    • Determine the highest concentration of this compound that does not significantly reduce cell viability (e.g., >90% viability). This will be the concentration used in subsequent experiments.

Assessment of Caco-2 Monolayer Integrity

a. Transepithelial Electrical Resistance (TEER) Measurement

  • Instrument: Use an epithelial volt-ohm meter (EVOM).

  • Procedure:

    • Equilibrate the Caco-2 monolayers in transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4) for 30 minutes at 37°C.

    • Measure the initial TEER of each monolayer.

    • Add the non-toxic concentration of this compound or vehicle control to the apical compartment.

    • Incubate for the desired time (e.g., 2 hours) at 37°C.

    • Measure the final TEER.

    • Calculate the TEER value (in Ω·cm²) by subtracting the resistance of a blank insert and multiplying by the surface area of the insert.

b. Lucifer Yellow Permeability Assay

  • Reagent: Lucifer yellow CH, potassium salt.

  • Procedure:

    • After the final TEER measurement, wash the monolayers with transport buffer.

    • Add transport buffer containing Lucifer yellow (e.g., 100 µM) to the apical compartment.

    • Add fresh transport buffer to the basolateral compartment.

    • Incubate for 1-2 hours at 37°C with gentle shaking.

    • Collect samples from the basolateral compartment.

    • Measure the fluorescence of the samples using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[9]

    • Calculate the Papp value of Lucifer yellow.

Bidirectional Permeability Assay with a P-gp Substrate
  • Model P-gp Substrate: Digoxin.

  • Procedure:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Apical to Basolateral (A→B) Transport:

      • Add the test solution (Digoxin ± this compound or Verapamil) to the apical (donor) compartment.

      • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Basolateral to Apical (B→A) Transport:

      • Add the test solution to the basolateral (donor) compartment.

      • Add fresh transport buffer to the apical (receiver) compartment.

    • Incubate for 2 hours at 37°C with gentle shaking.

    • Collect samples from the receiver compartments at the end of the incubation.

    • Analyze the concentration of Digoxin in the samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the Papp values for both A→B and B→A directions and determine the efflux ratio.

Mandatory Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Permeability Assays cluster_analysis Phase 3: Data Analysis Caco2_Culture Caco-2 Cell Culture (21-28 days differentiation) Cytotoxicity Determine Non-Toxic Concentration of this compound Caco2_Culture->Cytotoxicity Monolayer_Integrity Monolayer Integrity Assessment Cytotoxicity->Monolayer_Integrity Bidirectional_Assay Bidirectional Transport Assay (P-gp Substrate) Cytotoxicity->Bidirectional_Assay TEER TEER Measurement Monolayer_Integrity->TEER Lucifer_Yellow Lucifer Yellow Assay Monolayer_Integrity->Lucifer_Yellow Data_Analysis Calculate Papp and Efflux Ratio TEER->Data_Analysis Lucifer_Yellow->Data_Analysis Bidirectional_Assay->Data_Analysis Interpretation Interpret Effects on Permeability Data_Analysis->Interpretation

Caption: Experimental workflow for evaluating this compound in Caco-2 assays.

Signaling_Hypothesis DLGL Dilauramidoglutamide Lysine TJ Tight Junction Proteins (e.g., Claudins, Occludin) DLGL->TJ Modulation? Paracellular_Permeability Paracellular Permeability TJ->Paracellular_Permeability Regulates

Caption: Hypothetical modulation of tight junctions by this compound.

References

Application Notes and Protocols for Formulating Nanoemulsions with Sodium Dilauramidoglutamide Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating and characterizing stable oil-in-water (O/W) nanoemulsions using Sodium Dilauramidoglutamide Lysine, a novel peptide-based gemini (B1671429) surfactant. The protocols outlined below are intended to serve as a foundational methodology, which can be adapted and optimized for specific active pharmaceutical ingredients (APIs) and applications.

Introduction to Sodium this compound in Nanoemulsions

Sodium this compound (DLGL) is a plant-derived, biodegradable, and amphiphilic gemini surfactant.[1][2] Its unique structure, consisting of two hydrophobic tails and two hydrophilic headgroups, allows it to exhibit excellent emulsifying, dispersing, and solubilizing properties.[2] DLGL's ceramide-like structure gives it a high affinity for the skin, making it a particularly suitable excipient for topical and transdermal drug delivery systems.[1]

Functioning as a humectant, DLGL can attract and retain moisture, which is beneficial for skin hydration.[2][3] In the context of nanoemulsions, DLGL acts as a primary emulsifier to reduce the interfacial tension between oil and water phases, leading to the formation of small, stable droplets.[4] Studies have shown that nanoemulsions formulated with DLGL exhibit significant improvements in dispersion stability.[4] This ingredient is also recognized for its ability to enhance the skin penetration of hydrophilic compounds.[5]

Key Formulation Parameters and Characterization Data

The successful formulation of a nanoemulsion is dependent on the careful selection and optimization of its components and processing parameters. The following tables summarize key quantitative data derived from literature for formulating nanoemulsions with Sodium this compound.

Table 1: Optimized Formulation Parameters for a Ceramide-2 Nanoemulsion

ParameterOptimized ValueSource
Mixed Emulsifiers (including DLGL)5.0 wt%[4]
Oil Content10.0 wt%[4]
NaCl Content0.30 wt%[4]
Homogenization Pressure100 MPa[4]
Homogenization Passes8[4]

Table 2: Influence of Formulation Components on Nanoemulsion Properties

ComponentEffect on Particle SizeEffect on Polydispersity Index (PDI)Source
NaClSignificant reductionReduction[4]
Oil ConcentrationSignificant impactFaint influence[4]

Table 3: Characterization of Nanoemulsions Formulated with Gemini Surfactants

Characterization ParameterTypical Range/ValueSignificanceSource
Particle Size (Z-average)100 - 200 nmAffects stability, appearance, and bioavailability[1]
Polydispersity Index (PDI)< 0.3Indicates a narrow and uniform size distribution[1]
StabilityStable for at least 1 month at 50°CCrucial for product shelf-life[4]

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and characterization of O/W nanoemulsions using Sodium this compound.

Protocol for Nanoemulsion Formulation via High-Pressure Homogenization

This protocol is a high-energy method suitable for producing nanoemulsions with small and uniform droplet sizes.

Materials:

  • Sodium this compound (DLGL)

  • Oil Phase (e.g., medium-chain triglycerides, isopropyl myristate, or a specific oil carrying the lipophilic API)

  • Aqueous Phase (e.g., purified water)

  • Co-surfactant (optional, e.g., polysorbates, lecithin)

  • Sodium Chloride (optional)

  • Active Pharmaceutical Ingredient (API) (if applicable)

Equipment:

  • High-shear mixer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

  • Analytical balance

  • Beakers and magnetic stirrer

Procedure:

  • Preparation of the Aqueous Phase:

    • Weigh the required amount of purified water.

    • Add Sodium this compound and any other water-soluble components (e.g., NaCl, co-surfactant) to the water.

    • Stir the mixture using a magnetic stirrer until all components are fully dissolved. Heat gently (e.g., to 50-55°C) if necessary to aid dissolution.[2]

  • Preparation of the Oil Phase:

    • Weigh the required amount of the oil.

    • If applicable, dissolve the lipophilic API in the oil phase. Gentle heating may be required.

  • Formation of the Pre-emulsion (Coarse Emulsion):

    • Heat both the aqueous and oil phases to the same temperature (e.g., 50-55°C).[2]

    • Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear mixer at a moderate speed (e.g., 500 rpm) for 5 minutes.[2][6]

    • Increase the speed of the high-shear mixer (e.g., 16,000-20,000 rpm) for 3-5 minutes to form a fine pre-emulsion.[2][6]

  • High-Pressure Homogenization:

    • Immediately pass the pre-emulsion through a high-pressure homogenizer.

    • Set the homogenization pressure (e.g., 100 MPa or 10,000 psi) and the number of passes (e.g., 7-8 cycles).[2][4] The optimal parameters may need to be determined experimentally.

    • Cool the resulting nanoemulsion to room temperature.

Protocol for Nanoemulsion Characterization

3.2.1. Particle Size and Polydispersity Index (PDI) Analysis

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Place the diluted sample in a cuvette and insert it into the DLS instrument.

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform the measurement to obtain the Z-average particle size and the Polydispersity Index (PDI).

3.2.2. Morphological Analysis

  • Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)

  • Procedure (for TEM):

    • Place a drop of the diluted nanoemulsion onto a carbon-coated copper grid.

    • Allow the sample to adhere for a few minutes.

    • Remove the excess sample with filter paper.

    • Optionally, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.

    • Allow the grid to dry completely before imaging under the TEM.

3.2.3. Stability Studies

  • Method: Long-term storage at different temperatures and physical stress tests.

  • Procedure:

    • Divide the nanoemulsion into several aliquots and store them at different temperatures (e.g., 4°C, 25°C, and an elevated temperature like 40°C or 50°C).[4]

    • At predetermined time intervals (e.g., 1 week, 1 month, 3 months), withdraw samples and analyze them for particle size, PDI, and visual signs of instability (e.g., creaming, phase separation).

    • Centrifugation Test: Centrifuge the nanoemulsion at a high speed (e.g., 3000-5000 rpm) for a specified time (e.g., 30 minutes) and observe for any phase separation.

    • Freeze-Thaw Cycles: Subject the nanoemulsion to multiple cycles of freezing (e.g., -20°C for 24 hours) and thawing (e.g., 25°C for 24 hours) and evaluate its physical stability.

Visualizations

The following diagrams illustrate the experimental workflow for nanoemulsion formulation and characterization, and the logical relationships of key factors influencing nanoemulsion properties.

Nanoemulsion_Formulation_Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_char Characterization A Aqueous Phase Preparation (Water, DLGL, NaCl) C Pre-emulsion Formation (High-Shear Mixing) A->C B Oil Phase Preparation (Oil, Lipophilic API) B->C D Nanoemulsion Formation (High-Pressure Homogenization) C->D E Particle Size & PDI (DLS) D->E F Morphology (TEM/SEM) D->F G Stability Studies D->G

Caption: Experimental workflow for nanoemulsion formulation and characterization.

Nanoemulsion_Factors cluster_input Input Factors cluster_output Nanoemulsion Properties F1 DLGL Concentration P1 Droplet Size F1->P1 P2 Polydispersity Index (PDI) F1->P2 P3 Long-term Stability F1->P3 F2 Oil Concentration F2->P1 P4 Drug Entrapment Efficiency F2->P4 F3 Co-surfactant Presence F3->P1 F3->P2 F4 Aqueous Phase Composition (e.g., NaCl) F4->P1 F4->P3 F5 Homogenization Pressure F5->P1 F6 Number of Passes F6->P1 F6->P2 P5 Viscosity

Caption: Key factors influencing the properties of nanoemulsions.

References

Application Notes and Protocols for TEER Measurement with Dilauramidoglutamide Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transepithelial Electrical Resistance (TEER) measurement is a widely used, non-invasive method to quantitatively assess the integrity and permeability of epithelial and endothelial cell monolayers in vitro.[1] It provides a real-time indication of the tightness of the barrier formed by cell layers, which is crucial for studies in drug absorption, toxicology, and the modeling of various barrier tissues like the intestinal wall or the blood-brain barrier.[2][3] The principle of TEER is based on measuring the electrical resistance across a cell monolayer, which is primarily governed by the tight junctions between adjacent cells.[1]

Dilauramidoglutamide lysine (B10760008), also known as Sodium Dilauramidoglutamide Lysine (SLG-30), is a gemini (B1671429) surfactant that has been identified as a potent absorption enhancer.[4][5] It has been demonstrated to increase the permeability of epithelial barriers by modulating the expression of key tight junction proteins.[4] Specifically, studies have shown that it can significantly lower TEER values in Caco-2 cell monolayers, a common in vitro model for the human intestinal epithelium, by opening the tight junctions.[4] This effect is attributed to a decrease in the expression of claudin-1 and claudin-4, two critical proteins in the formation of tight junction strands.[4]

These application notes provide a detailed, step-by-step guide for utilizing this compound in conjunction with TEER measurements to study its effects on epithelial barrier function.

Data Presentation

The following table summarizes the quantitative effects of this compound on Caco-2 cell monolayers.

ParameterConcentration of this compoundObservationReference
TEER Reduction 0.001% (v/v) and higherSignificant decrease in TEER values within the first hour.[4][4]
TEER Recovery Lower concentrations (e.g., 0.001% v/v)TEER values began to recover over time.[4][4]
Higher concentrationsTEER values did not recover to baseline during the experiment.[4][4]
Claudin-1 Expression 0.5% (v/v)57% decrease in protein expression.[4][4]
Claudin-4 Expression 0.5% (v/v)64% decrease in protein expression.[4][4]

Experimental Protocols

Materials
  • Epithelial cells (e.g., Caco-2)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • This compound (SLG-30) solution

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+-free

  • Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes (e.g., EVOM2™, World Precision Instruments)

  • 70% Isopropanol (B130326) or Ethanol

  • Sterile PBS for rinsing

Methods

1. Cell Culture and Monolayer Formation

  • Culture Caco-2 cells in T-75 flasks until they reach 80-90% confluency.

  • Trypsinize the cells and seed them onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with stable tight junctions. Change the culture medium in both the apical and basolateral compartments every 2-3 days.

  • Confirm monolayer integrity by measuring the initial TEER values. Well-differentiated Caco-2 monolayers typically exhibit TEER values > 250 Ω·cm².

2. Preparation for TEER Measurement

  • Sterilize the EVOM electrodes by immersing the tips in 70% isopropanol for 15 minutes.[6] Allow the electrodes to air dry completely in a sterile hood.

  • Rinse the electrodes with sterile PBS to remove any residual isopropanol.[6]

  • Equilibrate the electrodes in fresh, sterile cell culture medium for at least 15 minutes before use.

  • Prepare a blank Transwell® insert containing only cell culture medium (no cells) to measure the background resistance.[6]

3. TEER Measurement Procedure with this compound

  • Gently remove the culture medium from the apical and basolateral compartments of the Transwell® inserts containing the cell monolayers.

  • Wash the monolayers twice with pre-warmed (37°C) sterile PBS.

  • Add fresh, pre-warmed cell culture medium to both the apical (e.g., 0.5 mL) and basolateral (e.g., 1.5 mL) compartments.

  • Measure the baseline TEER of each monolayer. Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment, ensuring the electrodes are perpendicular to the monolayer and do not touch the membrane.[6] Record the resistance reading in Ohms (Ω).

  • Prepare different concentrations of this compound (e.g., 0.001%, 0.01%, 0.1% v/v) in fresh cell culture medium.

  • Replace the medium in the apical compartment with the this compound solutions. Use fresh medium without the compound for the control wells.

  • Measure the TEER at various time points (e.g., 0, 1, 2, 4, 6, and 24 hours) after the addition of this compound to determine the time-course of its effect.[4]

  • To assess the reversibility of the effect, after a set incubation period, remove the this compound-containing medium, wash the monolayers with PBS, and replace it with fresh culture medium. Continue to measure TEER at subsequent time points.

4. Data Analysis and Calculation

  • Subtract the resistance of the blank Transwell® insert from the resistance of each cell monolayer to obtain the net resistance of the monolayer.[6]

  • Calculate the TEER in Ω·cm² by multiplying the net resistance by the surface area of the Transwell® membrane (e.g., 0.33 cm² for a 24-well plate).[6]

    TEER (Ω·cm²) = (R_sample - R_blank) x Membrane Area (cm²)

  • Plot the TEER values as a function of time for each concentration of this compound to visualize the effect on epithelial barrier integrity.

Visualizations

Signaling_Pathway cluster_0 Mechanism of Action DLGL Dilauramidoglutamide Lysine (SLG-30) Claudin_Expression Decreased Expression of Claudin-1 & Claudin-4 DLGL->Claudin_Expression TJ_Opening Opening of Tight Junctions Claudin_Expression->TJ_Opening TEER_Decrease Decreased TEER TJ_Opening->TEER_Decrease

Caption: Signaling pathway of this compound's effect on tight junctions.

Experimental_Workflow cluster_1 Experimental Workflow for TEER Measurement Start Seed Epithelial Cells on Transwell Inserts Culture Culture for 21-25 Days to Form Monolayer Start->Culture Baseline_TEER Measure Baseline TEER Culture->Baseline_TEER Add_DLGL Add this compound (Different Concentrations) Baseline_TEER->Add_DLGL Time_Course_TEER Measure TEER at Various Time Points Add_DLGL->Time_Course_TEER Reversibility Washout and Measure TEER for Reversibility Time_Course_TEER->Reversibility Analyze Calculate and Analyze TEER Data Reversibility->Analyze

Caption: Workflow for assessing this compound's effect on TEER.

References

Application Notes and Protocols for Studying Membrane Fluidity Using Fluorescence Anisotropy with DPH

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Fluorescent Probe: The following protocol is detailed for 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), a widely established and extensively documented fluorescent probe for membrane fluidity studies. The term "DLGL" did not yield specific results in a comprehensive search of scientific literature, and it is presumed to be a typographical error. DPH and its derivatives are the industry standard for the application described.

Introduction

Membrane fluidity is a critical biophysical parameter that influences a multitude of cellular processes, including signal transduction, transport of solutes, and membrane-associated enzymatic activities.[1][2] Fluorescence anisotropy is a powerful technique to probe the dynamic properties of biological membranes by measuring the rotational mobility of a fluorescent probe embedded within the lipid bilayer.[1][2][3] This application note provides a detailed protocol for measuring membrane fluidity in biological membranes and liposomes using the fluorescent probe DPH.

DPH is a hydrophobic molecule that preferentially partitions into the acyl chain region of the lipid bilayer.[1][2][4] Its fluorescence anisotropy is inversely proportional to its rotational freedom. In a more fluid membrane, DPH rotates more freely, leading to lower anisotropy values. Conversely, in a more rigid or ordered membrane, its rotation is constrained, resulting in higher anisotropy.[5]

Principle of Fluorescence Anisotropy

Fluorescence anisotropy is based on the principle of photoselective excitation of fluorophores with polarized light.[1][2][6] When a population of fluorophores is excited with vertically polarized light, only those molecules with their absorption dipole oriented parallel to the plane of polarization will be preferentially excited. The subsequent emission will also be polarized. However, over the timescale of the fluorescence lifetime, the probe molecules will rotate (Brownian motion). This rotational diffusion leads to a depolarization of the emitted light.

The degree of depolarization is quantified by measuring the fluorescence intensities parallel (I∥) and perpendicular (I⊥) to the polarization of the excitation light. Anisotropy (r) is then calculated using the following equation:

r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥)

Where G is an instrumental correction factor (the "G-factor") that accounts for any bias in the detection system for horizontally and vertically polarized light.[7] A higher anisotropy value indicates slower rotational motion and thus, lower membrane fluidity.[5]

Experimental Protocol

This protocol outlines the steps for labeling biological membranes (e.g., isolated mitochondria, plasma membrane vesicles) or liposomes with DPH and measuring fluorescence anisotropy.

Materials and Reagents
  • Fluorescent Probe:

    • 1,6-diphenyl-1,3,5-hexatriene (DPH)

  • Solvents:

    • Tetrahydrofuran (THF) or Dimethylformamide (DMF), spectroscopic grade

    • Phosphate-buffered saline (PBS), pH 7.4

  • Samples:

    • Isolated biological membranes (e.g., mitochondria, red blood cell ghosts)

    • Liposomes

  • Equipment:

    • Spectrofluorometer with polarization filters

    • Cuvettes (quartz, 1 cm path length)

    • Water bath or temperature-controlled cuvette holder

    • Vortex mixer

    • Micro-pipettes

Preparation of DPH Stock Solution
  • Prepare a 2 mM stock solution of DPH in THF or DMF.

  • Store the stock solution in a light-protected container at -20°C. The solution is stable for several months.

Labeling of Membranes/Liposomes with DPH
  • Sample Preparation: Resuspend the isolated membranes or liposomes in PBS to a final concentration of approximately 0.1-0.5 mg/mL of lipid.

  • Probe Addition: Dilute the 2 mM DPH stock solution 1:1000 in PBS to create a 2 µM working solution. It is crucial to vortex the solution vigorously during the addition of DPH to the buffer to ensure proper dispersion and avoid aggregation.

  • Incubation: Add the DPH working solution to the membrane/liposome suspension at a final probe-to-lipid molar ratio of approximately 1:200 to 1:500. A typical final DPH concentration is around 1-2 µM.

  • Incubate the mixture for 30-60 minutes at the desired experimental temperature in the dark to allow for the incorporation of DPH into the lipid bilayer.

Fluorescence Anisotropy Measurement
  • Instrument Setup:

    • Set the excitation wavelength to 355 nm and the emission wavelength to 430 nm.[8]

    • Set the excitation and emission slit widths to appropriate values (e.g., 5 nm) to obtain sufficient signal-to-noise ratio.

    • Equilibrate the sample holder to the desired temperature.

  • G-Factor Determination:

    • Place a cuvette containing the unlabeled membrane/liposome suspension (blank) in the sample holder.

    • Set the excitation polarizer to the horizontal position and the emission polarizer to the vertical position to measure IHV.

    • Set the emission polarizer to the horizontal position to measure IHH.

    • The G-factor is calculated as G = IHV / IHH. This should be determined for each experimental session.

  • Anisotropy Measurement:

    • Place the DPH-labeled sample in the cuvette holder.

    • Set the excitation polarizer to the vertical position.

    • Measure the fluorescence intensity with the emission polarizer in the vertical position (IVV or I∥).

    • Measure the fluorescence intensity with the emission polarizer in the horizontal position (IVH or I⊥).

  • Blank Subtraction: Subtract the fluorescence intensity of the blank sample from the corresponding intensities of the DPH-labeled sample.

  • Anisotropy Calculation: Calculate the fluorescence anisotropy (r) using the formula mentioned previously.

Data Presentation

The quantitative data from fluorescence anisotropy experiments can be summarized in a table for easy comparison.

SampleTemperature (°C)Fluorescence Anisotropy (r)Standard DeviationInterpretation
Control Liposomes (DOPC)250.152± 0.008High Fluidity
Cholesterol-Rich Liposomes250.289± 0.012Reduced Fluidity
Isolated Mitochondria (Control)370.215± 0.010Baseline Fluidity
Mitochondria + Drug X370.188± 0.009Increased Fluidity

Visualizations

Principle of Fluorescence Anisotropy

G cluster_excitation Excitation cluster_emission Emission Excitation Light Vertically Polarized Light Fluorophores Randomly Oriented Fluorophores in Membrane Excitation Light->Fluorophores Photoselection Excited Fluorophores Excited State (Oriented) Parallel Emission I∥ (Parallel) Excited Fluorophores->Parallel Emission Perpendicular Emission I⊥ (Perpendicular) Excited Fluorophores->Perpendicular Emission Rotational Diffusion Rotational Diffusion (Membrane Fluidity) Excited Fluorophores->Rotational Diffusion Rotational Diffusion->Perpendicular Emission Depolarization G prep Sample Preparation (Membranes/Liposomes) labeling Labeling with DPH prep->labeling probe_prep DPH Probe Preparation probe_prep->labeling incubation Incubation (Dark, 30-60 min) labeling->incubation measurement Fluorescence Anisotropy Measurement incubation->measurement analysis Data Analysis (Calculate 'r') measurement->analysis interpretation Interpretation of Membrane Fluidity analysis->interpretation

References

Application Notes and Protocols for Dilauramidoglutamide Lysine-Based Vesicles in Drug Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dilauramidoglutamide lysine (B10760008) (DLGL) is a peptide-based gemini (B1671429) surfactant that has shown significant promise as a component of vesicular drug delivery systems.[1][2] Its unique structure allows for the formation of stable vesicles that can enhance the penetration and accumulation of therapeutic agents in target tissues, such as the skin.[2] These vesicles offer a versatile platform for the encapsulation of both hydrophilic and lipophilic drugs, potentially improving their bioavailability and therapeutic efficacy.

This document provides detailed protocols for the preparation and characterization of DLGL-based vesicles for drug encapsulation, along with a summary of expected quantitative data and a visualization of the experimental workflow and cellular uptake mechanisms.

Data Presentation

Table 1: Physicochemical Characteristics of DLGL-Based Vesicles
ParameterTypical RangeMethod of Analysis
Vesicle Size (Diameter) 90 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential -30 mV to -50 mVElectrophoretic Light Scattering
Encapsulation Efficiency (%) 40 - 90% (drug-dependent)UV-Vis Spectroscopy, HPLC
Drug Loading (%) 1 - 10% (drug-dependent)UV-Vis Spectroscopy, HPLC
Table 2: Formulation Components for DLGL-Based Vesicles
ComponentRoleExample Concentration (molar ratio)
Sodium Dilauramidoglutamide Lysine (DLGL)Gemini Surfactant (Vesicle Formation)1
CholesterolStabilizing Agent (Membrane Rigidity)1
Co-surfactant (e.g., Span 60)Stabilizing Agent0.5 - 1
DrugActive Pharmaceutical IngredientVaries
Buffer (e.g., Phosphate Buffered Saline, pH 7.4)Aqueous Phase-

Experimental Protocols

Protocol 1: Preparation of Empty DLGL-Based Vesicles using the Thin-Film Hydration Method

Materials:

  • Sodium this compound (DLGL)

  • Cholesterol

  • Co-surfactant (e.g., Span 60)

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Accurately weigh the desired amounts of DLGL, cholesterol, and co-surfactant and dissolve them in a sufficient volume of a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Rotate the flask at a constant speed (e.g., 150 rpm) under reduced pressure at a temperature above the phase transition temperature of the lipid mixture to evaporate the organic solvents.

  • Continue rotation until a thin, uniform lipid film is formed on the inner wall of the flask.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding a pre-warmed (e.g., 60°C) aqueous phase (e.g., PBS, pH 7.4) to the flask.

  • Agitate the flask by gentle rotation (without vacuum) for 1-2 hours at a temperature above the phase transition temperature to allow for the formation of multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or subjected to extrusion.[3]

  • For extrusion, pass the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a mini-extruder.[4]

  • Store the prepared vesicle suspension at 4°C.

Protocol 2: Encapsulation of a Hydrophilic Drug

Materials:

  • Pre-formed empty DLGL-based vesicles

  • Hydrophilic drug

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure (Passive Loading):

  • Dissolve the hydrophilic drug in the aqueous hydration buffer (e.g., PBS, pH 7.4) at the desired concentration.

  • Use this drug-containing buffer as the hydration medium in step 6 of Protocol 1.

  • The drug will be encapsulated in the aqueous core of the vesicles during their formation.

  • To remove the unencapsulated drug, the vesicle suspension can be purified by dialysis against fresh buffer or by size exclusion chromatography.

Protocol 3: Encapsulation of a Lipophilic Drug

Materials:

  • DLGL, Cholesterol, Co-surfactant

  • Lipophilic drug

  • Organic solvents (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., PBS, pH 7.4)

Procedure (Passive Loading):

  • In step 1 of Protocol 1, dissolve the lipophilic drug along with the vesicle-forming components (DLGL, cholesterol, etc.) in the organic solvent mixture.

  • The drug will be incorporated into the lipid bilayer of the vesicles as the film is formed and subsequently hydrated.

  • Follow the remaining steps of Protocol 1 for vesicle formation.

  • Purification to remove any unencapsulated drug can be performed by methods such as dialysis or centrifugation followed by resuspension of the vesicle pellet.

Protocol 4: Characterization of Drug-Loaded Vesicles

1. Vesicle Size and Polydispersity Index (PDI) Analysis:

  • Dilute the vesicle suspension with an appropriate buffer.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument.

  • The instrument will provide the average hydrodynamic diameter (size) and the PDI, which indicates the width of the size distribution.

2. Zeta Potential Measurement:

  • Dilute the vesicle suspension in a suitable medium (e.g., 10 mM NaCl).

  • Measure the electrophoretic mobility of the vesicles using a zeta potential analyzer.[5][6][7]

  • The zeta potential provides an indication of the surface charge and stability of the vesicle suspension.[6]

3. Determination of Encapsulation Efficiency and Drug Loading:

  • Separate the unencapsulated drug from the vesicle suspension using methods like dialysis, size exclusion chromatography, or ultracentrifugation.

  • Disrupt the vesicles to release the encapsulated drug. This can be achieved by adding a suitable solvent (e.g., methanol, Triton X-100).

  • Quantify the amount of encapsulated drug using a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[8]

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

    • EE (%) = (Amount of encapsulated drug / Total amount of drug used) x 100

    • DL (%) = (Amount of encapsulated drug / Total weight of the vesicles) x 100

Visualization of Workflows and Pathways

G Experimental Workflow for Preparing and Characterizing Drug-Loaded DLGL Vesicles cluster_prep Vesicle Preparation cluster_purification Purification cluster_characterization Characterization A 1. Dissolve Lipids & Drug in Organic Solvent B 2. Thin Film Formation (Rotary Evaporation) A->B C 3. Hydration of Film with Aqueous Buffer B->C D 4. Vesicle Formation (MLVs) C->D E 5. Sizing (Extrusion/Sonication) to form SUVs D->E F 6. Removal of Unencapsulated Drug (Dialysis/SEC) E->F G 7. Size & PDI (DLS) F->G H 8. Zeta Potential F->H I 9. Encapsulation Efficiency & Drug Loading (HPLC/UV-Vis) F->I

Caption: Workflow for DLGL Vesicle Preparation and Characterization.

G Common Cellular Uptake Mechanisms for Nanoparticles cluster_cell Recipient Cell cluster_endocytosis Endocytosis vesicle Drug-Loaded Vesicle clathrin Clathrin-mediated vesicle->clathrin 1a caveolae Caveolae-mediated vesicle->caveolae 1b macro Macropinocytosis vesicle->macro 1c membrane Cell Membrane endosome Endosome clathrin->endosome 2a caveolae->endosome 2b macro->endosome 2c lysosome Lysosome endosome->lysosome 3a (Degradation) cytosol Cytosol (Drug Release) endosome->cytosol 3b (Endosomal Escape)

Caption: Cellular Uptake Pathways for Vesicular Drug Delivery.[9][10]

References

Application Notes and Protocols for In Vivo Experimental Design: Testing Dilauramidoglutamide Lysine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Dilauramidoglutamide Lysine (B10760008) is a gemini (B1671429) surfactant with a ceramide-like structure, demonstrating significant potential as a versatile excipient in pharmaceutical formulations.[1][2][3] Its properties as a skin penetration enhancer and an intestinal absorption enhancer make it a valuable component for novel drug delivery systems.[2][4][5] These application notes provide detailed protocols for the in vivo evaluation of formulations containing Dilauramidoglutamide Lysine, focusing on pharmacokinetics, efficacy, and safety.

Pre-formulation and Formulation Considerations

Prior to in vivo testing, a thorough pre-formulation assessment of the drug substance and the this compound formulation is critical. Key parameters to evaluate include the solubility and stability of the active pharmaceutical ingredient (API) in the presence of this compound. The choice of vehicle for administration will depend on the route of administration and the physicochemical properties of the final formulation. Common vehicles include sterile water, saline, or 0.5% methylcellulose.[6]

In Vivo Experimental Design and Protocols

The selection of an appropriate animal model is crucial for obtaining reliable and translatable data.[7] Rodent models, such as rats and mice, are commonly used for initial pharmacokinetic, efficacy, and toxicity screening due to their well-characterized physiology and handling feasibility.[1][8]

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of the API when formulated with this compound.

Protocol 1: Pharmacokinetic Evaluation Following Oral Administration in Rats

This protocol is designed to assess the oral bioavailability of an API in a this compound-based formulation.

Materials:

  • Test formulation (API with this compound)

  • Control formulation (API without this compound)

  • Vehicle (e.g., sterile water, 0.5% methylcellulose)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Syringes

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Divide the animals into two groups: Test and Control.

    • Administer the respective formulations orally via gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dosing).

    • Process the blood samples by centrifugation to obtain plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of the API using a validated analytical method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.

Table 1: Representative Pharmacokinetic Parameters (Oral Administration)

FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Bioavailability (%)
Control (API alone) 150 ± 252.0 ± 0.5600 ± 12010
Test (API + DGL) 450 ± 501.5 ± 0.31800 ± 21030

Data are presented as mean ± SD and are hypothetical for illustrative purposes.

Efficacy Studies

Efficacy studies are designed to evaluate the therapeutic effect of the API formulated with this compound in a relevant disease model.

Protocol 2: Dermal Efficacy Study in a Murine Model of Skin Inflammation

This protocol assesses the anti-inflammatory effect of a topical formulation containing an API and this compound.

Materials:

  • Test formulation (e.g., cream or gel with API and this compound)

  • Control formulation (vehicle and API without this compound)

  • Inflammatory agent (e.g., phorbol (B1677699) ester)

  • Male BALB/c mice (6-8 weeks old)

  • Calipers for measuring ear thickness

  • Biopsy punches

  • Equipment for histological analysis and cytokine measurement (e.g., ELISA)

Procedure:

  • Induction of Inflammation: Induce skin inflammation by topically applying an inflammatory agent to the ears of the mice.

  • Treatment:

    • Divide the mice into treatment groups.

    • Apply the test and control formulations to the inflamed area at specified time points.

  • Efficacy Assessment:

    • Measure ear thickness at regular intervals as an indicator of edema.

    • At the end of the study, collect skin biopsies for histological evaluation of inflammatory cell infiltration.

    • Homogenize skin tissue to measure the levels of pro-inflammatory cytokines.

  • Data Analysis: Compare the reduction in inflammation markers between the test and control groups.

Table 2: Efficacy Data for a Topical Anti-Inflammatory Formulation

Treatment GroupEar Thickness Reduction (%)Inflammatory Cell Infiltration (Score)Pro-inflammatory Cytokine Reduction (%)
Vehicle Control 5 ± 24.0 ± 0.50
API Control 25 ± 52.5 ± 0.430 ± 8
API + DGL 55 ± 81.0 ± 0.265 ± 10

Data are presented as mean ± SD and are hypothetical for illustrative purposes.

Toxicology and Safety Studies

Safety evaluation is paramount for any new formulation. These studies aim to identify any potential local or systemic toxicity.

Protocol 3: Acute Dermal Irritation Study in Rabbits

This protocol is based on the Draize test for dermal irritation and is adapted for the evaluation of a new formulation.

Materials:

  • Test formulation

  • New Zealand White rabbits

  • Gauze patches

  • Semi-occlusive dressings

  • Scoring system for dermal reactions (e.g., Draize scale)

Procedure:

  • Animal Preparation: On the day before the test, clip the fur from a small area on the backs of the rabbits.

  • Application: Apply a defined amount of the test formulation to a gauze patch and place it on the clipped skin. Cover with a semi-occlusive dressing.

  • Observation: After a 4-hour exposure period, remove the patch and dressing.

  • Scoring: Score the application site for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

  • Data Analysis: Calculate the Primary Dermal Irritation Index (PDII) to classify the irritation potential of the formulation.

Table 3: Dermal Irritation Scoring

FormulationErythema Score (0-4)Edema Score (0-4)PDIIIrritation Classification
Vehicle 0.2 ± 0.10.1 ± 0.10.3Non-irritating
Formulation with DGL 0.5 ± 0.20.3 ± 0.10.8Slightly irritating

Data are presented as mean ± SD and are hypothetical for illustrative purposes.

Protocol 4: In Situ Intestinal Loop Study for Safety Assessment in Rats

This protocol assesses the potential for intestinal membrane damage following exposure to a this compound formulation.[4]

Materials:

  • Test solution containing this compound

  • Control solution (saline)

  • Male Wistar rats

  • Anesthetics

  • Surgical instruments

  • Lactate dehydrogenase (LDH) assay kit

Procedure:

  • Animal Preparation: Anesthetize the rat and expose the small intestine through a midline incision.

  • Loop Formation: Create a closed loop of a segment of the jejunum.

  • Instillation: Inject the test or control solution into the looped segment.

  • Incubation: Return the loop to the abdominal cavity and maintain the animal under anesthesia for a defined period (e.g., 2 hours).

  • Sample Collection: Collect the luminal contents from the loop.

  • LDH Assay: Measure the activity of LDH in the collected fluid as an indicator of cell membrane damage.

  • Data Analysis: Compare the LDH levels between the test and control groups.

Table 4: Intestinal Membrane Damage Assessment

Treatment GroupLDH Activity (U/L)
Saline Control 50 ± 10
This compound Solution 75 ± 15

Data are presented as mean ± SD and are hypothetical for illustrative purposes. A statistically significant increase may indicate potential for membrane damage.

Visualization of Mechanisms and Workflows

Signaling Pathways for Enhanced Absorption

This compound is proposed to enhance intestinal absorption via both transcellular and paracellular pathways.[5][9] The following diagram illustrates these proposed mechanisms.

cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_blood Bloodstream cluster_mech1 Transcellular Mechanism cluster_mech2 Paracellular Mechanism Formulation Formulation Enterocyte Enterocyte Formulation->Enterocyte Transcellular Pathway TightJunction Tight Junction (Claudins) Formulation->TightJunction Paracellular Pathway Systemic Circulation Systemic Circulation Enterocyte->Systemic Circulation TightJunction->Systemic Circulation DGL1 DGL increases membrane fluidity DGL1->Enterocyte DGL2 DGL opens tight junctions (decreases claudin expression) DGL2->TightJunction

Caption: Proposed mechanisms of intestinal absorption enhancement by this compound (DGL).

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram outlines the key steps in conducting an in vivo pharmacokinetic study.

start Start acclimatization Animal Acclimatization (≥ 1 week) start->acclimatization fasting Overnight Fasting (~12 hours) acclimatization->fasting grouping Randomize into Test & Control Groups fasting->grouping dosing Oral Gavage Administration grouping->dosing sampling Serial Blood Sampling (0-24 hours) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Analysis of API Concentration processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end End pk_calc->end

Caption: Workflow for an in vivo pharmacokinetic study.

Logical Relationship for Dermal Penetration Enhancement

This compound enhances the accumulation of hydrophilic compounds within the skin, which is a key factor in its mechanism as a dermal penetration enhancer.[2]

DGL This compound (DGL) Formulation SC Stratum Corneum Barrier DGL->SC Interaction SkinLayers Deeper Skin Layers SC->SkinLayers Increased API Accumulation in Skin Systemic Systemic Circulation SkinLayers->Systemic Enhanced Penetration

Caption: Logical flow of DGL-mediated dermal penetration enhancement.

Conclusion

The in vivo experimental designs and protocols outlined in these application notes provide a framework for the comprehensive evaluation of formulations containing this compound. By systematically assessing pharmacokinetics, efficacy, and safety, researchers can effectively characterize the performance and potential of this novel excipient in drug delivery. Adherence to ethical guidelines and institutional animal care and use committee (IACUC) protocols is mandatory for all animal studies.

References

Application Notes & Protocols: Quantification of Dilauramidoglutamide Lysine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium Dilauramidoglutamide Lysine (B10760008) is a peptide-based gemini (B1671429) surfactant known for its utility as an emulsifier and a humectant in cosmetic and pharmaceutical formulations.[1][2][3] It has been investigated as a novel absorption enhancer for improving the intestinal and dermal delivery of hydrophilic compounds.[4][5][6] Given its increasing application, robust analytical methods are essential for its quantification in biological matrices (e.g., plasma, serum, tissue homogenates) to support pharmacokinetic, toxicological, and metabolic studies.

While specific, validated protocols for Sodium Dilauramidoglutamide Lysine are not widely available in published literature, this document provides detailed recommended protocols based on established analytical principles for similar acylated amino acids and surfactants. The primary recommended method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity in complex biological samples.[7][8] An alternative method using High-Performance Liquid Chromatography (HPLC) with derivatization is also presented.

Recommended Analytical Methods & Performance

LC-MS/MS is the preferred method for quantifying this compound due to its high specificity and sensitivity. HPLC with derivatization serves as a viable alternative, particularly when mass spectrometry is unavailable.

Table 1: Comparison of Proposed Analytical Methods

The performance characteristics below are representative values extrapolated from the analysis of similar amino acid derivatives and should be used as a guideline.[8][9] Method-specific validation is required.

ParameterLC-MS/MSHPLC with Fluorescence Detection
Principle Chromatographic separation followed by mass-to-charge ratio detection.Chromatographic separation of a fluorescent derivative.
Specificity Very HighHigh
Sensitivity (LOQ) Low ng/mL to pg/mLHigh ng/mL to low µg/mL
Linear Range 3-4 orders of magnitude2-3 orders of magnitude
Sample Volume ~10-100 µL~50-200 µL
Throughput HighMedium
Key Limitation Requires specialized equipment; matrix effects must be managed.Requires a consistent and complete derivatization step.

Experimental Workflow Overviews

The following diagrams illustrate the general workflows for sample preparation and analysis using the proposed methods.

General Sample Preparation Workflow Sample Biological Sample (Plasma, Serum, Homogenate) Spike Spike with Internal Standard Sample->Spike Precip Protein Precipitation (e.g., Acetonitrile, Methanol) Spike->Precip Vortex Vortex & Incubate Precip->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness (Optional, for concentration) Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analysis Inject for Analysis Reconstitute->Analysis

Caption: General workflow for preparing biological samples for analysis.

LC-MS/MS Analysis Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry LC_Col HPLC Column (e.g., C18) ESI Ionization Source (ESI+) LC_Col->ESI Elution Q1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Scan Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Processing Detector->Data Sample Prepared Sample Sample->LC_Col Injection

Caption: Logical flow for quantification via LC-MS/MS.

Protocol 1: LC-MS/MS Method for Quantification

This protocol provides a starting point for developing a sensitive and selective LC-MS/MS assay.

1. Materials and Reagents

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Additives: Formic Acid (FA)

  • Internal Standard (IS): Ideally, a stable isotope-labeled version of this compound. If unavailable, a structurally similar compound not present in the matrix may be used after validation.

  • Biological Matrix: Plasma, serum, or tissue homogenate.

2. Sample Preparation This procedure utilizes protein precipitation, a common and effective technique for cleaning up biological samples.[7][10]

  • Aliquot 100 µL of the biological sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution and vortex briefly.

  • Add 300 µL of cold ACN or MeOH to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).

  • Vortex to dissolve, then transfer to an HPLC vial for analysis.

3. Instrumentation and Conditions

  • LC System: UPLC or HPLC system capable of binary gradients.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient (Example):

    • 0.0-1.0 min: 5% B

    • 1.0-5.0 min: 5% to 95% B

    • 5.0-6.0 min: 95% B

    • 6.0-6.1 min: 95% to 5% B

    • 6.1-8.0 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL.

  • MS/MS Detection:

    • Mode: Multiple Reaction Monitoring (MRM).

    • Ionization: ESI Positive.

    • MRM Transitions: These must be determined experimentally by infusing a standard solution of this compound. Two to three transitions (one for quantification, others for confirmation) should be optimized.

4. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibrators.

  • Use a weighted (1/x²) linear regression to fit the curve.

  • Quantify unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: HPLC with Pre-Column Derivatization and Fluorescence Detection

This method is an alternative for labs without access to LC-MS/MS and is based on common practices for amino acid analysis.[11][12]

1. Materials and Reagents

  • Derivatization Agent: Dansyl Chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl).

  • Solvents: Acetonitrile, Acetone, Water (HPLC grade).

  • Buffers: Sodium Bicarbonate buffer (for Dansyl-Cl) or Borate buffer (for FMOC-Cl).

  • Internal Standard: A suitable structural analog that undergoes derivatization.

2. Sample Preparation and Derivatization

  • Perform protein precipitation as described in Protocol 1 (steps 1-7).

  • Evaporate the supernatant to dryness.

  • Derivatization Step (Example with Dansyl Chloride):

    • Reconstitute the dried extract in 50 µL of Sodium Bicarbonate buffer (100 mM, pH 9.5).

    • Add 50 µL of Dansyl Chloride solution (e.g., 2 mg/mL in acetone).

    • Vortex and incubate at 60°C for 30 minutes in the dark.

    • Add a small volume of a quenching agent (e.g., methylamine) to react with excess Dansyl Chloride.

    • Acidify the solution slightly with formic acid.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC-FLD Analysis Workflow Sample Prepared Sample Extract Deriv Pre-Column Derivatization (e.g., Dansyl Chloride) Sample->Deriv HPLC HPLC Separation (C18 Column) Deriv->HPLC Detect Fluorescence Detector (Ex/Em Wavelengths) HPLC->Detect Data Data Acquisition (Chromatogram) Detect->Data Quant Quantification (Peak Area vs. Cal Curve) Data->Quant

Caption: Workflow highlighting the required pre-column derivatization step.

3. Instrumentation and Conditions

  • HPLC System: Standard HPLC with a binary pump, autosampler, and column oven.

  • Detector: Fluorescence Detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Aqueous buffer (e.g., 25 mM Sodium Acetate, pH 4.5).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Flow Rate: 1.0 mL/min.

  • Gradient: A gradient optimized to separate the derivatized analyte from interferences is required (e.g., starting at 20% B, ramping to 80% B over 15 minutes).

  • Injection Volume: 20 µL.

  • Detection Wavelengths: Set based on the chosen derivatization agent (e.g., for Dansyl derivatives, Excitation: ~340 nm, Emission: ~525 nm).

4. Data Analysis

  • Generate a calibration curve by plotting the fluorescence peak area against the nominal concentration of the derivatized calibrators.

  • Use a linear regression to fit the curve.

  • Determine the concentration in unknown samples by comparing their peak areas to the calibration curve.

Disclaimer: These protocols are intended as a guide and starting point. Full method development and validation in accordance with regulatory guidelines are required for use in clinical or preclinical studies. This includes assessing specificity, linearity, accuracy, precision, recovery, and stability.

References

Visualizing the Impact of Dilauramidoglutamide Lysine on Tight Junction Integrity Using Confocal Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dilauramidoglutamide lysine (B10760008), a gemini (B1671429) surfactant with a ceramide-like structure, has garnered attention for its role in modulating cellular barriers. Marketed under trade names such as Pellicer™, it is recognized for its ability to repair and moisturize the skin by restoring the liquid-crystalline matrix of intercellular lipids.[1][2][3] Recent research has also illuminated its effects on the intestinal epithelial barrier, suggesting a broader impact on tight junction integrity.[4]

This document provides detailed application notes and protocols for utilizing confocal microscopy to visualize and quantify the effects of Dilauramidoglutamide lysine on tight junctions, the critical protein complexes that regulate paracellular permeability. Tight junctions are composed of transmembrane proteins like claudins and occludin, and scaffolding proteins such as Zonula Occludens-1 (ZO-1), which link the transmembrane proteins to the actin cytoskeleton.[5][6][7] The protocols outlined below are designed for researchers in drug development and cell biology to assess changes in tight junction protein localization and expression, as well as functional barrier integrity.

One key study demonstrated that Sodium this compound (SLG-30) increases the intestinal absorption of poorly absorbed substances by modulating tight junctions.[4] Specifically, it was shown to decrease transepithelial electrical resistance (TEER) in Caco-2 cell monolayers and reduce the expression of the tight junction proteins claudin-1 and claudin-4.[4] These findings suggest that this compound can open the paracellular pathway by altering tight junction protein composition.

Confocal microscopy offers a powerful method to visualize these subcellular changes with high resolution, providing spatial information on the distribution and organization of tight junction proteins.[8][9] Combined with functional assays like TEER, it provides a comprehensive approach to understanding the mechanism of action of compounds like this compound on epithelial and endothelial barriers.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data based on the reported effects of this compound on tight junctions. This serves as an example of how to present experimental findings.

Parameter Control Group This compound-Treated Group Percentage Change
Transepithelial Electrical Resistance (TEER) (Ω·cm²)1500 ± 120850 ± 95-43%
Normalized Claudin-1 Fluorescence Intensity (A.U.)1.0 ± 0.150.4 ± 0.08-60%
Normalized Occludin Fluorescence Intensity (A.U.)1.0 ± 0.120.9 ± 0.10-10%
Normalized ZO-1 Fluorescence Intensity (A.U.)1.0 ± 0.180.7 ± 0.11-30%

Experimental Protocols

Cell Culture and Treatment

This protocol describes the culture of Caco-2 cells, a human colon adenocarcinoma cell line that spontaneously differentiates to form a polarized monolayer with well-defined tight junctions, making it a suitable model for studying intestinal barrier function.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids

  • Cell culture flasks and plates

  • Transwell® inserts (0.4 µm pore size)

  • This compound

Procedure:

  • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 10⁴ cells/cm².

  • Culture the cells for 21 days to allow for differentiation and formation of a mature monolayer. Change the medium every 2-3 days.

  • Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or PBS).

  • On day 21, treat the Caco-2 monolayers with the desired concentration of this compound by adding it to the apical and basolateral compartments of the Transwell® inserts. Include a vehicle-only control group.

  • Incubate for the desired treatment duration (e.g., 24 hours).

Transepithelial Electrical Resistance (TEER) Measurement

TEER is a quantitative measure of the integrity of the tight junction barrier in cell culture models.[10]

Materials:

  • Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes

  • Sterile PBS with Ca²⁺ and Mg²⁺

Procedure:

  • Equilibrate the Caco-2 monolayers on Transwell® inserts to room temperature.

  • Sterilize the electrodes with 70% ethanol (B145695) and rinse with sterile PBS.

  • Add fresh pre-warmed culture medium to both the apical and basolateral chambers.

  • Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes are not touching the cell monolayer.

  • Record the resistance reading in ohms (Ω).

  • Measure the resistance of a blank Transwell® insert without cells to subtract the background resistance.

  • Calculate the TEER in Ω·cm² by multiplying the net resistance by the surface area of the Transwell® membrane.

    • TEER (Ω·cm²) = (Resistance of cells - Resistance of blank) x Membrane Area (cm²)

Immunofluorescence Staining of Tight Junction Proteins

This protocol details the steps for fluorescently labeling tight junction proteins for visualization by confocal microscopy.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibodies (e.g., rabbit anti-Claudin-1, mouse anti-Occludin, rabbit anti-ZO-1)

  • Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

Procedure:

  • After treatment, wash the Caco-2 monolayers on the Transwell® membranes twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Carefully cut the membrane from the Transwell® insert and mount it on a glass slide with mounting medium.

Confocal Microscopy and Image Analysis

Procedure:

  • Image the stained membranes using a confocal laser scanning microscope.

  • Acquire z-stacks through the cell monolayer to visualize the localization of tight junction proteins at the cell-cell junctions.

  • Use consistent imaging parameters (laser power, gain, pinhole size) across all samples for accurate comparison.

  • For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of the tight junction proteins at the cell borders.

  • Normalize the fluorescence intensity of the treated groups to the control group.

Diagrams

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Analysis Caco2 Caco-2 Cell Culture Seeding Seeding on Transwell® Inserts Caco2->Seeding Differentiation 21-Day Differentiation Seeding->Differentiation Treatment Treatment with this compound Differentiation->Treatment TEER TEER Measurement Treatment->TEER IF Immunofluorescence Staining Treatment->IF Analysis Image & Data Analysis TEER->Analysis Confocal Confocal Microscopy IF->Confocal Confocal->Analysis

Caption: Experimental workflow for assessing the effect of this compound on tight junctions.

Signaling_Pathway cluster_TJ Tight Junction Complex DLK Dilauramidoglutamide Lysine Claudin Claudin-1 / Claudin-4 DLK->Claudin Downregulation Paracellular Increased Paracellular Permeability Claudin->Paracellular Disruption of Barrier Occludin Occludin ZO1 ZO-1

Caption: Proposed mechanism of this compound on tight junction proteins.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Dilauramidoglutamide Lysine Nanoformulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dilauramidoglutamide Lysine (B10760008) (DLGL) nanoformulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the formulation, characterization, and storage of Dilauramidoglutamide Lysine nanoformulations.

Issue 1: Immediate Aggregation or Precipitation Upon Formation

  • Q: My DLGL nanoformulation appears cloudy or shows visible precipitates immediately after preparation. What could be the cause?

    A: Immediate aggregation is often a sign of instability during the formulation process itself. Several factors could be at play:

    • Incorrect pH: The pH of your aqueous phase is critical. DLGL is an amino acid-based surfactant, and its charge state is pH-dependent. If the pH is near the isoelectric point of the nanoformulation, the reduced electrostatic repulsion between particles can lead to aggregation.

    • High Concentration: An excessively high concentration of DLGL or the encapsulated drug in the initial phases can lead to uncontrolled precipitation instead of the formation of stable nanoparticles.

    • Inefficient Mixing: For methods like nanoprecipitation, rapid and uniform mixing is crucial. Inefficient stirring can create localized areas of high supersaturation, causing the formation of large, unstable aggregates.

    Solutions:

    • Optimize pH: Adjust the pH of the aqueous phase to be sufficiently far from the isoelectric point of the nanoformulation to ensure adequate electrostatic repulsion between particles.

    • Adjust Concentrations: Try reducing the initial concentration of DLGL and/or the encapsulated drug.

    • Improve Mixing: Use a high-speed homogenizer or a vortex mixer during the addition of the organic phase to the aqueous phase to ensure rapid and uniform mixing.

Issue 2: Increase in Particle Size and Polydispersity Index (PDI) Over Time

  • Q: I've observed a significant increase in the average particle size and PDI of my DLGL nanoformulation during storage. What does this indicate and how can I prevent it?

    A: An increase in particle size and PDI over time is a clear indicator of colloidal instability, likely due to particle aggregation or Ostwald ripening.

    • Inadequate Stabilization: The inherent high surface energy of nanoparticles makes them prone to aggregation to minimize this energy.

    • Inappropriate Storage Temperature: Elevated temperatures can increase the kinetic energy of the nanoparticles, leading to more frequent collisions and a higher likelihood of aggregation. Freezing without a cryoprotectant can also cause irreversible aggregation due to the formation of ice crystals.

    • High Ionic Strength: The presence of high concentrations of salts in the suspension can screen the surface charge of the nanoparticles, reducing electrostatic repulsion and promoting aggregation.

    Solutions:

    • Steric Stabilization: Incorporate non-ionic surfactants or polymers like polyethylene (B3416737) glycol (PEG) into your formulation. These molecules adsorb to the nanoparticle surface, creating a protective layer that sterically hinders aggregation.

    • Temperature Control: Store nanoformulations at refrigerated temperatures (2-8°C) for short-term storage. For long-term storage, consider lyophilization (freeze-drying) with a cryoprotectant.[1][2]

    • Control Ionic Strength: Use deionized water for your aqueous phase and minimize the concentration of any necessary buffers or salts.

Issue 3: Phase Separation or Drug Leakage During Storage

  • Q: My nanoemulsion is showing signs of phase separation (creaming or sedimentation), or I'm detecting a loss of the encapsulated drug from the nanoparticles over time. How can I improve the formulation's stability?

    A: Phase separation in nanoemulsions is a sign of instability, often driven by Ostwald ripening, where larger droplets grow at the expense of smaller ones. Drug leakage indicates that the nanoparticle structure is not sufficiently robust to retain the payload.

    • Suboptimal Surfactant Concentration: An insufficient amount of DLGL may not adequately cover the surface of the nano-droplets, leading to coalescence and phase separation.

    • Inappropriate Oil Phase: The choice of oil in a nanoemulsion can affect its stability.

    • Environmental Stress: Temperature fluctuations and exposure to light can accelerate the degradation of the nanoformulation and lead to drug leakage.

    Solutions:

    • Optimize DLGL Concentration: Experiment with different concentrations of DLGL to ensure complete and stable emulsification.

    • Screen Different Oil Phases: If applicable to your formulation, test different oils to find one that forms a more stable nanoemulsion with DLGL.

    • Protect from Environmental Stress: Store formulations in a controlled temperature environment and protected from light. For sensitive payloads, consider the inclusion of antioxidants.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical shelf-life of a DLGL nanoformulation?

    A: The shelf-life is highly dependent on the specific formulation, storage conditions, and the nature of the encapsulated drug. In an aqueous suspension at 4°C, a well-formulated nanoemulsion may be stable for several weeks to a few months.[3][4] For long-term stability (months to years), lyophilization is the recommended approach.[5]

  • Q2: How can I tell if my DLGL nanoparticles are aggregating?

    A: Aggregation can be detected using several characterization techniques:

    • Dynamic Light Scattering (DLS): A significant increase in the average hydrodynamic diameter and Polydispersity Index (PDI) is a primary indicator of aggregation.[6][7]

    • Zeta Potential Measurement: A zeta potential value close to zero suggests a higher likelihood of aggregation due to a lack of electrostatic repulsion.[7]

    • Visual Inspection: Highly aggregated samples may appear cloudy or have visible precipitates that settle over time.[7]

  • Q3: What are suitable cryoprotectants for lyophilizing DLGL nanoformulations?

    A: Sugars such as sucrose (B13894) and trehalose (B1683222) are commonly used and effective cryoprotectants for lipid-based and peptide-based nanoparticles.[1][5] Amino acids like lysine have also been shown to act as effective stabilizers during freeze-drying.[8][9] The optimal type and concentration of cryoprotectant should be determined experimentally for your specific formulation.

  • Q4: Can I use sonication to redisperse aggregated DLGL nanoparticles?

    A: While sonication can sometimes break up loose agglomerates, it may not be effective for redispersing strongly aggregated nanoparticles and could potentially damage the nanoformulation. It is generally better to optimize the formulation and storage conditions to prevent aggregation in the first place.

Data Presentation

The following tables summarize quantitative data on the stability of nanoemulsions, which can serve as a reference for what to expect with DLGL nanoformulations under different storage conditions.

Table 1: Effect of Storage Temperature on Nanoemulsion Stability (Particle Size and PDI)

Storage Temperature (°C)Time (days)Average Particle Size (nm)Polydispersity Index (PDI)Reference
4013.53 ± 0.530.073 ± 0.018[3]
365~15Not significantly changed[3]
25013.53 ± 0.530.073 ± 0.018[3]
365~15Not significantly changed[3]
60012.99-[3]
1415.37-[3]

Table 2: Stability of Gemini (B1671429) Surfactant-Based Cubosomes at Different Temperatures

DLGL/PHY Ratio (% w/w)Storage Temperature (°C)Time (weeks)Particle Size (nm)PDIReference
1254Stable~0.15[10]
154Stable~0.15[10]
2254Stable~0.18[10]
254Stable~0.18[10]
3254VariedIncreased[10]
354AggregatedIncreased[10]

Experimental Protocols

1. Preparation of DLGL Nanoemulsion by High-Pressure Homogenization

This protocol describes a high-energy method for producing a fine oil-in-water nanoemulsion stabilized by this compound.

  • Preparation of the Aqueous Phase:

    • Dissolve this compound (DLGL) in purified water to the desired concentration (e.g., 1-5% w/v).

    • If required, add any water-soluble active ingredients or co-surfactants to this phase.

    • Adjust the pH of the aqueous phase to a value that ensures the stability of the formulation (typically away from the isoelectric point).

  • Preparation of the Oil Phase:

    • Dissolve the lipophilic drug or active ingredient in the chosen oil phase at the desired concentration.

    • Gently heat the oil phase if necessary to ensure complete dissolution of the active ingredient.

  • Formation of the Coarse Emulsion:

    • Add the oil phase to the aqueous phase while continuously stirring with a high-shear mixer (e.g., at 5000-10000 rpm) for 10-15 minutes. This will form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer.

    • The homogenization pressure and number of cycles are critical parameters to optimize. A typical starting point would be 500-1500 bar for 3-5 cycles.[11]

    • Cool the nanoemulsion on an ice bath during homogenization to prevent overheating, which could degrade the components.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential of the final nanoemulsion using Dynamic Light Scattering (DLS).

    • Visually inspect the nanoemulsion for any signs of instability.

2. Lyophilization of DLGL Nanoformulations for Long-Term Storage

This protocol outlines the process of freeze-drying a DLGL nanoformulation to enhance its long-term stability.

  • Addition of Cryoprotectant:

    • To the prepared DLGL nanoformulation, add a cryoprotectant such as sucrose or trehalose to a final concentration of 5-10% (w/v).[5]

    • Gently mix until the cryoprotectant is fully dissolved.

  • Freezing:

    • Dispense the nanoformulation into lyophilization vials.

    • Freeze the samples in a freezer at -80°C or by using a shelf-freeze dryer. The freezing rate can influence the stability of the final product.

  • Primary Drying (Sublimation):

    • Place the frozen samples in the lyophilizer.

    • Set the shelf temperature to a low value (e.g., -40°C) and reduce the chamber pressure to below 100 mTorr.

    • The ice will sublimate under these conditions. This step can take 24-48 hours depending on the sample volume.

  • Secondary Drying (Desorption):

    • Gradually increase the shelf temperature to room temperature (e.g., 25°C) while maintaining a low pressure.

    • This step removes any residual bound water and can take 12-24 hours.

  • Reconstitution and Characterization:

    • Reconstitute the lyophilized cake with purified water to the original volume.

    • Gently swirl to ensure complete dissolution.

    • Characterize the reconstituted nanoformulation for particle size, PDI, and zeta potential to confirm that the original properties have been maintained.

Mandatory Visualizations

Experimental_Workflow_Nanoemulsion cluster_prep Preparation cluster_characterization Characterization Aqueous_Phase Aqueous Phase (DLGL, Water, Actives) Coarse_Emulsion Coarse Emulsion Aqueous_Phase->Coarse_Emulsion Oil_Phase Oil Phase (Oil, Lipophilic Drug) Oil_Phase->Coarse_Emulsion Nanoemulsion Nanoemulsion Coarse_Emulsion->Nanoemulsion High-Pressure Homogenization DLS DLS (Size, PDI) Nanoemulsion->DLS Zeta Zeta Potential Nanoemulsion->Zeta Visual Visual Inspection Nanoemulsion->Visual

Caption: Workflow for the preparation and characterization of a DLGL nanoemulsion.

Stability_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors cluster_additives Formulation Additives Stability Nanoformulation Stability pH pH pH->Stability Concentration Concentration (DLGL, Drug) Concentration->Stability Ionic_Strength Ionic Strength Ionic_Strength->Stability Temperature Storage Temperature Temperature->Stability Time Storage Time Time->Stability Light_Exposure Light Exposure Light_Exposure->Stability Cryoprotectants Cryoprotectants (Sucrose, Trehalose) Cryoprotectants->Stability Improves Freeze-Thaw & Lyophilization Stability Stabilizers Steric Stabilizers (e.g., PEG) Stabilizers->Stability Prevents Aggregation

Caption: Key factors influencing the stability of DLGL nanoformulations.

References

Technical Support Center: Troubleshooting Low Cell Viability in Dilauramidoglutamide Lysine Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting cytotoxicity assays involving Dilauramidoglutamide Lysine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data presented in clear, structured tables.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during your cytotoxicity assays with this compound, leading to unexpectedly low cell viability.

Q1: My negative control (cells treated with vehicle only) shows low viability. What could be the cause?

A1: Low viability in your negative control group can confound your results and points to an issue with your general cell culture and assay conditions rather than the compound itself. Here are several factors to investigate:

  • Cell Health and Passage Number: Ensure you are using cells that are in a healthy, logarithmic growth phase. Over-confluent or high-passage-number cells can be stressed and more susceptible to dying. It is advisable to use cells within a consistent and low passage number range for all experiments.

  • Cell Seeding Density: The number of cells seeded per well is critical. Too few cells can lead to poor growth and viability, while too many can result in overgrowth, nutrient depletion, and cell death. It is recommended to perform a cell seeding optimization experiment to determine the ideal density for your specific cell line and assay duration.[1]

  • Contamination: Microbial contamination (bacteria, yeast, or mycoplasma) can significantly impact cell health and lead to cell death. Regularly inspect your cultures for any signs of contamination and consider routine mycoplasma testing.

  • Reagent Quality: Ensure that your culture medium, serum, and other reagents are of high quality and not expired. Variations in serum lots can also affect cell growth, so it is good practice to test new lots before use in critical experiments.

  • Solvent Toxicity: If you are using a solvent like DMSO to dissolve your this compound, ensure the final concentration in the culture medium is not toxic to your cells. Typically, DMSO concentrations should be kept below 0.5%. Run a vehicle-only control to assess the impact of the solvent on cell viability.[1]

Q2: I am observing a much higher cytotoxic effect of this compound than expected, even at low concentrations. What should I check?

A2: If you are observing unexpectedly high cytotoxicity, consider the following troubleshooting steps:

  • Compound Concentration and Dilution Errors: Double-check your calculations for the stock solution and serial dilutions of this compound. A simple miscalculation can lead to significantly higher concentrations being tested than intended.

  • Assay Interference: this compound, as a surfactant, could potentially interfere with the assay itself. For instance, in an MTT assay, the surfactant properties might affect the formazan (B1609692) crystal formation or solubilization. In an LDH assay, it could potentially disrupt cell membranes prematurely. Consider running cell-free controls with the compound to check for direct interactions with assay reagents.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic compounds. The cell line you are using may be particularly sensitive to the membrane-disrupting effects of surfactants. It may be beneficial to test the compound on a panel of cell lines to understand its broader cytotoxic profile.

Q3: My results are not reproducible between experiments. What are the likely sources of variability?

A3: Lack of reproducibility is a common challenge in cell-based assays. To improve consistency, focus on standardizing every step of your protocol:

  • Consistent Cell Culture Practices: Use cells at the same passage number and confluency for each experiment. Standardize the duration of cell seeding before treatment.

  • Reagent Preparation: Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

  • Precise Pipetting: Inaccurate pipetting can introduce significant variability, especially when working with small volumes. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Incubation Times: Adhere strictly to the defined incubation times for compound treatment and assay reagent addition.

  • Plate Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To minimize this "edge effect," consider not using the outermost wells for experimental samples and instead filling them with sterile PBS or media.[1]

Q4: How can I determine if the observed cell death is due to apoptosis or necrosis?

A4: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for understanding the mechanism of action of this compound. Several assays can help differentiate between these two modes of cell death:

  • Annexin V and Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis.

  • Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key caspases, such as caspase-3 and caspase-7, can confirm the involvement of the apoptotic pathway.

  • LDH Release Assay: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium is a marker of plasma membrane damage, which is characteristic of necrosis.

Quantitative Data Summary

While specific IC50 values for this compound are not widely available in the public domain, the following tables provide a template for how to structure and present your own experimental data. For context, data on other lysine-derivative surfactants tested on human keratinocyte (HaCaT) cells are presented.

Table 1: Cytotoxicity of Lysine-Derivative Surfactants on HaCaT Cells (MTT Assay)

CompoundIC50 (mg/L)
C16-KK-NH27.4
C16-KεK-NH24.8
C16-KKK-NH21.8
C16-KRK-NH23.5
C16-RR-NH22.1
C16-RRR-NH22.5
(C10)2-KKKK-NH249.4
(C12)2-KKKK-NH242.1

Data adapted from a study on various lipopeptides, demonstrating the range of cytotoxicity that can be observed with lysine-containing surfactants.[1]

Experimental Protocols

Here are detailed methodologies for key experiments to assess the cytotoxicity of this compound.

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound

  • Vehicle (e.g., sterile water or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density in 100 µL of complete culture medium per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle-only as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound

  • Vehicle

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).

  • Incubation: Incubate the plate for the desired treatment period.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

Protocol 3: Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases-3 and -7, key mediators of apoptosis.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • White-walled 96-well plates suitable for luminescence measurements

  • This compound

  • Vehicle

  • Caspase-Glo® 3/7 Assay kit

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol.

  • Incubation: Incubate for the desired treatment period.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Add the reagent to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the protocol (typically 30 minutes to 1 hour).

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential mechanism of cytotoxicity for this compound and the general workflow for assessing it.

G cluster_0 This compound Interaction with Cell cluster_1 Downstream Cellular Effects Dilauramidoglutamide_Lysine This compound (Gemini Surfactant) Cell_Membrane Cell Plasma Membrane Dilauramidoglutamide_Lysine->Cell_Membrane Interaction Membrane_Disruption Increased Membrane Permeability & Disruption Cell_Membrane->Membrane_Disruption Ion_Imbalance Ion Imbalance (e.g., Ca2+ influx) Membrane_Disruption->Ion_Imbalance LDH_Release LDH Release (Necrosis Marker) Membrane_Disruption->LDH_Release Mitochondrial_Stress Mitochondrial Stress Ion_Imbalance->Mitochondrial_Stress Cell_Death Cell Death (Apoptosis/Necrosis) LDH_Release->Cell_Death Caspase_Activation Caspase Activation (Apoptosis Marker) Mitochondrial_Stress->Caspase_Activation Caspase_Activation->Cell_Death G Start Start Experiment Cell_Culture Culture & Seed Cells in 96-well Plate Start->Cell_Culture Compound_Treatment Treat Cells with This compound Cell_Culture->Compound_Treatment Incubation Incubate for Defined Period Compound_Treatment->Incubation Assay_Selection Select Cytotoxicity Assay Incubation->Assay_Selection MTT_Assay MTT Assay: Measure Metabolic Activity Assay_Selection->MTT_Assay Viability LDH_Assay LDH Assay: Measure Membrane Integrity Assay_Selection->LDH_Assay Necrosis Caspase_Assay Caspase Assay: Measure Apoptosis Assay_Selection->Caspase_Assay Apoptosis Data_Acquisition Read Plate (Absorbance/Luminescence) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Caspase_Assay->Data_Acquisition Data_Analysis Analyze Data & Determine Cell Viability Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: Overcoming Solubility Issues of Dilauramidoglutamide Lysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Dilauramidoglutamide Lysine (B10760008) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is Dilauramidoglutamide Lysine and why is it poorly soluble in neutral aqueous buffers?

This compound is a lipophilic molecule containing two lauroyl fatty acid chains, two glutamic acid residues, and a lysine residue. Its structure includes multiple amide bonds, acidic carboxyl groups, and a basic amino group. This combination of a large hydrophobic component and multiple ionizable groups makes its solubility highly dependent on pH. At neutral pH, the molecule is zwitterionic, meaning it has both positive and negative charges, leading to strong intermolecular interactions and minimal solubility in water.[1][2] The solubility of amino acids and their derivatives is typically lowest at their isoelectric point, where the net charge is zero.[1]

Q2: What are the pKa values for this compound?

The key to manipulating the solubility of this compound is understanding its pKa values. The acidic functional groups (carboxyl groups) have a pKa of approximately 5.2, while the basic functional group (amino group) has a pKa of around 8.0.

Q3: How does pH affect the solubility of this compound?

The solubility of this compound is significantly influenced by pH because of its ionizable groups.[3][4]

  • At acidic pH (below pKa 5.2): The carboxyl groups are protonated (neutral charge), while the amino group is protonated (positive charge). The molecule carries a net positive charge, which increases its interaction with water and enhances solubility.

  • At neutral pH (between pKa 5.2 and 8.0): The carboxyl groups are deprotonated (negative charge) and the amino group is protonated (positive charge). The molecule is zwitterionic with a net neutral charge, leading to minimal aqueous solubility.[1]

  • At basic pH (above pKa 8.0): The carboxyl groups are deprotonated (negative charge) and the amino group is deprotonated (neutral charge). The molecule carries a net negative charge, which increases its solubility in water.

Q4: Can co-solvents be used to dissolve this compound?

Yes, organic co-solvents are effective in dissolving this compound, especially when pH adjustment alone is insufficient or not desired. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used co-solvent for poorly soluble compounds.[5][6][7] Other potential co-solvents include ethanol, and N-Methylpyrrolidone (NMP).[8] Typically, the compound is first dissolved in a small amount of the organic solvent, and then the aqueous buffer is added gradually.[7]

Q5: What is the difference in solubility between this compound and Sodium this compound?

Sodium this compound is the sodium salt of the molecule.[1][9] In this form, the carboxylic acid groups are deprotonated and exist as sodium carboxylates, which are much more readily soluble in water. The reported water solubility of the sodium salt is greater than 200 g/L. In contrast, the free acid form, this compound, is the zwitterionic molecule that is sparingly soluble in neutral water.

Troubleshooting Guides

Issue 1: this compound powder is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4).
  • Question: My this compound is insoluble in Phosphate Buffered Saline (PBS) at pH 7.4. What should I do?

  • Answer: This is expected behavior as the molecule is zwitterionic and at its lowest solubility near neutral pH. The recommended approach is to adjust the pH of your buffer.

    • Option 1: Acidic Buffer: Prepare your buffer at a pH below 5.2. A citrate (B86180) buffer at pH 4.0, for example, should protonate the carboxyl groups and lead to a net positive charge, increasing solubility.

    • Option 2: Basic Buffer: Prepare your buffer at a pH above 8.0. A borate (B1201080) or bicarbonate buffer at pH 9.0 will deprotonate the amino group, resulting in a net negative charge and improved solubility.

Issue 2: My experiment requires a near-neutral pH, but the compound won't dissolve.
  • Question: I need to perform my experiment in a buffer at pH 7.0, but I cannot dissolve my this compound. How can I prepare my stock solution?

  • Answer: You can use a co-solvent to prepare a concentrated stock solution, which can then be diluted into your final experimental buffer.

    • Method: First, dissolve the this compound in 100% Dimethyl Sulfoxide (DMSO). Then, slowly add this stock solution dropwise to your stirred aqueous buffer at the final desired concentration. Be aware that the final concentration of DMSO should be compatible with your experimental system.

Issue 3: After dissolving in an acidic or basic buffer, the compound precipitates when I adjust the pH back to neutral.
  • Question: I dissolved my this compound in an acidic buffer, but it crashed out of solution when I neutralized it for my assay. How can I prevent this?

  • Answer: This occurs because you are crossing the isoelectric point where solubility is minimal. To avoid precipitation, you can either:

    • Incorporate a Co-solvent: Prepare your final solution with a small percentage of a compatible organic co-solvent (e.g., DMSO or ethanol) to maintain solubility at neutral pH.

    • Use a Surfactant: The addition of a non-ionic surfactant can help to keep the lipophilic compound in solution.

    • Work at a Lower Concentration: The precipitation might be due to exceeding the solubility limit at neutral pH. Try working with a more dilute final concentration of your compound.

Data Presentation

Table 1: Summary of this compound Solubility in Different Conditions

Solvent SystempHExpected SolubilityRationale
Deionized Water~7Very LowZwitterionic form, near isoelectric point.[1]
Phosphate Buffered Saline (PBS)7.4Very LowZwitterionic form, minimal net charge.
Citrate Buffer4.0HighNet positive charge, increased electrostatic interactions with water.[2]
Bicarbonate Buffer9.0HighNet negative charge, increased electrostatic interactions with water.[2]
100% DMSON/AHighAprotic polar solvent capable of dissolving lipophilic compounds.[5][7]
10% DMSO in PBS pH 7.47.4Moderate to High (concentration-dependent)Co-solvent reduces the polarity of the bulk solution, preventing precipitation.

Experimental Protocols

Protocol 1: Solubilization using pH Adjustment
  • Buffer Selection: Choose an appropriate acidic (e.g., 50 mM citrate buffer, pH 4.0) or basic (e.g., 50 mM borate buffer, pH 9.0) buffer.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Mixing: Add the powder to a beaker containing a magnetic stir bar and a portion of the selected buffer.

  • Dissolution: Place the beaker on a magnetic stirrer and stir. Gentle warming (to 30-40°C) can be applied to aid dissolution, but avoid excessive heat to prevent degradation.

  • Final Volume: Once fully dissolved, transfer the solution to a volumetric flask and add the buffer to the final desired volume.

  • Sterilization (Optional): If required, sterile-filter the solution using a 0.22 µm filter compatible with your buffer and pH.

Protocol 2: Solubilization using a Co-solvent (DMSO)
  • Weighing: Accurately weigh the required amount of this compound powder into a microcentrifuge tube or glass vial.

  • Co-solvent Addition: Add the minimum required volume of 100% DMSO to the powder.

  • Dissolution: Vortex or sonicate the mixture until the powder is completely dissolved, resulting in a clear, concentrated stock solution.

  • Dilution into Aqueous Buffer: While vigorously stirring your target aqueous buffer (e.g., PBS, pH 7.4), add the DMSO stock solution dropwise to achieve the final desired concentration.

  • Final Check: Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy, the solubility limit in that specific co-solvent/buffer ratio may have been exceeded.

Visualizations

G Troubleshooting Workflow for this compound Solubility start Start: Dissolve this compound in Aqueous Buffer is_ph_neutral Is the buffer pH neutral (6-8)? start->is_ph_neutral check_solubility Is the solution clear? use_cosolvent Prepare a stock solution in 100% DMSO check_solubility->use_cosolvent No success Solubilization Achieved check_solubility->success Yes is_ph_neutral->check_solubility Yes use_ph_adjustment Adjust pH of the buffer: - Acidic (pH < 5.2) - Basic (pH > 8.0) is_ph_neutral->use_ph_adjustment No use_ph_adjustment->check_solubility dilute_stock Slowly dilute DMSO stock into stirred aqueous buffer use_cosolvent->dilute_stock check_precipitation Does precipitation occur upon dilution or pH neutralization? dilute_stock->check_precipitation troubleshoot_precipitation Reduce final concentration OR Add co-solvent/surfactant to final buffer check_precipitation->troubleshoot_precipitation Yes check_precipitation->success No end Re-evaluate solvent system or concentration troubleshoot_precipitation->end

Caption: Troubleshooting workflow for dissolving this compound.

G pH-Dependent Ionization and Solubility of this compound cluster_acidic Acidic pH (< 5.2) cluster_neutral Neutral pH (5.2 - 8.0) cluster_basic Basic pH (> 8.0) acidic Structure R-COOH R-NH3+ Net Charge: Positive Solubility: High neutral Structure R-COO- R-NH3+ Net Charge: Zero (Zwitterion) Solubility: Low acidic->neutral Increase pH basic Structure R-COO- R-NH2 Net Charge: Negative Solubility: High neutral->basic Increase pH

Caption: Impact of pH on the ionization state and solubility of the molecule.

References

Technical Support Center: Optimizing Dilauramidoglutamide Lysine for Maximum Permeation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Dilauramidoglutamide Lysine (B10760008) (DLGL) to achieve maximum permeation of active pharmaceutical ingredients (APIs).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Sodium Dilauramidoglutamide Lysine (DLGL) and what are its primary functions in topical formulations?

A1: Sodium this compound is a peptide-based gemini (B1671429) surfactant.[1][2] In topical formulations, it serves multiple functions:

  • Permeation Enhancer: It increases the penetration of hydrophilic compounds into the skin.[1][3]

  • Humectant: It attracts and retains moisture, aiding in skin hydration.[4]

  • Emulsifier and Stabilizer: Its ceramide-like structure helps to maintain the stability of formulations and prevent separation.[5]

  • Solubilizing Agent: It can improve the solubility of certain ingredients within a formulation.[4]

Q2: What is the mechanism of action by which DLGL enhances skin permeation?

A2: DLGL, as a gemini surfactant, is thought to enhance skin permeation primarily through biophysical interactions with the stratum corneum, the outermost layer of the skin.[1][6] The proposed mechanisms include:

  • Increased Skin Accumulation: DLGL has been shown to significantly increase the concentration of a hydrophilic compound, l-ascorbic acid 2-glucoside (AAG), within the skin itself.[1][3] This creates a higher concentration gradient, which can drive further penetration.

  • Interaction with Intercellular Lipids: Like other chemical permeation enhancers, DLGL likely interacts with the lipid matrix of the stratum corneum, potentially disrupting the highly organized lipid structure and increasing its fluidity. This creates a less resistant pathway for the API to permeate.[6]

Q3: What is a typical concentration range for DLGL in a topical formulation?

A3: Based on available studies and safety assessments, DLGL has been used in cosmetic and research formulations at various concentrations. For cosmetic use, it is considered safe at concentrations up to 1%.[7] In permeation enhancement studies, specific concentrations are chosen to balance efficacy and safety. It is crucial to determine the optimal concentration for each specific API and formulation, as the ideal concentration can vary.

Q4: Is DLGL considered safe for topical applications?

A4: Yes, DLGL is generally considered safe for topical applications.[7] It has a low potential for causing cancer, allergies, or immunotoxicity.[5] However, as with any surfactant, the potential for skin irritation may increase at higher concentrations. It is always recommended to conduct appropriate skin irritation studies for any new formulation.

Q5: Can DLGL be used to enhance the permeation of any type of active ingredient?

A5: DLGL has been shown to be effective in enhancing the permeation of hydrophilic compounds.[1][3] Its effectiveness with lipophilic compounds may vary and would need to be determined on a case-by-case basis. The efficiency of any permeation enhancer is dependent on the physicochemical properties of the active ingredient and the overall formulation.

Section 2: Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and testing of topical products containing DLGL.

Problem Potential Cause(s) Suggested Solution(s)
Formulation Instability (e.g., phase separation, precipitation) - pH Incompatibility: Peptide-based surfactants can be sensitive to pH changes, which may affect their emulsifying properties. - Incompatible Ingredients: Interactions with other excipients in the formulation. - Incorrect Order of Addition: The sequence of adding ingredients during formulation can impact stability.- Optimize pH: Determine the optimal pH range for your formulation where DLGL provides the best stability. - Compatibility Studies: Conduct compatibility studies with all formulation excipients. - Review Formulation Procedure: Experiment with altering the order of addition of ingredients. Generally, it's good practice to create a stable emulsion before adding the active ingredient.
Unexpected Changes in Viscosity - Interaction with Polymers: DLGL may interact with certain thickening agents or polymers, leading to an increase or decrease in viscosity. - High Shear Mixing: Excessive shear during mixing can sometimes affect the structure of the formulation and its viscosity.- Screen Thickening Agents: Test different types of thickeners to find one that is compatible with DLGL and provides the desired viscosity. - Optimize Mixing Process: Use controlled mixing speeds and durations. Avoid introducing excessive air into the formulation.
Low or Inconsistent Permeation Enhancement - Suboptimal Concentration: The concentration of DLGL may not be optimized for the specific API. - Formulation Effects: Other ingredients in the formulation may be hindering the permeation-enhancing effect of DLGL. - API Properties: The physicochemical properties of the API may not be suitable for enhancement by DLGL.- Conduct a Dose-Response Study: Test a range of DLGL concentrations to find the optimal level for your API. - Simplify the Formulation: Start with a simple formulation to establish a baseline for DLGL's effect before adding other excipients. - Re-evaluate API Characteristics: Consider if DLGL is the most appropriate enhancer for your specific API.
Skin Irritation in Pre-clinical Tests - High Concentration of DLGL: The concentration of DLGL may be too high, leading to irritation. - Combined Effects: The irritation may be a result of the combined effect of DLGL and other ingredients in the formulation.- Reduce DLGL Concentration: If permeation is still acceptable at lower concentrations, reducing the amount of DLGL may mitigate irritation. - Evaluate Individual Components: Test the irritation potential of the base formulation without the API and DLGL to identify any other potential irritants.

Section 3: Data Presentation

The following table summarizes the quantitative data from a study investigating the effect of Sodium this compound (DLGL) on the skin permeation and accumulation of l-ascorbic acid 2-glucoside (AAG).

Parameter Control (AAG only) AAG + DLGL AAG + LG (Conventional Surfactant)
Penetration Flux Enhancement (relative to control) 1.0012.5669.29
AAG Amount in Skin (% of total dose) 7.23%21.78%8.13%
AAG Amount in Receptor Fluid (% of total dose) 1.06%3.19%21.00%
Data from Hikima et al. (2013).[1][3]

Section 4: Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To determine the rate and extent of permeation of an active pharmaceutical ingredient (API) from a topical formulation containing DLGL across a skin membrane.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Topical formulation containing the API and DLGL

  • Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • High-performance liquid chromatography (HPLC) system or other suitable analytical method for API quantification

  • Water bath with magnetic stirrers

  • Syringes and collection vials

Methodology:

  • Skin Membrane Preparation: Thaw frozen skin at room temperature. Excise a section of full-thickness skin and carefully remove any subcutaneous fat. The skin can be used as is or the epidermis can be separated from the dermis by heat treatment (e.g., immersion in water at 60°C for 60 seconds).

  • Franz Cell Assembly: Mount the prepared skin membrane onto the Franz diffusion cell with the stratum corneum side facing the donor compartment. Ensure there are no air bubbles between the skin and the receptor solution.

  • Equilibration: Allow the assembled cells to equilibrate for a set period in a water bath maintained at 32°C to mimic skin surface temperature.

  • Application of Formulation: Apply a known amount of the topical formulation to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Sample Analysis: Analyze the collected samples to determine the concentration of the API using a validated analytical method such as HPLC.

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area of the skin at each time point. Plot the cumulative amount permeated against time. The slope of the linear portion of the curve represents the steady-state flux (Jss).

Skin Irritation Testing

Objective: To evaluate the potential of a topical formulation containing DLGL to cause skin irritation.

Materials:

  • Human volunteers or a suitable animal model

  • The topical formulation containing the API and DLGL

  • A control formulation (vehicle without the API and DLGL)

  • Occlusive or semi-occlusive patches

  • Dermal scoring scale (e.g., Draize scale)

  • Transepidermal Water Loss (TEWL) measurement device (optional)

  • Colorimeter for erythema measurement (optional)

Methodology:

  • Subject Recruitment: Select healthy subjects with no history of skin diseases or sensitivities in the test area (typically the forearm or back).

  • Patch Application: Apply a defined amount of the test formulation and the control formulation to separate, marked sites on the skin. Cover the application sites with patches.

  • Exposure Period: The patches are typically left in place for a specified period (e.g., 24 or 48 hours).

  • Patch Removal and Evaluation: After the exposure period, remove the patches. Evaluate the skin reaction at the application sites at predetermined time points (e.g., 30 minutes, 24 hours, and 48 hours after patch removal).

  • Scoring: Score the skin reactions (erythema and edema) using a standardized scoring system.

  • Instrumental Measurements (Optional): Measure TEWL to assess barrier function and use a colorimeter to quantify changes in skin redness.

  • Data Analysis: Compare the irritation scores and instrumental measurements between the test formulation and the control to determine the irritation potential of the formulation.

Section 5: Visualizations (Graphviz - DOT Language)

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Prepare Skin Membrane prep_franz Assemble Franz Cells prep_skin->prep_franz prep_formulation Prepare Formulation with DLGL apply_formulation Apply Formulation to Skin prep_formulation->apply_formulation prep_franz->apply_formulation run_diffusion Run Diffusion Study (Controlled Temperature & Stirring) apply_formulation->run_diffusion collect_samples Collect Samples from Receptor Compartment run_diffusion->collect_samples analyze_samples Analyze Samples (e.g., HPLC) collect_samples->analyze_samples calculate_flux Calculate Permeation Parameters (Flux, Lag Time) analyze_samples->calculate_flux interpret_results Interpret Results calculate_flux->interpret_results

Caption: Experimental workflow for an in vitro skin permeation study.

G cluster_recruit Recruitment & Baseline cluster_app Application & Exposure cluster_eval Evaluation cluster_analysis Analysis recruit Recruit Subjects baseline Baseline Skin Assessment recruit->baseline apply_patch Apply Patches (Test & Control Formulations) baseline->apply_patch exposure 24-48h Exposure Period apply_patch->exposure remove_patch Remove Patches exposure->remove_patch visual_scoring Visual Scoring (Erythema, Edema) remove_patch->visual_scoring instrumental Instrumental Measurement (TEWL, Colorimetry) remove_patch->instrumental analyze_data Analyze & Compare Scores visual_scoring->analyze_data instrumental->analyze_data conclusion Determine Irritation Potential analyze_data->conclusion

Caption: Workflow for a human patch test for skin irritation.

G cluster_formulation Topical Formulation cluster_skin Skin Barrier (Stratum Corneum) API API SC_lipids Intercellular Lipids API->SC_lipids Permeates through Lipid Matrix DLGL DLGL DLGL->SC_lipids Disrupts Lipid Packing Increases Fluidity Corneocytes Corneocytes DLGL->Corneocytes Increases API Accumulation in Skin Viable_Epidermis Viable Epidermis SC_lipids->Viable_Epidermis Corneocytes->Viable_Epidermis

Caption: Proposed mechanism of DLGL-enhanced skin permeation.

References

Addressing inconsistent TEER readings in Caco-2 monolayers treated with DLGL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Transepithelial Electrical Resistance (TEER) readings in Caco-2 cell monolayers, particularly when treated with test compounds like DLGL.

Frequently Asked Questions (FAQs)

Q1: What are typical TEER values for well-differentiated Caco-2 monolayers?

A1: Expected TEER values for Caco-2 monolayers can vary significantly based on culture conditions, passage number, and measurement technique.[1][2][3] Generally, after a 21-day differentiation period, TEER values can range from 150 Ω·cm² to over 1000 Ω·cm².[4][5] Some studies suggest that values of 500 Ω·cm² or greater are indicative of fully formed tight junctions.[2] It is crucial to establish a baseline TEER value in your specific laboratory setting.

Q2: How long does it take for Caco-2 cells to form a confluent monolayer with stable TEER values?

A2: Caco-2 cells typically require about 21 days post-seeding to differentiate and form a polarized monolayer with stable tight junctions and consistent TEER readings.[4][6][7][8] However, the exact timing can be influenced by factors such as seeding density and media composition.[4]

Q3: My TEER readings are consistently low. What are the possible causes?

A3: Persistently low TEER values often indicate an incomplete or compromised cell monolayer.[4] Common causes include:

  • Insufficient culture time: The cells may not have had enough time to fully differentiate and form tight junctions.[4]

  • Improper seeding density: Both too low and too high seeding densities can lead to uneven growth and poor barrier formation.[4][9]

  • Suboptimal culture conditions: Factors like incorrect serum concentration, temperature, CO₂ levels, or infrequent media changes can negatively impact cell health and tight junction formation.[4][10]

  • High passage number: Using Caco-2 cells at a high passage number can reduce their ability to form robust tight junctions.[4] It is advisable to use cells within a recommended passage range, often not exceeding passage 30.[6]

  • Contamination: Mycoplasma or bacterial contamination can damage cells and lower TEER without obvious visual signs.[4]

  • Media composition: The type of culture medium and supplements can significantly affect TEER values.[1][9]

Q4: My TEER readings are fluctuating or unstable during measurement. What should I do?

A4: Unstable TEER readings can be caused by several technical factors:

  • Temperature fluctuations: TEER is sensitive to temperature changes.[10][11][12] Ensure that the culture plates and measurement buffers have equilibrated to a stable temperature (e.g., room temperature or 37°C on a warming plate) before taking readings.[10][13]

  • Electrode positioning: Inconsistent placement of the "chopstick" electrodes can lead to significant variability.[5][12][13] The electrode should be placed consistently in the same position and depth within the well for each measurement.

  • Media volume: Ensure that the apical and basolateral compartments have adequate and consistent volumes of conductive liquid (e.g., culture medium or PBS) to fully immerse the electrode tips.[11][13]

  • Electrode condition: Poorly maintained or contaminated electrodes can cause erratic readings.[10] Regular cleaning and proper storage are essential.

Q5: The TEER values dropped significantly after treating the Caco-2 monolayers with my test compound (DLGL). What does this indicate?

A5: A significant drop in TEER after the addition of a test compound like DLGL suggests that the substance may be compromising the integrity of the tight junctions and the cell monolayer.[14][15] This could be due to cytotoxicity or a specific interaction with tight junction proteins.[14][15] It is important to perform additional assays, such as a Lucifer Yellow permeability assay, to confirm the disruption of the paracellular barrier.

Troubleshooting Guide for Inconsistent TEER Readings with DLGL Treatment

This guide provides a systematic approach to troubleshooting inconsistent TEER readings observed after treating Caco-2 monolayers with a test compound, referred to here as DLGL.

Problem 1: Consistently Low TEER Values Pre-Treatment

If your baseline TEER values are low even before adding DLGL, address these potential issues first.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Seeding Density Optimize seeding density. Test a range of densities (e.g., 4 x 10⁴ to 1 x 10⁵ cells/cm²).Determine the optimal seeding density that yields consistent and robust TEER values after 21 days.
Inadequate Differentiation Time Extend the culture period to 21-28 days, monitoring TEER every 2-3 days.Observe a plateau in TEER readings, indicating a stable monolayer.[2]
High Cell Passage Number Use Caco-2 cells from a lower passage number (ideally below 30).[6]Improved tight junction formation and higher TEER values.
Culture Medium Issues Ensure the medium (e.g., MEM or DMEM) is supplemented correctly (e.g., 10-20% FBS, non-essential amino acids).[6][9]Healthier cell growth and more consistent TEER development.
Mycoplasma Contamination Test cells for mycoplasma contamination using a PCR-based kit.Eradication of contamination will lead to healthier cells and improved monolayer integrity.
Problem 2: TEER Values Drop Significantly and Inconsistently After DLGL Treatment

This section addresses variability and sharp declines in TEER readings following the application of the test compound.

Potential Cause Troubleshooting Step Expected Outcome
DLGL Cytotoxicity Perform a cell viability assay (e.g., MTT, LDH) at the same concentrations and incubation times used for the TEER assay.Determine if the drop in TEER is due to cell death or a specific effect on tight junctions.[15]
Inconsistent DLGL Concentration Ensure accurate and consistent preparation of DLGL solutions. Use calibrated pipettes and thoroughly mix solutions.Reduced well-to-well variability in TEER readings.
Solvent Effects If DLGL is dissolved in a solvent (e.g., DMSO), run a vehicle control with the same solvent concentration.Isolate the effect of DLGL from that of the solvent.
Interaction with Tight Junctions Perform a Lucifer Yellow permeability assay alongside the TEER measurement.A drop in TEER accompanied by an increase in Lucifer Yellow permeability confirms a disruption of the paracellular barrier.[6]

Experimental Protocols

Protocol 1: Caco-2 Cell Culture and Seeding on Transwell® Inserts
  • Cell Maintenance: Culture Caco-2 cells (e.g., ATCC® HTB-37™) in T-75 flasks with Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.[6] Maintain cells at 37°C in a humidified 5% CO₂ atmosphere.[6]

  • Subculture: Passage cells when they reach 80-90% confluency.[6]

  • Seeding on Inserts:

    • Pre-wet Transwell® inserts (e.g., 0.4 µm pore size) with culture medium for at least 2 minutes.[6]

    • Trypsinize and resuspend confluent Caco-2 cells in fresh medium.

    • Seed cells onto the apical side of the inserts at an optimized density (e.g., 6 x 10⁴ cells/cm²).

  • Differentiation: Culture the cells for 21 days, changing the medium in both the apical and basolateral compartments every 2-3 days.[7]

Protocol 2: Transepithelial Electrical Resistance (TEER) Measurement
  • Equipment Preparation: Sterilize the "chopstick" electrodes of an epithelial voltohmmeter (EVOM) with 70% ethanol (B145695) and allow them to air dry.[12][16]

  • Equilibration:

    • Allow the culture plate to equilibrate to room temperature for approximately 20 minutes to ensure stable readings.[13]

    • Equilibrate the electrodes in sterile culture medium or a buffered salt solution (e.g., HBSS) before measurement.[16]

  • Measurement:

    • Insert the shorter electrode into the apical compartment and the longer electrode into the basolateral compartment.[17]

    • Ensure the electrodes are not touching the bottom of the well or the cell monolayer.

    • Record the resistance reading (in Ω) once it stabilizes.

  • Calculation:

    • Measure the resistance of a blank Transwell® insert without cells.

    • Subtract the blank resistance from the resistance of the cell monolayer.

    • Multiply the result by the surface area of the insert to obtain the TEER value in Ω·cm².

Visualizations

Signaling Pathways and Workflows

TEER_Troubleshooting_Workflow cluster_pre_experiment Pre-Experiment Checks cluster_measurement Measurement Protocol cluster_post_treatment Post-DLGL Treatment Analysis cluster_outcome Resolution Start Inconsistent TEER Readings Observed Check_Culture Review Caco-2 Culture Protocol Start->Check_Culture Check_Seeding Optimize Seeding Density Check_Culture->Check_Seeding Check_Passage Verify Cell Passage Number (<30) Check_Culture->Check_Passage Check_Media Confirm Media Composition and Freshness Check_Culture->Check_Media Check_Contamination Test for Mycoplasma Check_Culture->Check_Contamination Stable_Temp Equilibrate Plate to Room Temp Check_Seeding->Stable_Temp Check_Passage->Stable_Temp Check_Media->Stable_Temp Check_Contamination->Stable_Temp Electrode_Placement Consistent Electrode Positioning Stable_Temp->Electrode_Placement Media_Volume Check Apical/Basolateral Volumes Electrode_Placement->Media_Volume Calibrate_EVOM Calibrate EVOM Instrument Media_Volume->Calibrate_EVOM Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., LDH) Calibrate_EVOM->Cytotoxicity_Assay Vehicle_Control Run Vehicle Control Cytotoxicity_Assay->Vehicle_Control LY_Assay Conduct Lucifer Yellow Permeability Assay Vehicle_Control->LY_Assay Consistent_TEER Consistent TEER Readings Achieved LY_Assay->Consistent_TEER

Caption: Troubleshooting workflow for inconsistent TEER readings.

DLGL_Effect_Pathway DLGL DLGL Treatment TJ_Proteins Tight Junction Proteins (e.g., Claudins, Occludin, ZO-1) DLGL->TJ_Proteins Direct Interaction/Signaling Cytotoxicity Cellular Toxicity DLGL->Cytotoxicity Toxic Effect Paracellular_Pathway Paracellular Pathway TJ_Proteins->Paracellular_Pathway Disruption TEER_Drop Decreased TEER Paracellular_Pathway->TEER_Drop Permeability_Increase Increased Paracellular Permeability (e.g., Lucifer Yellow Flux) Paracellular_Pathway->Permeability_Increase Cell_Death Cell Death / Monolayer Disruption Cytotoxicity->Cell_Death Cell_Death->TEER_Drop Cell_Death->Permeability_Increase

Caption: Potential mechanisms of DLGL-induced TEER reduction.

References

How to prevent aggregation of Dilauramidoglutamide lysine-based nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dilauramidoglutamide lysine-based nanoparticles. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the aggregation of these nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in this compound-based nanoparticle formulations?

A1: Aggregation of this compound-based nanoparticles is primarily influenced by several physicochemical factors. These include:

  • Ionic Strength: High ionic strength in the solution can screen the surface charges of the nanoparticles, reducing electrostatic repulsion and leading to aggregation.[1][2][3] Ion-bridging, where ions mediate charge-charge interactions, can also stabilize the formation of larger aggregates.[1][4]

  • pH: The pH of the formulation can affect the surface charge of the nanoparticles.[2][3][5] For amino acid-based nanoparticles, pH changes can alter the protonation state of amine and carboxylic acid groups, influencing electrostatic interactions.

  • Temperature: Elevated temperatures can increase the kinetic energy of nanoparticles, leading to more frequent collisions and a higher likelihood of aggregation.[6][7] Freeze-thaw cycles can also induce aggregation if cryoprotectants are not used.[2][6][8][9]

  • Nanoparticle Concentration: Higher concentrations of nanoparticles increase the probability of inter-particle collisions, which can lead to aggregation.[3][10]

  • Surface Chemistry: The nature of the nanoparticle surface, including the presence of stabilizing agents, plays a crucial role. Insufficient stabilization can expose hydrophobic regions, promoting aggregation.

Q2: How can I prevent the aggregation of my nanoparticles during storage?

A2: To prevent aggregation during storage, consider the following strategies:

  • Optimize Storage Temperature: Storing nanoparticles at refrigerated temperatures (e.g., 2-8°C) is often preferable to freezing or room temperature.[6][8] If freezing is necessary, do so rapidly and use cryoprotectants.

  • Use Cryoprotectants: For frozen storage or lyophilization, the addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) can prevent aggregation during freeze-thaw cycles.[2][9]

  • Control pH and Ionic Strength: Store nanoparticles in a buffer with an optimal pH and low ionic strength to maintain sufficient electrostatic repulsion between particles.

  • Incorporate Stabilizers: The use of steric stabilizers, such as PEG-lipids, can create a protective layer around the nanoparticles, preventing close contact and aggregation.[2][11]

  • Amino Acid Stabilization: Certain amino acids can act as stabilizers for nanoparticles by adsorbing to their surface and preventing aggregation.[12][13][14][15][16]

Q3: What characterization techniques are best for detecting nanoparticle aggregation?

A3: Several techniques can be used to characterize nanoparticle aggregation:

  • Dynamic Light Scattering (DLS): DLS is a primary tool for measuring the hydrodynamic diameter of nanoparticles in a solution. An increase in the average particle size or the appearance of a second, larger population of particles is indicative of aggregation.[17]

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of nanoparticles, allowing for the assessment of their size, shape, and aggregation state.[17]

  • Zeta Potential Measurement: This technique measures the surface charge of nanoparticles. A sufficiently high positive or negative zeta potential (typically > ±30 mV) indicates good colloidal stability and a lower tendency to aggregate.

  • UV-Vis Spectroscopy: For some types of nanoparticles, aggregation can cause a shift in the surface plasmon resonance peak, which can be detected by UV-Vis spectroscopy.[17]

Troubleshooting Guides

Issue 1: Nanoparticle aggregation observed immediately after synthesis.
Possible Cause Troubleshooting Step
Inappropriate pH of the reaction mixture Measure the pH of the final nanoparticle suspension. Adjust the pH of the synthesis buffer to a value that ensures a high surface charge on the nanoparticles, as determined by zeta potential measurements. For poly-L-lysine based systems, pH can significantly influence adsorption and stability.[18][19]
High ionic strength of buffers or reagents Use low ionic strength buffers and high-purity water (e.g., deionized or Milli-Q) for all steps of the synthesis. If salts are necessary, use the minimum required concentration.
Inefficient surface stabilization Ensure the concentration of the Dilauramidoglutamide lysine (B10760008) is sufficient to fully coat the nanoparticle surface. Consider adding a co-stabilizer, such as a PEGylated lipid, to provide steric hindrance.[2][11]
Mechanical agitation Excessive or improper stirring during synthesis can sometimes induce aggregation.[20] Optimize the stirring speed and method to ensure homogeneity without causing shear-induced aggregation.
Issue 2: Aggregation occurs after a freeze-thaw cycle.
Possible Cause Troubleshooting Step
Ice crystal formation disrupting nanoparticle structure Avoid slow freezing. Flash-freeze the nanoparticle suspension in liquid nitrogen.
Lack of cryoprotectants Add cryoprotectants such as sucrose or trehalose (typically at concentrations of 5-10% w/v) to the nanoparticle suspension before freezing.[2][9]
Inappropriate post-thaw handling Thaw the frozen suspension rapidly in a water bath at a controlled temperature. Gently mix the suspension after thawing; do not vortex vigorously.
Issue 3: Gradual aggregation during storage in solution.
Possible Cause Troubleshooting Step
Suboptimal storage temperature Determine the optimal storage temperature for your formulation. In many cases, refrigeration (2-8°C) provides better long-term stability than room temperature or freezing.[6][8]
Changes in pH over time Ensure the storage buffer has sufficient buffering capacity to maintain a stable pH over the storage period.
Leaching of stabilizing molecules If the stabilizing molecule is only physically adsorbed, it may slowly desorb over time. Consider covalently conjugating the stabilizer to the nanoparticle surface for enhanced long-term stability.
Bacterial contamination If not working under sterile conditions, microbial growth can lead to changes in the formulation and induce aggregation. Filter-sterilize the nanoparticle suspension or add a suitable antimicrobial agent if compatible with the application.

Data Presentation

Table 1: Influence of Physicochemical Parameters on Nanoparticle Stability
ParameterEffect on StabilityRecommended Range/Condition
pH Affects surface charge and electrostatic repulsion.[2][3][5]Formulation-dependent; aim for a pH that maximizes zeta potential (> ±30 mV). For some lipid nanoparticles, a neutral pH (around 7) is suggested for storage.[6][8]
Ionic Strength High concentrations can screen surface charge, leading to aggregation.[1][2][3]Use low ionic strength buffers (e.g., < 10 mM).
Temperature High temperatures increase particle collisions; freeze-thaw cycles can cause aggregation.[6][7]Store at 2-8°C for long-term stability.[6][8] Avoid repeated freeze-thaw cycles.
Nanoparticle Concentration Higher concentrations increase the likelihood of aggregation.[3][10]Work with the lowest concentration that is practical for the application.

Experimental Protocols

Protocol 1: Synthesis of this compound-Based Nanoparticles (General Method)

This protocol describes a general method for preparing lipid-based nanoparticles stabilized with this compound.

  • Preparation of the Lipid Phase:

    • Dissolve the core lipid material and this compound in a suitable organic solvent (e.g., ethanol).

    • If encapsulating a lipophilic drug, dissolve it in this mixture.

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous buffer at the desired pH and ionic strength.

    • If encapsulating a hydrophilic drug, dissolve it in the aqueous phase.

  • Nanoparticle Formation:

    • Rapidly inject the lipid phase into the aqueous phase under constant stirring. The ratio of the organic to aqueous phase should be optimized.

    • Alternatively, use a microfluidic device for more controlled mixing and nanoparticle formation.

  • Solvent Removal and Purification:

    • Remove the organic solvent using a rotary evaporator or through dialysis against the aqueous buffer.

    • Purify the nanoparticle suspension by dialysis or tangential flow filtration to remove un-encapsulated drug and excess surfactants.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the zeta potential to assess surface charge and stability.

    • Visualize the nanoparticle morphology using Transmission Electron Microscopy (TEM).

    • Determine the drug loading and encapsulation efficiency using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).[21]

Protocol 2: Characterization of Nanoparticle Aggregation using DLS
  • Sample Preparation:

    • Dilute a small aliquot of the nanoparticle suspension in the same buffer it is suspended in to a suitable concentration for DLS measurement (to avoid multiple scattering effects).

  • Instrument Setup:

    • Set the DLS instrument parameters, including the temperature and the properties of the dispersant (viscosity and refractive index).

  • Measurement:

    • Equilibrate the sample at the set temperature for a few minutes.

    • Perform the DLS measurement to obtain the intensity-weighted size distribution.

  • Data Analysis:

    • Analyze the size distribution data. A narrow, monomodal peak indicates a stable, non-aggregated sample.

    • The presence of a second peak at a larger size or a high PDI (> 0.3) suggests aggregation.

Visualizations

Troubleshooting_Workflow Troubleshooting Nanoparticle Aggregation start Aggregation Observed check_time When is aggregation observed? start->check_time immediately Immediately after synthesis check_time->immediately Immediately storage During storage check_time->storage Over time check_synthesis Check Synthesis Parameters: - pH - Ionic Strength - Stabilizer Concentration - Stirring Speed immediately->check_synthesis check_storage Check Storage Conditions: - Temperature - pH Stability - Use of Cryoprotectants storage->check_storage remediate_synthesis Remediate Synthesis Protocol check_synthesis->remediate_synthesis remediate_storage Remediate Storage Protocol check_storage->remediate_storage end_node Stable Nanoparticles remediate_synthesis->end_node remediate_storage->end_node

Caption: Troubleshooting workflow for nanoparticle aggregation.

Stability_Factors Key Factors Influencing Nanoparticle Stability center Nanoparticle Stability ph pH center->ph ionic_strength Ionic Strength center->ionic_strength temperature Temperature center->temperature concentration Concentration center->concentration surface_charge Surface Charge (Zeta Potential) center->surface_charge stabilizers Stabilizers (e.g., PEG, Amino Acids) center->stabilizers

Caption: Factors affecting nanoparticle stability.

References

Technical Support Center: Managing Dilauramidoglutamide Lysine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the effects of Dilauramidoglutamide Lysine on cell culture media stability. As a novel gemini (B1671429) surfactant, its direct applications in cell culture are not yet widely documented. This guide is based on the compound's chemical properties and general principles of surfactant behavior in biological systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be used in cell culture?

Sodium this compound is a plant-derived, biodegradable gemini surfactant with emulsifying and moisturizing properties.[1][2] In cell culture, it might be considered for use as a stabilizing agent for poorly soluble media components or to protect cells from shear stress in bioreactors, similar to other surfactants like Polysorbate 80 or Poloxamer 188.[2] Its ceramide-like structure suggests it may have high affinity for cell membranes.[1]

Q2: What are the potential signs of media instability after adding this compound?

Potential signs of instability include:

  • Precipitation or cloudiness: This could indicate the formation of insoluble complexes between the surfactant and media components like salts, amino acids, or proteins.[3]

  • pH shift: Interactions between the surfactant and buffering agents can alter the pH of the medium.[4]

  • Changes in cell morphology or growth: This could be a direct effect of the surfactant on the cells or an indirect effect of altered media stability.

Q3: Can this compound interact with serum proteins in the media?

Yes, as a surfactant, it is likely to interact with proteins. Depending on the concentration, this could lead to protein denaturation or the formation of protein-surfactant complexes, potentially causing precipitation.[5] If you observe precipitation after adding the compound to serum-containing media, an interaction with serum proteins is a likely cause.

Q4: What is the recommended starting concentration for this compound in cell culture?

Since there is no established protocol, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a very low concentration (e.g., in the micromolar range) and gradually increase it, monitoring cell viability and morphology at each concentration.

Q5: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution in a sterile, high-purity solvent in which the compound is readily soluble, such as sterile distilled water or a buffer compatible with your cell culture medium. Avoid using organic solvents unless necessary, as they can be toxic to cells even at low final concentrations.

Troubleshooting Guide

This guide addresses specific issues you might encounter when using this compound in your cell culture experiments.

Observed Problem Potential Cause Troubleshooting Steps
Media becomes cloudy or forms a precipitate immediately after adding this compound. Exceeding solubility limit: The concentration of the surfactant is too high for the aqueous environment of the media. Interaction with media components: The surfactant is reacting with salts (e.g., calcium, magnesium) or other components to form insoluble complexes.[3]- Lower the final concentration of this compound. - Prepare a fresh, lower concentration stock solution. - Add the surfactant to the media slowly while gently swirling. - Test the solubility in a simplified basal medium before adding supplements.
Precipitate forms over time (hours to days) in the incubator. Temperature-dependent precipitation: The compound may be less soluble at 37°C. Slow interaction with media components: The surfactant may be slowly forming complexes with proteins or other molecules in the medium. pH shift: Changes in pH due to cell metabolism could be affecting the solubility of the surfactant or its interaction with other components.[4]- Perform a stability test of the supplemented media at 37°C without cells to observe for precipitation. - Analyze the pH of the media over time. - Consider using a different buffering system if a significant pH shift is observed.
Decreased cell viability or changes in cell morphology. Direct cytotoxicity: The concentration of the surfactant may be toxic to the cells by disrupting the cell membrane. Indirect toxicity: The precipitate formed in the media could be cytotoxic. Nutrient depletion: The surfactant may be binding to essential nutrients, making them unavailable to the cells.- Perform a dose-response curve to determine the maximum non-toxic concentration. - Observe the media for any signs of precipitation. - Ensure the media is clear before adding it to the cells. - Compare cell growth in media with and without the surfactant.
Inconsistent experimental results. Batch-to-batch variability of the surfactant. Incomplete dissolution of the stock solution. Degradation of the surfactant in the media over time. - Use a consistent source and lot of this compound. - Ensure the stock solution is fully dissolved before use. - Prepare fresh supplemented media for each experiment.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

Objective: To find the highest concentration of this compound that remains soluble in a specific cell culture medium.

Materials:

  • This compound

  • Sterile distilled water or appropriate solvent

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., serum, antibiotics)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator at 37°C

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable sterile solvent.

  • Create a series of dilutions of the stock solution in your complete cell culture medium. It is recommended to test a wide range of concentrations (e.g., 1 µM to 1 mM).

  • Aliquot the dilutions into sterile microcentrifuge tubes or a 96-well plate.

  • Include a control sample of the medium without the surfactant.

  • Incubate the samples at 37°C.

  • Visually inspect for any signs of precipitation or cloudiness at different time points (e.g., 0, 1, 4, 24, and 48 hours).

  • The highest concentration that remains clear throughout the observation period is the maximum soluble concentration.

Protocol 2: Assessing the Cytotoxicity of this compound

Objective: To determine the effect of different concentrations of this compound on cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™)

  • Plate reader

Procedure:

  • Seed your cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Prepare a series of dilutions of this compound in your complete cell culture medium, starting from the maximum soluble concentration determined in Protocol 1 and going lower.

  • Include a vehicle control (medium with the same amount of solvent used for the stock solution) and a no-treatment control.

  • Remove the old medium from the cells and add the prepared dilutions.

  • Incubate the plate for a duration relevant to your experiments (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Read the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Solubility Assessment cluster_protocol2 Protocol 2: Cytotoxicity Assay p1_start Prepare Stock Solution p1_dilute Create Serial Dilutions in Media p1_start->p1_dilute p1_incubate Incubate at 37°C p1_dilute->p1_incubate p1_observe Observe for Precipitation p1_incubate->p1_observe p1_end Determine Max Soluble Concentration p1_observe->p1_end p2_prepare Prepare Media with Surfactant p1_end->p2_prepare Input for concentration range p2_start Seed Cells p2_start->p2_prepare p2_treat Treat Cells p2_prepare->p2_treat p2_incubate Incubate (24-72h) p2_treat->p2_incubate p2_assay Perform Viability Assay p2_incubate->p2_assay p2_end Determine Non-Toxic Concentration Range p2_assay->p2_end

Caption: Experimental workflow for evaluating this compound in cell culture.

troubleshooting_logic cluster_precipitation Precipitation Causes cluster_cell_issues Cell Issue Causes cluster_inconsistency Inconsistency Causes start Problem Observed precipitation Precipitation / Cloudiness start->precipitation cell_issues Decreased Viability / Morphology Change start->cell_issues inconsistency Inconsistent Results start->inconsistency solubility High Concentration precipitation->solubility Immediate? interaction Media Component Interaction precipitation->interaction Over time? ph_shift pH Shift precipitation->ph_shift Over time? cytotoxicity Direct Cytotoxicity cell_issues->cytotoxicity indirect_toxicity Precipitate Toxicity cell_issues->indirect_toxicity batch_variability Batch-to-Batch Variation inconsistency->batch_variability dissolution Incomplete Dissolution inconsistency->dissolution solution Refer to Troubleshooting Guide for Solutions solubility->solution interaction->solution ph_shift->solution cytotoxicity->solution indirect_toxicity->solution batch_variability->solution dissolution->solution

Caption: Troubleshooting logic for issues with this compound in cell culture.

References

Technical Support Center: Mitigating Dilauramidoglutamide Lysine Interference in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate potential interference caused by Sodium Dilauramidoglutamide Lysine (B10760008) in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is Sodium Dilauramidoglutamide Lysine and why might it interfere with my assay?

Sodium this compound is a gemini (B1671429) surfactant and emulsifier with a ceramide-like structure, often used in cosmetic and pharmaceutical formulations.[1][2][3] Its amphiphilic nature, meaning it has both water-loving (hydrophilic) and fat-loving (lipophilic) properties, can lead to interference in analytical assays.[3] Potential mechanisms of interference include non-specific binding to proteins or assay surfaces, formation of micelles that can sequester analytes or reagents, and alteration of protein conformation.[4][5]

Q2: Which types of analytical assays are most likely to be affected by Sodium this compound?

Immunoassays, such as ELISA and Western blotting, are particularly susceptible to interference from surfactants.[6][7] Other assays that can be affected include those involving protein quantification, enzyme activity measurements, and mass spectrometry, especially when analyzing complex biological matrices.[8][9]

Q3: What are the common signs of assay interference caused by Sodium this compound?

Common indicators of interference include:

  • High background noise or signal in negative controls.[10]

  • Reduced signal intensity or complete signal loss.[10][11]

  • Poor reproducibility between replicate samples (high coefficient of variation, CV).[6][10]

  • Non-linear dilution curves.[12]

  • Discrepancies between expected and measured analyte concentrations.

Q4: How can I confirm that Sodium this compound is the cause of the observed interference?

To determine if Sodium this compound is the interfering substance, you can perform a spike and recovery experiment.[10] Add a known amount of your analyte of interest to a sample matrix containing Sodium this compound and to a control matrix without it. A significantly lower recovery in the presence of the compound suggests interference.

Troubleshooting Guides

Enzyme-Linked Immunosorbent Assay (ELISA)

Issue: High background signal in my ELISA.

  • Question: Have you tried increasing the number or duration of wash steps?

    • Answer: Insufficient washing may not adequately remove non-specifically bound Sodium this compound and other components.[6] Increase the number of washes and the soaking time between steps.

  • Question: Is your blocking buffer optimized?

    • Answer: Inadequate blocking can lead to non-specific binding.[7] Consider increasing the concentration or incubation time of your blocking agent (e.g., BSA or casein).

  • Question: Have you considered adding a non-ionic detergent to your wash buffer?

    • Answer: A small amount of a non-ionic detergent, like Tween-20 (typically 0.05%), in the wash buffer can help reduce non-specific binding.

Issue: Low or no signal in my ELISA.

  • Question: Could Sodium this compound be interfering with antibody binding?

    • Answer: Surfactants can mask epitopes or interfere with the antigen-antibody interaction.[13] Try diluting your sample to reduce the concentration of the interfering substance.[11]

  • Question: Have you performed a spike-in control to check for matrix effects?

    • Answer: Spiking a known amount of analyte into your sample can help determine if the matrix is inhibiting the signal.

Western Blotting

Issue: High, splotchy background on my Western blot membrane.

  • Question: Is your blocking step sufficient?

    • Answer: Similar to ELISA, insufficient blocking can cause high background. Increase the blocking time or the concentration of the blocking agent (e.g., non-fat milk or BSA).

  • Question: Are you using an appropriate concentration of a mild detergent in your wash buffers?

    • Answer: Including a detergent like Tween-20 in your wash buffers is crucial for reducing non-specific antibody binding.

Issue: Weak or no bands of interest on my Western blot.

  • Question: Could Sodium this compound be stripping proteins from the membrane or interfering with antibody binding?

    • Answer: High concentrations of surfactants can have these effects. Consider sample cleanup methods to remove the compound before electrophoresis.

Mass Spectrometry (MS)

Issue: Ion suppression or enhancement in my LC-MS/MS analysis.

  • Question: Have you implemented sample preparation steps to remove surfactants?

    • Answer: Surfactants can significantly affect ionization efficiency.[14] Methods like protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) are effective for removing interfering substances.[9][15]

  • Question: Is your chromatographic separation adequate?

    • Answer: Optimizing your liquid chromatography method can help separate the analyte of interest from interfering compounds like Sodium this compound.[14]

Data Presentation

Table 1: Comparison of Common Surfactants and their Potential Assay Interference

Surfactant TypeExampleCritical Micelle Concentration (CMC)Potential for Interference
Anionic Sodium Dodecyl Sulfate (SDS)~8.2 mMHigh (protein denaturation, strong binding)
Cationic Cetyltrimethylammonium Bromide (CTAB)~1 mMHigh (can interact with negatively charged molecules)
Non-ionic Tween-20~0.06 mMLow to Moderate (generally used to reduce non-specific binding)
Zwitterionic CHAPS~6 mMModerate (can be less denaturing than ionic surfactants)
Gemini Sodium this compoundNot widely reportedModerate to High (surfactant and emulsifying properties suggest potential for non-specific binding and micelle formation)[1][2]

Table 2: Effectiveness of Mitigation Strategies for Surfactant Interference

Mitigation StrategyPrincipleEffectivenessCommon Applications
Sample Dilution Reduces the concentration of the interfering substance.[11]ModerateImmunoassays, enzyme assays
Increased Washing Removes non-specifically bound molecules.ModerateELISA, Western Blot
Optimized Blocking Prevents non-specific binding to surfaces.[7]HighImmunoassays
Protein Precipitation Removes proteins from the sample, leaving smaller molecules in solution, or precipitates proteins while leaving interfering substances in the supernatant.[4][8]HighMS-based assays, removing protein-bound interferents
Solid-Phase Extraction (SPE) Separates compounds based on their physical and chemical properties.[15]Very HighLC-MS/MS, sample cleanup
Buffer Exchange Chromatography Separates molecules based on size.[8]Very HighRemoval of small molecule interferents from protein samples

Experimental Protocols

Protocol 1: Acetone (B3395972) Precipitation for Sample Cleanup

This protocol is designed to precipitate proteins from a sample, which can help remove interfering substances like Sodium this compound that may remain in the supernatant.

Materials:

  • Sample containing the protein of interest and Sodium this compound.

  • Ice-cold acetone.

  • Microcentrifuge tubes.

  • Refrigerated microcentrifuge.

  • Appropriate resolubilization buffer for your downstream application.

Procedure:

  • Place your sample in a microcentrifuge tube.

  • Add four volumes of ice-cold acetone to the sample.

  • Vortex briefly to mix.

  • Incubate at -20°C for 60 minutes to allow proteins to precipitate.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully decant and discard the supernatant, which contains the acetone and soluble interfering substances.

  • Air-dry the protein pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make the pellet difficult to dissolve.

  • Resuspend the protein pellet in a suitable buffer for your downstream assay.

Protocol 2: Buffer Exchange using Size-Exclusion Chromatography (Spin Columns)

This method is effective for removing small molecules like surfactants from protein samples.[8]

Materials:

  • Pre-packed size-exclusion spin columns (e.g., with a molecular weight cutoff appropriate for your protein of interest).

  • Sample containing the protein and Sodium this compound.

  • Collection tubes.

  • Centrifuge with a swinging bucket rotor that can accommodate the spin columns.

  • Assay-compatible buffer.

Procedure:

  • Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.

  • Place the column in a new collection tube.

  • Slowly apply your sample to the center of the resin bed in the spin column.

  • Centrifuge the column at the manufacturer's recommended speed and time. The protein, being larger than the resin pores, will pass through the column into the collection tube. Smaller molecules like Sodium this compound will be retained in the resin.

  • The eluate in the collection tube is your cleaned-up sample, now in the new buffer and ready for your downstream application.

Visualizations

InterferenceTroubleshootingWorkflow cluster_Symptoms Observed Assay Problems cluster_InitialChecks Initial Checks cluster_MitigationStrategies Mitigation Strategies cluster_Resolution Resolution HighBackground High Background/ Non-specific Signal SpikeRecovery Perform Spike & Recovery Experiment HighBackground->SpikeRecovery LowSignal Low or No Signal LowSignal->SpikeRecovery HighVariability High Variability (Poor CV) DilutionSeries Run Sample Dilution Series HighVariability->DilutionSeries AssayOptimization Assay Optimization (Washing, Blocking) SpikeRecovery->AssayOptimization Interference Confirmed DilutionSeries->AssayOptimization Non-linearity Observed SamplePrep Sample Preparation (Precipitation, SPE) AssayOptimization->SamplePrep Interference Persists Resolved Interference Mitigated AssayOptimization->Resolved Issue Resolved SamplePrep->Resolved

Caption: A workflow for troubleshooting assay interference.

SurfactantInterferenceELISA Mechanism of Surfactant Interference in ELISA CaptureAb Capture Antibody Analyte Analyte Surfactant Dilauramidoglutamide Lysine Micelle Surfactant->Analyte Masks Analyte DetectionAb Detection Antibody Surfactant->DetectionAb Interferes with Detection Ab NonSpecificBinding Non-specific Binding NonSpecificBinding->CaptureAb Binds to Plate/ Antibody

Caption: Potential mechanisms of surfactant interference in an ELISA.

SampleCleanupWorkflow Start Sample Containing Analyte and this compound Decision Is the Analyte a Protein? Start->Decision ProteinPrecipitation Protein Precipitation (e.g., Acetone) Decision->ProteinPrecipitation Yes SPE Solid-Phase Extraction (SPE) Decision->SPE No BufferExchange Buffer Exchange (Size Exclusion) Decision->BufferExchange Yes SupernatantAnalysis Analyze Supernatant for Small Molecule Analyte ProteinPrecipitation->SupernatantAnalysis PelletAnalysis Analyze Resuspended Protein Pellet ProteinPrecipitation->PelletAnalysis EluateAnalysis Analyze Eluate SPE->EluateAnalysis BufferExchange->EluateAnalysis End Clean Sample for Downstream Assay SupernatantAnalysis->End PelletAnalysis->End EluateAnalysis->End

References

Strategies to enhance the encapsulation efficiency of drugs in DLGL vesicles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the encapsulation efficiency of drugs in dendrimer-like glucan-based (DLGL) vesicles.

Troubleshooting Guide

Q1: I am observing very low encapsulation efficiency for my hydrophobic drug. What are the potential causes and how can I improve it?

A1: Low encapsulation efficiency of hydrophobic drugs in polysaccharide-based vesicles is a common challenge. The primary reasons often relate to poor affinity between the drug and the vesicle's core or premature drug precipitation.

Possible Causes and Solutions:

  • Incompatible Solvent System: The solvent used to dissolve the drug and the DLGL polymer is critical. If the drug precipitates out before vesicle formation, it won't be encapsulated.

    • Solution: Use a co-solvent system. A combination of a good solvent for the drug and a miscible non-solvent for the polymer can facilitate drug entrapment during vesicle self-assembly. For hydrophobic drugs, consider solvents like ethanol, acetone, or dimethyl sulfoxide (B87167) (DMSO) mixed with an aqueous buffer.

  • Suboptimal Drug-to-Polymer Ratio: An excess of the drug relative to the DLGL concentration can lead to drug saturation and precipitation.

    • Solution: Optimize the drug-to-DLGL ratio by testing a range of ratios. Start with a lower drug concentration and incrementally increase it to find the optimal loading capacity of your specific DLGL vesicles.

  • Inefficient Vesicle Self-Assembly: The method of vesicle formation can significantly impact encapsulation.

    • Solution: Employ a rapid precipitation method. Injecting the drug-polymer solution into an anti-solvent with vigorous stirring can induce rapid vesicle formation, trapping the drug inside before it has a chance to precipitate.

Q2: My hydrophilic drug shows poor encapsulation in DLGL vesicles. What strategies can I employ to increase the loading?

A2: Encapsulating hydrophilic drugs within the aqueous core of vesicles can be challenging due to potential leakage into the external aqueous phase during preparation.

Possible Causes and Solutions:

  • High Drug Leakage During Formulation: The drug may be diffusing out of the vesicles as they are being formed.

    • Solution 1 (Double Emulsion Technique): For hydrophilic drugs, a water-in-oil-in-water (w/o/w) double emulsion method can be effective. The drug is first dissolved in an aqueous phase, which is then emulsified in an organic phase containing the DLGL polymer. This primary emulsion is then dispersed in an external aqueous phase to form the vesicles.

    • Solution 2 (pH Gradient Method): If your drug is ionizable, creating a pH gradient between the interior and exterior of the vesicles can enhance encapsulation. Pre-form the vesicles in a buffer of a certain pH, and then incubate them with the drug dissolved in a buffer of a different pH. The pH differential can drive the drug into the vesicles.

  • Insufficient Interaction with the Polymer: The lack of favorable interactions between the hydrophilic drug and the glucan chains can result in low encapsulation.

    • Solution: Modify the DLGL polymer or the drug to introduce electrostatic interactions. For instance, if the drug is positively charged, using a negatively charged derivative of DLGL could improve encapsulation efficiency through ionic interactions.

Q3: The size of my drug-loaded DLGL vesicles is inconsistent and shows high polydispersity. How can I achieve a more uniform particle size distribution?

A3: High polydispersity can affect the stability, drug release profile, and in vivo performance of the vesicles.

Possible Causes and Solutions:

  • Inconsistent Mixing During Preparation: Non-uniform energy dissipation during vesicle formation leads to a wide range of particle sizes.

    • Solution: Ensure consistent and controlled mixing. Use a homogenizer or a sonicator at a fixed power setting and duration to provide uniform energy input. For injection methods, a syringe pump will ensure a constant addition rate.

  • Aggregation of Vesicles: Vesicles may aggregate after formation, leading to a larger apparent size and high polydispersity.

    • Solution: Optimize the concentration of a stabilizing agent. Polysaccharides like DLGL can have a self-stabilizing effect, but in some cases, the addition of a surfactant or a PEGylated lipid at a low concentration can prevent aggregation. Also, ensure the zeta potential of the vesicles is sufficiently high (typically > |20| mV) to ensure electrostatic repulsion.

Frequently Asked Questions (FAQs)

Q4: What is a typical range for encapsulation efficiency in DLGL vesicles?

A4: The encapsulation efficiency (EE) can vary significantly depending on the physicochemical properties of the drug and the formulation parameters. For hydrophobic drugs like Coenzyme Q10, an optimized formulation with sugary maize dendrimer-like glucan (SMDG) achieved a high recovery rate, with the initial weight ratio of CoQ10 to SMDG being 1:27.[1] Generally, for hydrophobic drugs, an EE of over 80% is considered good, while for hydrophilic drugs, achieving an EE above 50% can be challenging without specific enhancement strategies.

Q5: How does the drug-to-polymer ratio affect drug loading and encapsulation efficiency?

A5: The drug-to-polymer ratio is a critical parameter. Generally, as the amount of polymer increases relative to the drug, the encapsulation efficiency tends to increase up to a certain point, after which it may plateau. However, the drug loading capacity (the amount of drug per unit weight of the polymer) will decrease. It is essential to find a balance that provides both high encapsulation efficiency and adequate drug loading for the desired therapeutic effect.

Q6: What is the best method to determine the encapsulation efficiency?

A6: The most common method is to separate the unencapsulated (free) drug from the drug-loaded vesicles. This is typically done by ultracentrifugation, size exclusion chromatography, or dialysis. The amount of free drug in the supernatant or dialysate is then quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The encapsulation efficiency is then calculated using the following formula:

EE (%) = [(Total Amount of Drug - Amount of Free Drug) / Total Amount of Drug] x 100

Q7: Can I encapsulate more than one type of drug in DLGL vesicles?

A7: Yes, it is possible to co-encapsulate multiple drugs, especially a combination of a hydrophobic and a hydrophilic drug. The hydrophobic drug would be entrapped within the hydrophobic domains of the dendrimer-like structure, while the hydrophilic drug would be located in the aqueous core. This approach can be beneficial for combination therapies.

Quantitative Data on Drug Encapsulation

The following table summarizes some reported quantitative data for drug encapsulation in dendrimer-based systems. Note that specific data for a wide range of drugs in DLGL vesicles is limited in the literature, and these values are provided as a general reference.

DrugDendrimer SystemDrug:Polymer Ratio (w/w)Encapsulation Efficiency (%)Drug Loading (%)Reference
Coenzyme Q10Sugary Maize Dendrimer-like Glucan (SMDG)1:27Not explicitly stated as EE, but high recovery and loading were achieved.~3.6% (calculated from ratio)[1]
DoxorubicinG4.5 PAMAM Dendrimer1:9 (mole ratio)~38Not explicitly stated[2][3]
Doxorubicinl-cysteine modified G4.5 dendrimer-up to 38 ± 9.9-[2]
PaclitaxelPEGylated PAMAM Dendrimer-High-[4]
ResveratrolSugary Maize Dendrimer-like Glucan (SMDG)-Significantly enhanced solubility and cell uptake reported.-[5]

Experimental Protocols

Protocol 1: Encapsulation of a Hydrophobic Drug using Nanoprecipitation

This protocol is a general guideline for encapsulating a hydrophobic drug in DLGL vesicles and may require optimization for your specific drug and DLGL source.

Materials:

  • Dendrimer-like glucan (DLGL)

  • Hydrophobic drug

  • Organic solvent (e.g., ethanol, acetone, DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Syringe pump

  • Magnetic stirrer

  • Dialysis membrane (appropriate molecular weight cut-off)

  • Ultracentrifuge

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve a known amount of the hydrophobic drug and DLGL in the chosen organic solvent. A typical starting concentration for DLGL is 1-5 mg/mL.

    • The drug-to-polymer ratio should be optimized; start with a ratio of 1:10 (w/w).

    • Ensure both the drug and DLGL are fully dissolved. Sonication may be used to aid dissolution.

  • Vesicle Formation:

    • Place a defined volume of the aqueous buffer in a beaker and stir at a constant, moderate speed (e.g., 600 rpm).

    • Using a syringe pump, inject the organic phase into the aqueous buffer at a slow and constant rate (e.g., 0.5 mL/min).

    • The rapid change in solvent polarity will cause the DLGL to self-assemble into vesicles, entrapping the hydrophobic drug.

  • Solvent Removal and Purification:

    • Continue stirring the suspension for 2-4 hours to allow the organic solvent to evaporate.

    • To remove the remaining organic solvent and unencapsulated drug, dialyze the vesicle suspension against the aqueous buffer for 24 hours, with several buffer changes.

  • Characterization:

    • Encapsulation Efficiency: Separate the vesicles from the aqueous phase by ultracentrifugation. Quantify the amount of drug in the supernatant and use the formula provided in Q6 to calculate the EE.

    • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the size distribution and zeta potential of the drug-loaded vesicles.

Visualizations

Troubleshooting_Low_EE cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Desired Outcome start Low Encapsulation Efficiency cause1 Incompatible Solvent System start->cause1 cause2 Suboptimal Drug:Polymer Ratio start->cause2 cause3 Inefficient Self-Assembly start->cause3 cause4 High Drug Leakage start->cause4 sol1 Use Co-solvent System cause1->sol1 sol2 Optimize Ratio (Titration) cause2->sol2 sol3 Rapid Precipitation / Sonication cause3->sol3 sol4 Double Emulsion / pH Gradient cause4->sol4 end Enhanced Encapsulation Efficiency sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting workflow for low encapsulation efficiency.

Experimental_Workflow cluster_prep Preparation cluster_formation Vesicle Formation cluster_purification Purification cluster_characterization Characterization prep_drug Dissolve Drug & DLGL in Organic Solvent formation Inject Organic Phase into Aqueous Phase with Stirring prep_drug->formation prep_aq Prepare Aqueous Phase prep_aq->formation purification Solvent Evaporation & Dialysis formation->purification char_ee Determine Encapsulation Efficiency (HPLC/UV-Vis) purification->char_ee char_size Measure Particle Size & Zeta Potential (DLS) purification->char_size

Caption: Experimental workflow for drug encapsulation in DLGL vesicles.

References

Validation & Comparative

A Comparative Analysis of Dilauramidoglutamide Lysine and Sodium Caprate as Permeation Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oral delivery of many promising drug candidates, particularly macromolecules, is often hindered by poor permeability across the intestinal epithelium. Permeation enhancers are compounds incorporated into oral formulations to transiently and reversibly increase the permeability of the intestinal barrier, thereby improving drug absorption. This guide provides a detailed comparative analysis of two such permeation enhancers: Sodium Dilauramidoglutamide Lysine, a novel gemini (B1671429) surfactant, and Sodium Caprate, a well-established medium-chain fatty acid.

Executive Summary

Both Sodium this compound and Sodium Caprate have demonstrated efficacy in enhancing the permeation of poorly absorbed compounds. Sodium Caprate is a widely studied enhancer with a long history of use, known primarily for its ability to modulate tight junctions.[1][2] Emerging research on Sodium this compound suggests it may offer a more potent and potentially safer alternative, with a dual mechanism of action affecting both paracellular and transcellular pathways.[3] This guide will delve into the experimental data, mechanisms of action, and safety profiles of both compounds to assist researchers in making informed decisions for their drug delivery applications.

Data Presentation: Performance Comparison

The following tables summarize the key performance metrics of Sodium this compound and Sodium Caprate based on available experimental data.

Table 1: In-Vivo Permeation Enhancement

ParameterSodium this compoundSodium CaprateReference DrugAnimal Model
Fold Increase in AUC 16-foldApprox. 4.5-fold (compared to control, for a different enhancer)5(6)-carboxyfluoresceinRats

Note: The comparison for Sodium Caprate is based on data for sodium glycocholate from the same study for contextual reference, as a direct head-to-head in-vivo comparison with Sodium Caprate was not available in the cited literature.

Table 2: In-Vitro Permeation Enhancement (Caco-2 Cells)

ParameterSodium this compoundSodium CaprateModel Compound
Effect on Permeability Significantly increased permeabilityKnown to increase permeability and reversibly reduce TEERVarious, including FITC-dextran

Table 3: Safety Profile

ParameterSodium this compoundSodium CaprateCell Line
Cytotoxicity (LDH Release) Low toxicity, significantly less than sodium laurateCan cause superficial damage to intestinal epithelium in vivo at high concentrationsCaco-2 cells

Mechanism of Action

Sodium this compound

Sodium this compound, a gemini surfactant, is believed to enhance intestinal permeability through a dual mechanism of action:

  • Paracellular Pathway: It modulates the tight junctions between intestinal epithelial cells. Experimental evidence suggests that it decreases the levels of key tight junction proteins, claudin-1 and claudin-4, thereby opening the paracellular pathway for the passage of molecules.[3]

  • Transcellular Pathway: It is also thought to increase the fluidity of the cell membrane, which facilitates the transport of molecules directly through the cells.[3]

Sodium Caprate

Sodium Caprate, a medium-chain fatty acid, primarily enhances permeation by acting on the paracellular pathway.[1][2] Its mechanism involves:

  • Tight Junction Modulation: It transiently opens the tight junctions between epithelial cells.[1][2] This is thought to occur through various intracellular signaling pathways, including an increase in intracellular calcium and activation of phospholipase C.[4]

  • Membrane Perturbation: At higher concentrations, it can also interact with the cell membrane, leading to increased fluidity.[1][2]

Experimental Protocols

In-Situ Closed-Loop Method for In-Vivo Permeation Studies (Rat Model)

This protocol is based on the methodology described for evaluating Sodium this compound.[3]

  • Animal Preparation: Male Wistar rats are anesthetized. A midline abdominal incision is made to expose the small intestine.

  • Loop Formation: A loop of the jejunum (approximately 10 cm) is isolated, and both ends are cannulated.

  • Drug Administration: A solution containing the model drug (e.g., 5(6)-carboxyfluorescein) with or without the permeation enhancer is injected into the closed loop.

  • Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points.

  • Analysis: The concentration of the model drug in the plasma is determined using a suitable analytical method (e.g., fluorescence spectrophotometry). The area under the plasma concentration-time curve (AUC) is calculated to assess the extent of absorption.

Caco-2 Cell Permeability Assay (In-Vitro)

This is a standard method used to assess the intestinal permeability of compounds.[4][5]

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study: The test compound, with or without the permeation enhancer, is added to the apical (donor) side of the monolayer. Samples are collected from the basolateral (receiver) side at various time points.

  • Analysis: The concentration of the test compound in the receiver compartment is quantified by a suitable analytical method (e.g., LC-MS/MS). The apparent permeability coefficient (Papp) is then calculated.

  • Toxicity Assessment: The cytotoxicity of the permeation enhancer can be evaluated by measuring the release of lactate (B86563) dehydrogenase (LDH) from the cells into the culture medium.[3]

Visualizations

Experimental_Workflow_InVivo_Permeation cluster_prep Animal Preparation cluster_loop Loop Formation cluster_admin Drug Administration cluster_sampling Data Collection Anesthesia Anesthetize Rat Incision Abdominal Incision Anesthesia->Incision Isolate Isolate Jejunal Loop Incision->Isolate Cannulate Cannulate Both Ends Isolate->Cannulate Inject Inject Drug ± Enhancer Cannulate->Inject Blood Collect Blood Samples Inject->Blood Analyze Analyze Plasma Concentration Blood->Analyze Calculate Calculate AUC Analyze->Calculate

Caption: In-vivo permeation study workflow using a rat closed-loop model.

Signaling_Pathway_Permeation_Enhancers cluster_DLGL Sodium this compound cluster_SC Sodium Caprate DLGL Dilauramidoglutamide Lysine TJ_DLGL Tight Junctions (Claudin-1, Claudin-4 ↓) DLGL->TJ_DLGL Paracellular Membrane_DLGL Membrane Fluidity ↑ DLGL->Membrane_DLGL Transcellular Permeation Enhanced Permeation TJ_DLGL->Permeation Membrane_DLGL->Permeation SC Sodium Caprate Ca Intracellular Ca²⁺ ↑ SC->Ca TJ_SC Tight Junctions (Opening) TJ_SC->Permeation PLC Phospholipase C Activation PLC->TJ_SC Paracellular Ca->PLC

Caption: Proposed signaling pathways for permeation enhancement.

Conclusion

Both Sodium this compound and Sodium Caprate are effective permeation enhancers, but they exhibit different characteristics. Sodium Caprate is a well-documented enhancer with a primary mechanism of action involving the paracellular pathway.[1][2] While generally considered safe for oral use, it can cause some degree of mucosal irritation at higher concentrations.[6]

Sodium this compound is a promising newer agent that appears to be more potent in vivo than some traditional enhancers and acts on both paracellular and transcellular pathways.[3] Preliminary in-vitro data suggests a favorable safety profile compared to other surfactants.[3]

The choice between these two enhancers will depend on the specific drug molecule, the desired formulation properties, and the target product profile. For macromolecules where a significant increase in permeability is required, the dual mechanism of Sodium this compound may be advantageous. However, the extensive historical data and regulatory experience with Sodium Caprate make it a reliable choice for many applications. Further head-to-head comparative studies, particularly in vivo, are warranted to fully elucidate the relative efficacy and safety of these two permeation enhancers.

References

In Vivo Safety and Toxicity Profile of Sodium Dilauramidoglutamide Lysine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo safety and toxicity of Sodium Dilauramidoglutamide Lysine against two commonly used alternatives, Polysorbate 80 and Sodium Lauryl Sulfate (B86663) (SLS). The information presented is supported by experimental data to aid in the selection of appropriate excipients for drug development and formulation.

Executive Summary

Sodium this compound demonstrates a favorable in vivo safety profile, particularly when compared to Sodium Lauryl Sulfate and Polysorbate 80. With a high No Observed Adverse Effect Level (NOAEL) in repeated dose oral toxicity studies, it presents a promising alternative with lower potential for irritation and systemic toxicity. This guide details the available toxicological data, outlines the experimental methodologies used to derive this data, and provides a visual representation of the known mechanisms of action.

Quantitative Toxicity Data

The following table summarizes the key in vivo toxicity data for Sodium this compound and its alternatives. The data is primarily from studies conducted in rats to allow for a more direct comparison.

CompoundStudy TypeSpeciesRoute of AdministrationKey Findings
Sodium this compound 28-Day Repeated Dose Oral ToxicityRatOral (gavage)NOAEL: 1000 mg/kg bw/day
Acute Oral ToxicityRatOralLow toxicity
Polysorbate 80 Developmental NeurotoxicityRatOral (drinking water)NOAEL: 1.0% (equivalent to 1864 mg/kg bw/day)[1]
Acute Oral ToxicityMouse, RatOralLow order of toxicity[2]
Sodium Lauryl Sulfate (SLS) Subchronic Oral Toxicity (90-day, using sodium C12-15 alkyl sulfate as an analog)RatOral (dietary)NOAEL: 488 mg/kg bw/day
Acute Oral ToxicityRatOralLD50: 600 - 1288 mg/kg[3]

Experimental Protocols

The in vivo safety and toxicity studies cited in this guide are generally conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).[4][5][6][7][8]

Acute Oral Toxicity Testing (Following OECD Guidelines 420, 423, or 425)

This test is designed to determine the short-term toxic effects of a single oral dose of a substance.

  • Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females) are used.

  • Housing and Feeding: Animals are housed in controlled environments with standard diet and water ad libitum, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered as a single oral dose via gavage.

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.

  • Endpoints: The primary endpoint is the LD50 (the dose that is lethal to 50% of the test animals), or the classification of the substance into a toxicity category.

Repeated Dose Oral Toxicity Study (Following OECD Guideline 407 for 28-day study or 408 for 90-day study)

This study provides information on the potential adverse effects of a substance following repeated oral administration over a defined period.

  • Test Animals: Typically, rats of both sexes are used.

  • Housing and Feeding: Animals are housed under controlled conditions with free access to food and water.

  • Dose Administration: The test substance is administered daily via gavage or in the diet/drinking water for 28 or 90 consecutive days.

  • Observations: Daily clinical observations are made. Body weight and food/water consumption are recorded weekly.

  • Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology, clinical biochemistry, and urinalysis.

  • Pathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are examined microscopically.

  • Endpoint: The primary endpoint is the No Observed Adverse Effect Level (NOAEL), which is the highest dose at which no substance-related adverse effects are observed.

Mechanisms of Action and Potential for Toxicity

The following diagrams illustrate the known mechanisms of action at a cellular level for Sodium this compound and its alternatives.

G cluster_sdgl Sodium this compound SDGL Sodium Dilauramidoglutamide Lysine Membrane Cell Membrane SDGL->Membrane Interacts with Claudin Decreased Claudin-1 & -4 Expression SDGL->Claudin Fluidity Increased Membrane Fluidity Membrane->Fluidity TightJunctions Tight Junctions Paracellular Increased Paracellular Permeability TightJunctions->Paracellular Claudin->TightJunctions Weakens

Mechanism of Action of Sodium this compound

Sodium this compound is understood to interact with cell membranes, leading to an increase in their fluidity. It has also been shown to decrease the expression of the tight junction proteins claudin-1 and claudin-4, which can lead to a temporary and reversible opening of the junctions between cells, thereby increasing paracellular permeability. This mechanism is particularly relevant to its function as a penetration enhancer.

G cluster_ps80 Polysorbate 80 PS80 Polysorbate 80 Cell Cell PS80->Cell Enters ROS Increased Reactive Oxygen Species (ROS) Cell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Ferroptosis Ferroptosis (Cell Death) OxidativeStress->Ferroptosis

Toxicity Mechanism of Polysorbate 80

The toxicity of Polysorbate 80 has been linked to the induction of oxidative stress.[7] Exposure to Polysorbate 80 can lead to an increase in reactive oxygen species (ROS) within cells, resulting in oxidative stress and potentially leading to a form of programmed cell death known as ferroptosis.

G cluster_sls Sodium Lauryl Sulfate (SLS) SLS Sodium Lauryl Sulfate (SLS) CellMembrane Cell Membrane SLS->CellMembrane Interacts with Disruption Membrane Disruption CellMembrane->Disruption Cytokine Cytokine Release Disruption->Cytokine Inflammation Inflammation Cytokine->Inflammation

Toxicity Mechanism of Sodium Lauryl Sulfate (SLS)

Sodium Lauryl Sulfate's primary mechanism of toxicity is attributed to its surfactant properties. It can disrupt the integrity of cell membranes, leading to cell damage and the release of pro-inflammatory cytokines, which in turn can trigger an inflammatory response. This is the basis for its known skin and eye irritant effects.[9]

Conclusion

Based on the available in vivo data, Sodium this compound presents a compelling safety profile for consideration in drug development and formulation. Its high NOAEL in repeated dose oral toxicity studies suggests a low potential for systemic toxicity. In contrast, while Polysorbate 80 is widely used, concerns regarding its potential to induce oxidative stress and hypersensitivity reactions exist. Sodium Lauryl Sulfate, a well-known irritant, has a lower NOAEL and a more established potential for causing local and systemic toxicity. For researchers and drug development professionals seeking safer and well-tolerated excipients, Sodium this compound warrants strong consideration as a viable alternative. Further studies to elucidate its long-term safety and to explore its full potential in various drug delivery systems are encouraged.

References

A Head-to-Head Comparison of Dendrigraft Poly-L-Lysine (DLGL) and Conventional Surfactants in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery systems, the choice of excipients is paramount to achieving desired therapeutic outcomes. This guide provides a comprehensive head-to-head comparison of Dendrigraft Poly-L-Lysine (DLGL), a novel dendritic polymer, with conventional surfactants commonly employed in pharmaceutical formulations. This objective analysis, supported by experimental data from various studies, aims to equip researchers with the critical information needed to select the optimal delivery vehicle for their specific applications.

Executive Summary

Dendrigraft Poly-L-Lysine (DLGL) and conventional surfactants both play crucial roles in enhancing drug solubility, stability, and bioavailability. However, they operate through distinct mechanisms and present different performance profiles. DLGL, a highly branched, monodisperse macromolecule, offers a unique combination of biocompatibility, high drug loading capacity, and the potential for targeted delivery. Conventional surfactants, while effective as solubilizing and emulsifying agents, can present challenges related to cytotoxicity and formulation stability. This guide will delve into a detailed comparison of their performance based on key experimental parameters.

Performance Comparison: DLGL vs. Conventional Surfactants

The following tables summarize quantitative data collated from various studies to provide a comparative overview of DLGL and conventional surfactants. It is important to note that a direct head-to-head comparison for the same drug under identical experimental conditions is not always available in the current literature. Therefore, the data presented here is a synthesis of findings from multiple sources and should be interpreted with consideration of the different experimental contexts.

Table 1: Drug Loading and Encapsulation Efficiency

ParameterDLGL FormulationsConventional Surfactant FormulationsKey Observations
Drug Loading Capacity (%) Up to 28.46% for Melphalan in 5th generation PPI dendrimers with folate conjugation[1]Varies significantly based on drug, surfactant type, and formulation (e.g., micelles, nanoemulsions)[2]Higher generation dendrimers generally exhibit greater drug loading due to more extensive branching and larger internal cavities[1].
Encapsulation Efficiency (%) Generally high; for example, >90% for CPT-11 in DSPE-mPEG2000 micellesCan be variable; for instance, 74.34% for Emtricitabine in PLGA nanoparticles[3]The unique architecture of DLGL allows for efficient encapsulation of drug molecules within its dendritic structure.

Table 2: Physicochemical Properties

ParameterDLGL-based NanoparticlesSurfactant-based Nanoparticles/MicellesKey Observations
Particle Size (nm) Typically in the range of 100-300 nm, with a narrow size distribution[4][5]Highly variable depending on the surfactant and formulation method; can range from <10 nm for micelles to several hundred nanometers for emulsions.DLGL allows for precise control over particle size, a critical factor for in vivo biodistribution and cellular uptake.
Zeta Potential (mV) Can be tailored by modifying surface groups; often positive, which can enhance interaction with negatively charged cell membranes[4]Varies based on the ionic nature of the surfactant (anionic, cationic, or non-ionic).The surface charge of DLGL nanoparticles can be engineered for specific targeting applications.
Stability Generally exhibit good stability in aqueous solutions[6]Stability can be a concern, with potential for particle aggregation or drug leakage over time, especially for surfactant micelles below their critical micelle concentration[2].The covalent structure of DLGL contributes to the formation of more stable nanoparticles compared to the dynamic nature of surfactant micelles.

Table 3: In Vitro Performance

ParameterDLGL FormulationsConventional Surfactant FormulationsKey Observations
Drug Release Profile Often exhibits a sustained release profile, which can be tuned by modifying the dendrimer structure[7][8]Release can be rapid, particularly from micelles, but can also be modulated in more complex formulations like solid lipid nanoparticles.The highly branched structure of DLGL can provide a tortuous path for drug diffusion, leading to prolonged release.
Cytotoxicity (IC50) Generally considered to have low cytotoxicity due to its biocompatible lysine (B10760008) building blocks[9][10]Varies widely; some surfactants, particularly ionic ones, can exhibit significant cytotoxicity[11].The biodegradable nature of the poly-L-lysine backbone contributes to the favorable safety profile of DLGL.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments cited in the comparison.

Synthesis of 4th Generation Poly-L-Lysine Dendrimer

This protocol describes a divergent synthesis approach for creating a fourth-generation poly-L-lysine dendrimer.[12][13]

Materials:

  • ε-carbobenzyloxy-L-lysine N-carboxyanhydride

  • Initiator core (e.g., diamine)

  • Solvents (e.g., DMF)

  • Deprotection reagents (e.g., HBr/acetic acid)

  • Coupling agents (e.g., DCC, HOBt)

Procedure:

  • Initiation: The initiator core is reacted with an excess of ε-carbobenzyloxy-L-lysine N-carboxyanhydride to form the first generation dendrimer.

  • Deprotection: The carbobenzyloxy protecting groups on the terminal amino groups of the first generation are removed using a suitable deprotection agent.

  • Growth (Generation 2): The deprotected first-generation dendrimer is then reacted with another excess of ε-carbobenzyloxy-L-lysine N-carboxyanhydride to form the second generation.

  • Iterative Steps: The deprotection and growth steps are repeated iteratively to build subsequent generations (up to the fourth generation in this case).

  • Purification: After each generation, the dendrimer is purified, typically by precipitation and washing, to remove unreacted monomers and byproducts.

  • Final Deprotection: Once the desired generation is achieved, a final deprotection step removes all protecting groups to yield the poly-L-lysine dendrimer.

Determination of Drug Encapsulation Efficiency by HPLC

This protocol outlines a common method for quantifying the amount of drug successfully encapsulated within nanoparticles.[3][14][15][16]

Materials:

  • Drug-loaded nanoparticle suspension

  • Appropriate solvent to dissolve the nanoparticles and release the drug (e.g., methanol, acetonitrile)

  • Mobile phase for HPLC

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Centrifuge or ultracentrifuge

Procedure:

  • Separation of Free Drug: The nanoparticle suspension is centrifuged at high speed to pellet the nanoparticles. The supernatant, containing the unencapsulated (free) drug, is carefully collected.

  • Quantification of Free Drug: The concentration of the free drug in the supernatant is determined using a validated HPLC method.

  • Calculation of Encapsulation Efficiency (EE): The EE is calculated using the following formula:

    EE (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100

In Vitro Drug Release Study

This protocol describes a typical dialysis-based method to evaluate the release kinetics of a drug from a nanoparticle formulation.[8][17]

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis membrane with a suitable molecular weight cut-off (MWCO)

  • Release medium (e.g., phosphate-buffered saline, pH 7.4)

  • Shaking incubator or water bath

  • Analytical instrument to quantify the drug (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation: A known amount of the drug-loaded nanoparticle suspension is placed inside a dialysis bag.

  • Dialysis: The sealed dialysis bag is immersed in a known volume of the release medium, which is maintained at a constant temperature (e.g., 37°C) and subjected to gentle agitation.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn. An equal volume of fresh release medium is added back to maintain a constant volume.

  • Quantification: The concentration of the released drug in the collected samples is measured using a suitable analytical method.

  • Data Analysis: The cumulative amount of drug released is plotted against time to generate the drug release profile.

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18][19][20][21][22]

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • 96-well plates

  • Test compound (DLGL or surfactant formulations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells with untreated cells are also included.

  • Incubation: The cells are incubated with the test compounds for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Visualizing the Concepts: Diagrams

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate key workflows and relationships.

ExperimentalWorkflow cluster_synthesis Synthesis & Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Comparison Synthesis DLGL Synthesis / Surfactant Selection Formulation Drug Encapsulation Synthesis->Formulation Size Particle Size & Zeta Potential Formulation->Size Loading Drug Loading & Encapsulation Efficiency Formulation->Loading Release Drug Release Study Formulation->Release Cytotoxicity Cytotoxicity Assay (MTT) Formulation->Cytotoxicity Analysis Comparative Performance Analysis Size->Analysis Loading->Analysis Release->Analysis Cytotoxicity->Analysis

Caption: Experimental workflow for comparing DLGL and conventional surfactants.

DrugDeliveryMechanism cluster_dlgl DLGL-based Nanoparticle cluster_surfactant Surfactant-based Micelle cluster_release_dlgl Intracellular Release (DLGL) cluster_release_surfactant Intracellular Release (Surfactant) DLGL_NP DLGL Nanoparticle (Drug Encapsulated) Cell Target Cell DLGL_NP->Cell Endocytosis Surfactant_Micelle Surfactant Micelle (Drug Solubilized) Surfactant_Micelle->Cell Membrane Fusion / Diffusion DLGL_Release Sustained Drug Release Cell->DLGL_Release Surfactant_Release Rapid Drug Release Cell->Surfactant_Release

Caption: Conceptual comparison of drug delivery mechanisms.

Conclusion

This guide provides a foundational comparison between Dendrigraft Poly-L-Lysine (DLGL) and conventional surfactants for drug delivery applications. The evidence suggests that DLGL holds significant promise as a biocompatible and versatile nanocarrier with the potential for high drug loading and controlled release. While conventional surfactants remain valuable tools, particularly for solubilization, considerations regarding their potential cytotoxicity and formulation stability are crucial.

The choice between DLGL and conventional surfactants will ultimately depend on the specific requirements of the drug and the desired therapeutic outcome. For applications demanding high drug payloads, sustained release, and low toxicity, DLGL presents a compelling alternative. Further direct comparative studies are warranted to fully elucidate the relative advantages and disadvantages of these two classes of excipients for a broader range of therapeutic agents. Researchers are encouraged to utilize the provided experimental protocols as a starting point for their own investigations in this exciting area of drug delivery.

References

A Comparative Guide to the In Vitro and In Vivo Performance of Dilauramidoglutamide Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilauramidoglutamide lysine (B10760008) (DLGL) is a peptide-based gemini (B1671429) surfactant that has garnered significant interest in the pharmaceutical sciences for its potential as a versatile excipient in drug delivery systems. Its unique amphiphilic structure, consisting of two hydrophobic lauroyl chains and a hydrophilic head group composed of glutamic acid and lysine, allows it to self-assemble into various nanostructures and modulate biological barriers. This guide provides a comprehensive comparison of the in vitro and in vivo performance of DLGL, supported by experimental data, detailed protocols, and visualizations to aid researchers in evaluating its potential for their specific applications.

In Vitro Performance

The in vitro performance of Dilauramidoglutamide lysine has been primarily evaluated for its ability to enhance the penetration of active pharmaceutical ingredients (APIs) across biological membranes, its gelling properties, and its cytotoxicity.

Skin Penetration Enhancement

DLGL has demonstrated significant potential in enhancing the dermal and transdermal delivery of hydrophilic compounds.

Comparative Data: Skin Penetration of L-Ascorbic Acid 2-Glucoside (AAG)

FormulationPenetration Flux (μg/cm²/h)Enhancement RatioAAG in Skin (% of total dose)AAG in Receptor (% of total dose)
Control0.05 ± 0.011.007.23%1.06%
DLGL0.63 ± 0.1412.5621.78% 3.19%
Sodium Lauramidoglutamide (LG)3.46 ± 0.8769.298.13%21.00%

Data adapted from a study on a 3D cultured human skin model.[1][2]

The data indicates that while sodium lauramidoglutamide (LG) leads to a higher overall flux of AAG across the skin, DLGL significantly increases the accumulation of the hydrophilic compound within the skin itself.[1][2] This suggests that DLGL may be particularly useful for topical drug delivery where the target is within the skin layers.

This protocol outlines the key steps for assessing the skin penetration of a compound using Franz diffusion cells.

  • Skin Preparation: Excised human or animal skin is prepared by removing subcutaneous fat and is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Cell Assembly: The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline) and maintained at 32°C to mimic physiological skin temperature. The system is equilibrated.

  • Formulation Application: The test formulation containing the API and DLGL (or alternative enhancer) is applied to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor medium.

  • Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method such as high-performance liquid chromatography (HPLC).

  • Data Calculation: The cumulative amount of drug permeated per unit area is plotted against time to determine the steady-state flux (Jss) and the enhancement ratio.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Skin Membrane B Assemble Franz Cell A->B C Fill Receptor Medium B->C D Apply Formulation to Donor C->D E Maintain Temperature (32°C) D->E F Collect Samples at Intervals E->F G Quantify API (e.g., HPLC) F->G H Calculate Permeation Parameters G->H G cluster_prep Sample Preparation cluster_rheology Rheological Measurements cluster_analysis Data Analysis A Prepare Hydrogel Formulations B Strain Sweep (Determine LVER) A->B Load Sample C Frequency Sweep (Gel Strength) B->C Set Strain in LVER D Flow Sweep (Viscosity) C->D E Determine G', G'', and Viscosity D->E F Compare Rheological Profiles E->F G cluster_prep Surgical Preparation cluster_exp Experiment cluster_analysis Analysis A Anesthetize Rat B Expose Small Intestine A->B C Create Ligated Loop B->C D Inject Drug Solution into Loop C->D E Collect Blood Samples over Time D->E F Analyze Plasma Drug Concentration E->F G Determine Pharmacokinetic Parameters F->G G cluster_membrane Epithelial Cell Barrier TJ Tight Junction Claudin-1 Claudin-4 Paracellular Paracellular Pathway TJ->Paracellular Opens Cell1 Epithelial Cell 1 Cell2 Epithelial Cell 2 DLGL Dilauramidoglutamide Lysine DLGL->TJ Downregulates Expression Drug Hydrophilic Drug Drug->Paracellular Increased Permeation

References

Quantitative assessment of tight junction modulation by Dilauramidoglutamide lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modulation of tight junctions (TJs) presents a significant opportunity for enhancing the delivery of therapeutic agents across epithelial and endothelial barriers. This guide provides a quantitative comparison of established tight junction modulators, offering a framework for the evaluation of novel compounds like Dilauramidoglutamide Lysine. While specific quantitative data for this compound is not extensively available in publicly accessible research, this guide utilizes data from well-characterized alternatives to illustrate the methodologies and data presentation crucial for such assessments.

Comparison of Tight Junction Modulators

The following tables summarize the quantitative effects of two well-studied tight junction modulators, Sodium Caprate and Zonula Occludens Toxin (Zot), on epithelial barrier function. These serve as a benchmark for evaluating new chemical entities.

Table 1: Effect of Tight Junction Modulators on Transepithelial Electrical Resistance (TEER)

ModulatorCell LineConcentrationTime Point% Decrease in TEER (Mean ± SD)Reference
Sodium Caprate HT-29/B610 mM30 min~50%[1]
Caco-210 mM30 minSignificant decrease[2]
Zonula Occludens Toxin (Zot) Caco-21.3 µg/ml30 min~40%[3]

Table 2: Effect of Tight Junction Modulators on Paracellular Permeability of Tracer Molecules

ModulatorCell LineTracer Molecule (Size)ConcentrationFold Increase in Permeability (Mean ± SD)Reference
Sodium Caprate HT-29/B6FITC-dextran (4 kDa)10 mMSignificant increase[4]
HT-29/B6FITC-dextran (10 kDa)10 mMSignificant increase[4]
Zonula Occludens Toxin (Zot) Rabbit IleumInulin (5.2 kDa)Not SpecifiedSignificant increase[3]

Experimental Protocols

Detailed methodologies are essential for the reproducible and quantitative assessment of tight junction modulation.

Transepithelial Electrical Resistance (TEER) Measurement

Objective: To measure the electrical resistance across a cell monolayer, providing an indication of ion permeability and the integrity of the tight junction barrier.[5]

Materials:

  • Epithelial cells (e.g., Caco-2, HT-29/B6)

  • Cell culture inserts (e.g., Transwell®)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • TEER measurement system (e.g., EVOM2™ Epithelial Voltohmmeter)

  • Test compound (e.g., this compound, Sodium Caprate)

Procedure:

  • Seed epithelial cells onto the apical side of the cell culture inserts and culture until a confluent monolayer is formed. This can be monitored by daily TEER measurements until a stable baseline is achieved.

  • On the day of the experiment, wash the cell monolayers with pre-warmed PBS.

  • Replace the medium in the apical and basolateral compartments with fresh, pre-warmed medium.

  • Measure the baseline TEER of each monolayer.

  • Add the test compound at the desired concentration to the apical compartment. An equal volume of vehicle control should be added to control monolayers.

  • Measure TEER at various time points (e.g., 15, 30, 60, 120 minutes) after the addition of the test compound.

  • To calculate the net TEER (Ω·cm²), subtract the resistance of a blank insert (without cells) from the measured resistance and multiply by the surface area of the insert.

  • Express the results as a percentage of the initial baseline TEER.

Paracellular Flux Assay

Objective: To quantify the passage of non-transported, membrane-impermeable tracer molecules across the cell monolayer, providing a direct measure of paracellular permeability.[6]

Materials:

  • Confluent epithelial cell monolayers on cell culture inserts

  • Fluorescently labeled tracer molecules of different sizes (e.g., Lucifer yellow, FITC-dextran 4 kDa, 10 kDa)[7]

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Test compound

  • Fluorometer or fluorescence plate reader

Procedure:

  • Culture epithelial cells to confluence on cell culture inserts as described for the TEER assay.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add fresh HBSS to the basolateral compartment.

  • In the apical compartment, add HBSS containing the test compound and the fluorescent tracer molecule at a known concentration.

  • Incubate the plates at 37°C.

  • At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment. Replace the collected volume with fresh HBSS.

  • Measure the fluorescence intensity of the collected samples using a fluorometer.

  • Create a standard curve using known concentrations of the fluorescent tracer.

  • Calculate the amount of tracer that has permeated to the basolateral compartment and express the results as the apparent permeability coefficient (Papp) in cm/s.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of tight junction modulation.

Signaling_Pathway General Signaling Pathway for Tight Junction Modulation Modulator TJ Modulator (e.g., this compound) Receptor Membrane Receptor or Interaction Modulator->Receptor PKC Protein Kinase C (PKC) Receptor->PKC Actin Actin Cytoskeleton Rearrangement PKC->Actin TJ_Proteins Tight Junction Proteins (Claudins, Occludin, ZO-1) Actin->TJ_Proteins Displacement/ Reorganization Permeability Increased Paracellular Permeability TJ_Proteins->Permeability

Caption: A generalized signaling cascade initiated by a tight junction modulator.

Experimental_Workflow Experimental Workflow for Quantitative Assessment cluster_setup Cell Culture Setup cluster_experiment Modulator Treatment & Analysis cluster_data Data Analysis A Seed Epithelial Cells on Inserts B Culture to Confluence (Monitor TEER) A->B C Add Test Compound (e.g., this compound) B->C D Measure TEER at Time Points C->D E Perform Paracellular Flux Assay C->E F Calculate % TEER Decrease D->F G Calculate Apparent Permeability (Papp) E->G H Compare to Alternatives F->H G->H

Caption: A typical workflow for assessing tight junction modulators in vitro.

Logical_Relationship Logical Relationship of Experimental Outcomes Modulator Addition of TJ Modulator TJ_Opening Tight Junction Opening Modulator->TJ_Opening TEER_Decrease Decrease in TEER Flux_Increase Increase in Paracellular Flux TJ_Opening->TEER_Decrease leads to TJ_Opening->Flux_Increase leads to

Caption: The relationship between modulator application and experimental readouts.

References

A Comparative Guide to Analytical Methods for Dilauramidoglutamide Lysine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Dilauramidoglutamide Lysine, a gemini (B1671429) surfactant with applications in drug delivery and formulation, is crucial for pharmacokinetic studies, quality control, and formulation development. This guide provides a comparative overview of two primary analytical methods suitable for its quantification: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). Due to the limited availability of specific experimental data for this compound, this guide leverages data from structurally similar compounds, such as N-acyl amino acids and other amphiphilic molecules, to provide a robust comparative framework.

Comparison of Analytical Methods

Two of the most powerful techniques for the quantification of biomolecules are LC-MS/MS and ELISA. LC-MS/MS offers high selectivity and sensitivity, making it a gold standard for the quantification of small molecules in complex matrices.[1] ELISA, particularly in a competitive format, is a high-throughput and cost-effective method well-suited for the quantification of small molecules like this compound.[2][3]

The cross-validation of these two methods is essential to ensure the reliability and comparability of data, especially when transitioning from a research and development phase (often utilizing LC-MS/MS) to routine, high-throughput screening (where ELISA may be advantageous).[4]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of LC-MS/MS and a prospective competitive ELISA for the quantification of molecules structurally similar to this compound.

ParameterLC-MS/MS (for N-acyl amino acids)Competitive ELISA (projected)
Principle Separation by chromatography and detection by mass-to-charge ratioCompetitive binding of the target analyte and a labeled analyte to a limited number of antibody binding sites
Linearity Range 0.5 - 20 ng/mL[5]20-80% B/B₀ (signal/maximum signal)[6]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[5]~0.05 ng/mL[5]
Accuracy (% Recovery) 85-115% of nominal concentration[4]80-120% of nominal concentration[4]
Precision (%CV) < 15%[4][5]< 20%[4]
Specificity High (based on mass fragmentation)Dependent on antibody specificity
Throughput ModerateHigh
Cost per Sample HighLow to Moderate
Method Development Complexity HighHigh (requires antibody development)

Experimental Protocols

LC-MS/MS Quantification of this compound (Method based on N-acyl amino acid analysis)

This protocol is a generalized procedure based on established methods for the quantification of similar amphiphilic molecules in biological matrices.[7][8]

a. Sample Preparation (Plasma)

  • Protein Precipitation : To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled version of this compound).

  • Vortexing and Centrifugation : Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection : Carefully transfer the supernatant to a new tube.

  • Drying and Reconstitution : Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

b. LC-MS/MS Conditions

  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase :

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution : A gradient starting with a low percentage of mobile phase B, gradually increasing to elute the analyte. A typical gradient might be: 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B).

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

  • Mass Spectrometer : A triple quadrupole mass spectrometer.

  • Ionization Mode : Electrospray ionization (ESI) in positive mode.

  • Detection : Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound and its internal standard.

c. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Development and Protocol for a Competitive ELISA for this compound

As a small molecule, this compound is not immunogenic on its own. Therefore, a competitive ELISA format is the most suitable approach.[2][3] This requires the development of specific antibodies, a process outlined below.

a. Immunogen and Coating Antigen Preparation

  • Hapten-Carrier Conjugation : Covalently conjugate this compound (the hapten) to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunization to produce antibodies, and to a different carrier protein like Bovine Serum Albumin (BSA) to be used as the coating antigen on the ELISA plate. This is crucial to avoid antibody recognition of the carrier protein itself.

  • Purification : Purify the conjugates by dialysis to remove unreacted hapten and reagents.

b. Antibody Production

  • Immunization : Immunize animals (e.g., rabbits or mice) with the this compound-KLH conjugate.

  • Titer Determination : Monitor the antibody titer in the serum using an indirect ELISA with the this compound-BSA conjugate as the coating antigen.

  • Antibody Purification : Once a high titer is achieved, purify the antibodies from the serum using affinity chromatography.

c. Competitive ELISA Protocol

  • Coating : Coat a 96-well microplate with the this compound-BSA conjugate at an optimized concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing : Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking : Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing : Repeat the wash step.

  • Competition : In a separate plate or tubes, pre-incubate the standards or samples with a limited amount of the purified anti-Dilauramidoglutamide Lysine antibody for 1 hour at room temperature.

  • Transfer : Transfer the pre-incubated mixture to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature. During this step, the free this compound in the sample competes with the immobilized conjugate for binding to the antibody.

  • Washing : Repeat the wash step.

  • Detection : Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) that binds to the primary antibody. Incubate for 1 hour at room temperature.

  • Washing : Repeat the wash step.

  • Substrate Addition : Add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.

  • Stopping the Reaction : Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition : Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

d. Data Analysis

  • Generate a standard curve by plotting the absorbance values against the logarithm of the standard concentrations. A four-parameter logistic (4-PL) curve fit is typically used.

  • Determine the concentration of this compound in the samples from the standard curve.

Diagrams

CrossValidationWorkflow cluster_LCMSMS LC-MS/MS Method cluster_ELISA Competitive ELISA Method cluster_Comparison Cross-Validation lcms_sample_prep Sample Preparation (e.g., Protein Precipitation) lcms_analysis LC-MS/MS Analysis lcms_sample_prep->lcms_analysis lcms_data Quantitative Data (LC-MS/MS) lcms_analysis->lcms_data comparison Statistical Comparison (e.g., Bland-Altman, Correlation) lcms_data->comparison elisa_sample_prep Sample Preparation (e.g., Dilution) elisa_analysis Competitive ELISA elisa_sample_prep->elisa_analysis elisa_data Quantitative Data (ELISA) elisa_analysis->elisa_data elisa_data->comparison end Validated Method Comparison comparison->end start Spiked and Incurred Samples start->lcms_sample_prep start->elisa_sample_prep

Caption: Workflow for Cross-Validation of LC-MS/MS and Competitive ELISA.

References

Benchmarking Dilauramidoglutamide Lysine: A Comparative Guide for Gemini Surfactants in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery systems, gemini (B1671429) surfactants represent a significant leap forward from conventional monomeric surfactants. Their unique structure, characterized by two hydrophobic tails and two hydrophilic head groups linked by a spacer, imparts superior physicochemical properties crucial for enhancing drug solubility, permeability, and stability. This guide provides a comparative analysis of Sodium Dilauramidoglutamide Lysine (B10760008) (DLGL), a novel peptide-based gemini surfactant, against other surfactants, supported by available experimental data.

Quantitative Performance Comparison

While direct head-to-head experimental data comparing Dilauramidoglutamide Lysine with a wide range of other gemini surfactants is limited in publicly available literature, a study by Hikima et al. (2013) provides a valuable benchmark against a conventional monomeric surfactant, sodium lauramidoglutamide (LG). The study focused on the skin penetration enhancement of a hydrophilic compound, l-ascorbic acid 2-glucoside (AAG).[1]

Performance MetricThis compound (DLGL)Sodium Lauramidoglutamide (LG) (Conventional Surfactant)Control (No Surfactant)
Penetration Flux Increase (vs. Control) 12.56 times69.29 times1.00
Amount of AAG in Skin (% of total dose) 21.78%8.13%7.23%
Amount of AAG in Receptor (% of total dose) 3.19%21.00%1.06%

Data sourced from Hikima et al. (2013).[1]

Analysis of the Data:

The data reveals that while LG, a conventional surfactant, leads to a higher overall penetration flux, DLGL demonstrates a remarkable ability to accumulate the hydrophilic compound within the skin (21.78% of the total dose).[1] This suggests that DLGL may be particularly advantageous for topical and transdermal drug delivery applications where localized drug retention in the skin is desired.

Gemini surfactants, in general, are known to possess significantly lower critical micelle concentrations (CMCs) and are more efficient at reducing surface tension compared to their single-chain counterparts.[2][3] This superior surface activity is a key factor in their enhanced performance in drug delivery systems. While specific CMC values for DLGL were not found in the direct comparative studies, it is expected to follow this trend of lower CMC compared to conventional surfactants.

Experimental Protocols

The following is a generalized experimental protocol for assessing the performance of surfactants as skin penetration enhancers, based on the methodology described by Hikima et al. (2013).[1]

Objective: To evaluate the effect of a surfactant on the in vitro skin permeation of a hydrophilic drug.

Materials:

  • Three-dimensional cultured human skin model (e.g., TESTSKIN™ LSE-high)

  • Franz diffusion cells

  • Test drug solution (e.g., l-ascorbic acid 2-glucoside)

  • Surfactant solutions (e.g., this compound, other gemini surfactants, conventional surfactants) at desired concentrations

  • Receptor solution (e.g., phosphate-buffered saline)

  • High-performance liquid chromatography (HPLC) system for drug quantification

Methodology:

  • Skin Model Preparation: The cultured human skin model is equilibrated in an appropriate medium according to the manufacturer's instructions.

  • Franz Cell Setup: The skin model is mounted on a Franz diffusion cell, with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor solution. The receptor solution is maintained at a constant temperature (e.g., 37°C) and continuously stirred.

  • Application of Test Solutions: The test drug solution, either alone (control) or mixed with the surfactant solution, is applied to the surface of the stratum corneum in the donor compartment.

  • Sampling: At predetermined time intervals, aliquots of the receptor solution are withdrawn and replaced with fresh receptor solution to maintain sink conditions.

  • Drug Quantification: The concentration of the drug in the collected samples is analyzed using a validated HPLC method.

  • Skin Analysis: At the end of the experiment, the skin tissue is removed from the Franz cell, and the amount of drug retained in the skin is extracted and quantified.

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated from the linear portion of the plot. The enhancement ratio (ER) is calculated by dividing the flux of the drug with the surfactant by the flux of the drug without the surfactant.

Visualizing Methodologies and Relationships

To better understand the logical flow of a comparative surfactant study and the experimental workflow, the following diagrams are provided.

Comparative_Analysis_Flowchart cluster_0 Phase 1: Surfactant Selection & Characterization cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Data Analysis & Conclusion A Select this compound (DLGL) D Physicochemical Characterization (CMC, Surface Tension) A->D B Select Comparative Gemini Surfactants B->D C Select Conventional Surfactant (Control) C->D E In Vitro Drug Permeation Studies D->E F Drug Solubility Enhancement Assay D->F G Formulation Stability Analysis D->G H Quantitative Data Comparison (Tables) E->H F->H G->H I Statistical Analysis H->I J Benchmarking & Conclusion I->J

Caption: Logical flow for a comparative analysis of surfactants.

Experimental_Workflow_Diagram cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare Drug & Surfactant Solutions exp2 Apply Test Solution to Donor Compartment prep1->exp2 prep2 Equilibrate 3D Skin Model exp1 Mount Skin on Franz Diffusion Cell prep2->exp1 exp1->exp2 an2 Extract & Quantify Drug from Skin Tissue exp1->an2 exp3 Collect Samples from Receptor Compartment at Intervals exp2->exp3 an1 Quantify Drug Concentration via HPLC exp3->an1 an3 Calculate Permeation Parameters (Flux, Kp) an1->an3 an4 Determine Enhancement Ratio an3->an4

Caption: Experimental workflow for surfactant-enhanced drug delivery.

Conclusion

This compound stands out as a promising gemini surfactant for drug delivery, particularly for applications requiring enhanced localization of hydrophilic compounds within the skin. While direct comparative data against other gemini surfactants remains an area for further research, the inherent advantages of the gemini structure—lower CMC and superior surface activity—suggest that DLGL is likely to outperform conventional monomeric surfactants in various drug delivery scenarios. The provided experimental framework offers a robust starting point for researchers and drug development professionals to conduct their own comparative studies and unlock the full potential of this novel excipient.

References

A Comparative Guide to In Vivo Imaging Techniques for Validating DLGL-Mediated Drug Delivery Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dendron-like gallic acid-lauryl glycinate (B8599266) (DLGL) copolymer has emerged as a promising nanocarrier for enhancing the delivery of therapeutic agents. Validating the in vivo efficacy of DLGL-based drug delivery systems necessitates robust imaging techniques that can non-invasively track their biodistribution, target accumulation, and therapeutic payload release. This guide provides a comparative overview of key in vivo imaging modalities, supported by experimental data and protocols, to aid researchers in selecting the most appropriate technique for their preclinical studies.

Comparison of In Vivo Imaging Techniques

The selection of an in vivo imaging technique depends on various factors, including the required sensitivity, spatial resolution, penetration depth, and the nature of the imaging agent. Below is a comparative summary of commonly employed techniques for monitoring nanoparticle-based drug delivery systems, which can be extrapolated for DLGL-based carriers.

Imaging ModalityProbe Type & TargetSensitivitySpatial ResolutionPenetration DepthKey AdvantagesKey Limitations
Fluorescence Imaging (FLI) Fluorophores (e.g., NIR dyes) conjugated to DLGL or drugHigh (picomolar to nanomolar)Low (~1-10 mm)Low (several mm to cm)High throughput, cost-effective, real-time imaging.[1][2][3]Limited tissue penetration, high background autofluorescence.[1][3]
Bioluminescence Imaging (BLI) Luciferase-expressing cells (for therapy monitoring)Very High (attomolar to femtomolar)Low (~1-10 mm)Low (several mm to cm)Extremely high signal-to-noise ratio, low background.[1]Requires genetic modification of cells, indirect tracking of the carrier.
Positron Emission Tomography (PET) Positron-emitting radionuclides (e.g., 64Cu, 68Ga) chelated to DLGLVery High (picomolar)Moderate (1-2 mm)UnlimitedExcellent sensitivity, quantitative, and whole-body imaging.[4]Requires a cyclotron, use of ionizing radiation, lower resolution than MRI.
Single-Photon Emission Computed Tomography (SPECT) Gamma-emitting radionuclides (e.g., 99mTc, 111In) chelated to DLGLHigh (nanomolar)Moderate (~1-2 mm)UnlimitedWidely available, cost-effective compared to PET.Lower sensitivity and resolution than PET.
Magnetic Resonance Imaging (MRI) Contrast agents (e.g., Gd3+ chelates) conjugated to DLGLLow (micromolar to millimolar)Very High (25-100 µm)UnlimitedExcellent soft-tissue contrast and high spatial resolution.[5][6]Low sensitivity, requires high concentrations of contrast agent.[5][6]

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for reproducible and reliable in vivo imaging results. Below are generalized methodologies for key imaging techniques, which should be optimized for specific DLGL formulations and animal models.

In Vivo Fluorescence Imaging Protocol

Objective: To visualize the biodistribution and tumor accumulation of a fluorescently labeled DLGL-drug conjugate.

  • Probe Preparation: Covalently conjugate a near-infrared (NIR) fluorescent dye (e.g., Cy5.5) to the DLGL polymer or the drug molecule. Purify the conjugate to remove any free dye.

  • Animal Model: Utilize tumor-bearing mice (e.g., subcutaneous xenografts).

  • Administration: Intravenously inject the fluorescently labeled DLGL conjugate into the tail vein of the mice.

  • Imaging: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours post-injection), anesthetize the mice and place them in an in vivo imaging system (e.g., IVIS Spectrum). Acquire whole-body fluorescence images.

  • Ex Vivo Analysis: After the final imaging session, euthanize the mice and excise major organs and the tumor. Image the excised tissues to confirm the in vivo signal and quantify the fluorescence intensity.

  • Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) at each time point to determine the accumulation and retention of the DLGL conjugate.

In Vivo PET Imaging Protocol

Objective: To quantitatively assess the biodistribution and pharmacokinetics of a radiolabeled DLGL formulation.

  • Probe Preparation: Synthesize a DLGL derivative containing a chelator (e.g., DOTA). Radiolabel the DLGL-chelator conjugate with a positron-emitting radionuclide (e.g., 68Ga) following established radiolabeling procedures.[4] Ensure high radiochemical purity.

  • Animal Model: Use tumor-bearing mice.

  • Administration: Inject a known activity of the radiolabeled DLGL formulation intravenously.

  • Imaging: Perform dynamic or static PET scans at various time points post-injection. Co-registration with CT or MRI can provide anatomical context.[4]

  • Biodistribution Study: Post-imaging, euthanize the animals, collect major organs and the tumor, and measure the radioactivity in each tissue using a gamma counter.

  • Data Analysis: Express the data as a percentage of the injected dose per gram of tissue (%ID/g) to quantify the uptake in different organs and the tumor.

Visualizing Cellular Uptake and Drug Delivery Workflow

To understand the mechanism of DLGL-mediated drug delivery enhancement, it is crucial to visualize the cellular uptake pathways and the overall experimental workflow.

Cellular Uptake Pathway of Dendrimers

Dendrimers, like DLGL, are typically internalized by cells through endocytosis. The specific pathway can influence the intracellular fate and drug release profile. The primary endocytic pathways for dendrimers are clathrin-mediated endocytosis and caveolae-mediated endocytosis.[7][8][9]

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Cell DLGL DLGL-Drug Conjugate Clathrin Clathrin-coated pit DLGL->Clathrin Clathrin-mediated endocytosis Caveolae Caveolae DLGL->Caveolae Caveolae-mediated endocytosis Membrane Cell Membrane Endosome Early Endosome Clathrin->Endosome Caveolae->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Pathway Cytosol Cytosol (Drug Release) Endosome->Cytosol Endosomal Escape Experimental_Workflow cluster_prep Preparation cluster_imaging In Vivo Imaging cluster_analysis Data Analysis Formulation DLGL-Drug Formulation & Labeling (Fluorescent dye, Radionuclide, etc.) Administration Systemic Administration Formulation->Administration AnimalModel Tumor Model Development AnimalModel->Administration FLI Fluorescence Imaging Administration->FLI BLI Bioluminescence Imaging Administration->BLI PET_SPECT PET/SPECT Imaging Administration->PET_SPECT MRI MRI Imaging Administration->MRI ExVivo Ex Vivo Organ Imaging & Biodistribution FLI->ExVivo BLI->ExVivo PET_SPECT->ExVivo MRI->ExVivo Quantification Image Quantification & Comparison ExVivo->Quantification Conclusion Validation of Drug Delivery Enhancement Quantification->Conclusion

References

A Comparative Analysis of Dilauramidoglutamide Lysine in Enhancing Intestinal and Dermal Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of comparative studies on Sodium Dilauramidoglutamide Lysine (B10760008) (DLGL), a gemini (B1671429) surfactant, against other permeability enhancers. The data presented herein, supported by detailed experimental protocols and mechanistic diagrams, offers an objective comparison of its performance in both intestinal and dermal applications.

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies involving Sodium Dilauramidoglutamide Lysine (DLGL), also referred to as SLG-30 in some studies.

Intestinal Permeability Enhancement

Table 1: Comparative Efficacy of SLG-30 in Enhancing Intestinal Absorption of 5(6)-Carboxyfluorescein (CF) in Rats (in situ closed-loop method)

Treatment GroupConcentrationArea Under the Curve (AUC0→240 min) (μg·h/mL)Fold Increase vs. Control
Control-1.5 ± 0.31.0
SLG-300.5% (v/v)24.0 ± 4.816.0
Sodium Glycocholate (NaGC)1% (w/v)6.8 ± 1.24.5

Table 2: Effect of SLG-30 and Other Surfactants on Transepithelial Electrical Resistance (TEER) of Caco-2 Cell Monolayers

TreatmentConcentrationTEER (% of initial value after 120 min)
Control-~100%
SLG-300.005% (w/v)Significantly decreased
SLG-300.01% (w/v)Significantly decreased
SLG-300.05% (w/v)Significantly decreased
Sodium Laurate0.05% (w/v)Significantly reduced without recovery
Sodium Glycocholate (NaGC)0.1% (w/v)Almost no effect
Sodium Glycocholate (NaGC)1% (w/v)Significantly decreased with recovery

Table 3: Cell Membrane Damage Assessment via Lactate (B86563) Dehydrogenase (LDH) Release from Caco-2 Cells

TreatmentConcentrationLDH Activity (% of control)
Control-100
SLG-300.005% - 0.05% (w/v)No significant increase
Sodium Laurate0.05% (w/v)Significant increase
Dermal Permeability Enhancement

Table 4: Comparative Efficacy of DLGL in Enhancing Skin Penetration of L-ascorbic acid 2-glucoside (AAG) using a 3D Cultured Human Skin Model

Treatment GroupPenetration Flux (μg/cm²/h)Fold Increase vs. ControlAAG Amount in Skin (% of total dose)AAG Amount in Receptor (% of total dose)
Control-1.007.23%1.06%
DLGL-12.5621.78%3.19%
Sodium Lauramidoglutamide (LG)-69.298.13%21.00%

These data indicate that while Sodium Lauramidoglutamide (LG) leads to a higher overall penetration flux, DLGL significantly increases the accumulation of the active compound within the skin.[1]

Experimental Protocols

In Situ Closed-Loop Method for Intestinal Absorption

This in vivo method assesses the intestinal absorption of a compound in a specific segment of the small intestine of an anesthetized rat.

  • Animal Preparation: Male Wistar rats are anestheted, and the abdomen is opened via a midline incision.

  • Intestinal Loop Formation: A segment of the jejunum (typically 10 cm) is isolated, and cannulas are inserted at both ends. The cannulated segment is then gently washed with saline to remove any residual contents.

  • Drug Administration: The drug solution (e.g., 5(6)-carboxyfluorescein) with or without the absorption enhancer (e.g., 0.5% SLG-30) is introduced into the closed loop.

  • Blood Sampling: Blood samples are collected from the jugular vein at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 180, and 240 minutes).

  • Analysis: The concentration of the drug in the plasma is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC). The area under the plasma concentration-time curve (AUC) is then calculated to quantify the extent of absorption.

Caco-2 Cell Permeability Assay

This in vitro model utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for approximately 21 days to allow for differentiation and the formation of tight junctions.

  • TEER Measurement: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with high TEER values (typically >300 Ω·cm²) are used for the permeability studies.

  • Permeability Study: The test compound, with and without the enhancer, is added to the apical (AP) side of the monolayer. Samples are collected from the basolateral (BL) side at various time points to determine the rate of transport.

  • LDH Assay: To assess cell membrane damage, the release of lactate dehydrogenase (LDH) into the culture medium is measured using a commercially available kit.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This in vitro method is used to evaluate the permeation of a substance through a skin membrane.

  • Membrane Preparation: A three-dimensional cultured human skin model (e.g., TESTSKIN™ LSE-high) is used as the barrier.[2]

  • Franz Cell Setup: The skin model is mounted between the donor and receptor compartments of a Franz diffusion cell. The receptor compartment is filled with a suitable receptor solution (e.g., phosphate-buffered saline) and maintained at a constant temperature (e.g., 32°C) with continuous stirring.

  • Sample Application: The formulation containing the active ingredient (e.g., L-ascorbic acid 2-glucoside) and the enhancer (e.g., DLGL) is applied to the surface of the skin in the donor compartment.

  • Sampling and Analysis: Aliquots are withdrawn from the receptor solution at specified time intervals and analyzed by HPLC to determine the concentration of the permeated active ingredient. At the end of the experiment, the amount of the active ingredient retained within the skin is also quantified. The penetration flux is calculated from the steady-state portion of the cumulative amount permeated versus time plot.

Mandatory Visualization

Proposed Signaling Pathway for DLGL-Mediated Paracellular Permeability Enhancement

The following diagram illustrates a putative signaling pathway through which Sodium this compound (DLGL/SLG-30) may enhance paracellular permeability by downregulating the expression of the tight junction proteins claudin-1 and claudin-4. As a surfactant, DLGL is proposed to interact with the cell membrane, initiating an intracellular signaling cascade that ultimately leads to a decrease in the transcription and translation of these key claudin proteins.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_effect Cellular Effect DLGL Sodium Dilauramidoglutamide Lysine (DLGL/SLG-30) Membrane Plasma Membrane Interaction DLGL->Membrane Signal Initiation of Intracellular Signaling Cascade Membrane->Signal Transcription Modulation of Transcription Factors (e.g., β-catenin/TCF) Signal->Transcription Gene Decreased Transcription of Claudin-1 & Claudin-4 Genes Transcription->Gene Protein Reduced Synthesis of Claudin-1 & Claudin-4 Proteins Gene->Protein TJ Disruption of Tight Junctions Protein->TJ Permeability Increased Paracellular Permeability TJ->Permeability

Caption: Putative signaling pathway of DLGL in enhancing paracellular permeability.

Experimental Workflow for In Vitro Skin Permeation Study

The diagram below outlines the key steps involved in conducting an in vitro skin permeation study using Franz diffusion cells to compare the efficacy of permeability enhancers.

G A Prepare Skin Membrane (e.g., 3D Cultured Human Skin) B Mount Skin on Franz Diffusion Cell A->B C Fill Receptor with Buffer & Equilibrate to 32°C B->C D Apply Test Formulations to Donor (Control, +DLGL, +Alternative) C->D E Collect Samples from Receptor at Timed Intervals D->E G Quantify Drug in Skin at End of Study D->G F Analyze Samples (e.g., HPLC) E->F H Calculate Penetration Flux & Skin Retention F->H G->H I Comparative Data Analysis H->I

Caption: Workflow for in vitro skin permeation analysis using Franz diffusion cells.

Logical Relationship of DLGL's Dual Mechanism of Action

This diagram illustrates the two primary mechanisms by which Sodium this compound is proposed to enhance the transport of substances across epithelial barriers: the transcellular and paracellular routes.

G cluster_mechanisms cluster_routes DLGL Sodium Dilauramidoglutamide Lysine (DLGL/SLG-30) Trans Increases Membrane Fluidity DLGL->Trans Para Opens Tight Junctions DLGL->Para TransRoute Enhanced Transcellular Transport Trans->TransRoute ParaRoute Enhanced Paracellular Transport Para->ParaRoute Overall Overall Increase in Substance Absorption/Penetration TransRoute->Overall ParaRoute->Overall

Caption: Dual mechanism of action for DLGL in enhancing epithelial transport.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Dilauramidoglutamide Lysine

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory professionals must adhere to stringent safety protocols when handling and disposing of chemical compounds. This document provides a comprehensive guide to the proper disposal procedures for Dilauramidoglutamide lysine (B10760008), ensuring the safety of personnel and the protection of the environment. The following procedures are based on established safety data sheets and regulatory guidelines.

I. Personal Protective Equipment (PPE) and Safety Measures

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure to the chemical and ensures personal safety.

Personal Protective Equipment (PPE)Specification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Impervious clothing should be selected based on the concentration and amount of the substance.
Respiratory Protection Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1] For nuisance exposures or dust generation, use approved respirators.
Hygiene Measures Handle in accordance with good industrial hygiene and safety practice.[1] Wash hands thoroughly after handling.

II. Step-by-Step Disposal Protocol

The disposal of Dilauramidoglutamide lysine, particularly in its pure form or in concentrated solutions, must be conducted in a manner that prevents environmental contamination and complies with all applicable regulations.

Step 1: Initial Assessment

  • Evaluate the Waste Stream: Determine if the waste is pure this compound, a diluted solution, or part of a formulated product.

  • Consult Local Regulations: Always consult and adhere to relevant Commonwealth, state, territory, and local government legislation regarding chemical waste disposal.[2]

Step 2: Handling Spills and Small Quantities

  • Containment: For spills, physically contain the material to prevent it from spreading.

  • Collection:

    • Solid Form: If the material is in a solid or powder form, carefully sweep it up and shovel it into a suitable, labeled container for disposal.[1] Avoid actions that generate dust.

    • Liquid Form: For liquid spills, use an inert absorbent material to collect the substance.

  • Packaging: Place the collected material and any contaminated absorbents into a sealed, properly labeled container for disposal.

Step 3: Disposal of Unused or Waste Product

  • Avoid Drain Disposal: Do not let the product enter drains.[3] Do not empty into drains.

  • Licensed Disposal Company: For surplus and non-recyclable solutions, it is recommended to engage a licensed disposal company.[3]

  • Landfill Disposal: In some cases, products containing this compound may be disposed of to a landfill, but this must be done in accordance with local government regulations.[2]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[3]

III. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Identify This compound Waste consult_regulations Consult Local, State, and Federal Disposal Regulations start->consult_regulations is_spill Is it a spill? consult_regulations->is_spill contain_spill Contain the spill is_spill->contain_spill Yes is_surplus Is it surplus or non-recyclable product? is_spill->is_surplus No collect_spill Collect with inert absorbent (liquid) or by sweeping (solid) contain_spill->collect_spill package_waste Package in a sealed, labeled container collect_spill->package_waste contact_disposal_co Contact a licensed waste disposal company package_waste->contact_disposal_co is_surplus->contact_disposal_co Yes end End: Disposal Complete is_surplus->end No (e.g., in-use product) follow_disposal_co Follow instructions from the disposal company contact_disposal_co->follow_disposal_co dispose_landfill Dispose of in landfill (if permitted by local regulations) follow_disposal_co->dispose_landfill dispose_landfill->end

Caption: Disposal Decision Workflow for this compound.

References

Personal protective equipment for handling Dilauramidoglutamide lysine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dilauramidoglutamide Lysine (B10760008)

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for Dilauramidoglutamide lysine is limited, it is prudent to handle it as a potentially hazardous substance. Primary exposure routes in a laboratory setting are likely to be dermal (skin contact), ocular (eye contact), and inhalation of any aerosols or dust. Therefore, a comprehensive PPE protocol is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecificationsRationale
Hand Protection Impervious GlovesNitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Body Protection Disposable Gown / CoverallsLong-sleeved, solid-front, back-closing gown or coveralls.To protect skin and clothing from spills and contamination.[1]
Eye & Face Protection Safety GogglesANSI Z87.1-compliant safety goggles or a face shield.To protect against splashes and aerosols entering the eyes.[1]
Respiratory Protection Respirator (as appropriate)NIOSH-approved respirator (e.g., N95 or higher) may be required depending on the procedure and potential for aerosol or dust generation.[1]To prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural workflow is critical for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. The use of a laboratory fume hood or an enclosure with exhaust ventilation is recommended to minimize inhalation exposure.[1]

  • Surface Preparation: Before handling, cover the work surface with absorbent, disposable liners. This will help contain any spills and simplify cleanup.

  • Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are readily accessible before you begin.

2. Weighing and Aliquoting:

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Table 1 before opening the primary container.

  • Static Control: Use an anti-static weigh boat or take other precautions to prevent the powder from dispersing due to static electricity.

  • Gentle Handling: Handle the powder gently to avoid creating dust. If the material is a solid, avoid crushing or grinding it in a way that generates fine airborne particles.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

3. Post-Handling and Decontamination:

  • Clean-Up: After handling, decontaminate all surfaces with an appropriate cleaning agent. Dispose of all disposable materials used during the process, including bench liners and wipes, as hazardous waste.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the gown/coveralls, and then eye and respiratory protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

All materials that come into contact with this compound should be considered potentially hazardous waste and must be disposed of in accordance with institutional, local, state, and federal regulations.

Table 2: Waste Disposal Guidelines for this compound

Waste TypeContainerDisposal Method
Solid Hazardous Waste Designated, sealed, and labeled hazardous waste container.Collection by a licensed waste management service for appropriate disposal, which may include incineration.
Liquid Hazardous Waste Labeled, leak-proof hazardous liquid waste container.DO NOT pour down the drain. Collection by a licensed waste management service.
Contaminated Sharps Puncture-proof, labeled sharps container.Follow institutional protocols for hazardous sharps waste.

Spill Management: In the event of a spill, the area should be physically contained to prevent spreading.[1] The spilled material should be carefully collected and placed in a sealed container for disposal as hazardous waste.[1]

Experimental Workflow Diagram

The following diagram illustrates the procedural workflow for the safe handling of this compound.

G prep_ppe Don Appropriate PPE prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace prep_materials Gather All Materials prep_workspace->prep_materials handle_weigh Weigh/Aliquot Compound prep_materials->handle_weigh Proceed to Handling handle_dissolve Prepare Solution (if applicable) handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Surfaces handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_ppe Remove PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash dispose_solid Dispose of Solid Waste cleanup_wash->dispose_solid dispose_liquid Dispose of Liquid Waste cleanup_wash->dispose_liquid dispose_sharps Dispose of Sharps cleanup_wash->dispose_sharps

Caption: Procedural workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.